4-Ethylbenzenesulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h3-6H,2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIXOPDYGQCZFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046571 | |
| Record name | 4-Ethylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-69-1, 57352-34-8 | |
| Record name | 4-Ethylbenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylbenzenesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057352348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-ethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Ethylbenzenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylbenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-ethylbenzenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHYLBENZENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIG6VCJ1KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 4-ETHYLBENZENESULFONIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5320 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethylbenzenesulfonic Acid
This guide provides a comprehensive overview of the synthesis and characterization of 4-ethylbenzenesulfonic acid, a significant organosulfur compound.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and analytical verification, ensuring a blend of technical accuracy and field-proven insights.
Introduction: The Significance of this compound
This compound (EBSA) is an aromatic sulfonic acid characterized by an ethyl group at the para position of the benzene ring.[3] Its amphiphilic nature, stemming from the hydrophobic ethylbenzene moiety and the hydrophilic sulfonic acid group, makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and detergents.[3] Furthermore, it has been explored as a dopant for conductive polymers, highlighting its relevance in materials science. This guide will provide a detailed exploration of the primary synthetic route to this compound and the analytical techniques employed for its thorough characterization.
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The most prevalent and industrially significant method for the synthesis of this compound is the direct sulfonation of ethylbenzene.[2] This reaction is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.
The Underlying Chemistry: Electrophilic Aromatic Substitution
The sulfonation of ethylbenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electrophile, sulfur trioxide (SO₃) or its protonated form, is generated from concentrated sulfuric acid. The electron-rich π system of the ethylbenzene ring attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate by a weak base, such as the hydrogensulfate ion, restores the aromaticity of the ring and yields the final product, this compound.
The ethyl group is an ortho-, para-directing activator, meaning it directs the incoming electrophile to the positions ortho and para to it on the benzene ring. Due to steric hindrance from the ethyl group, the para-substituted product, this compound, is the major isomer formed.
Caption: Electrophilic Aromatic Substitution Mechanism for the Sulfonation of Ethylbenzene.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound.
Materials and Equipment:
-
Ethylbenzene
-
Concentrated sulfuric acid (98%)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, add a measured amount of ethylbenzene.
-
Cooling: Place the flask in an ice-water bath to maintain a low temperature during the initial phase of the reaction.
-
Addition of Sulfonating Agent: Slowly add a stoichiometric excess (e.g., 2 molar equivalents) of concentrated sulfuric acid to the stirred ethylbenzene through the dropping funnel. It is crucial to maintain the reaction temperature below 20°C during this addition to control the reaction rate and minimize side reactions.
-
Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature. Then, heat the mixture to a controlled temperature, for instance, 50-60°C, for a designated period (e.g., 1-2 hours) with vigorous stirring. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: After the reaction is complete, carefully pour the reaction mixture onto crushed ice in a beaker. This step serves to dilute the excess sulfuric acid and precipitate the product.
-
Isolation and Purification: The crude this compound can be isolated by filtration using a Buchner funnel. Further purification can be achieved by recrystallization from a suitable solvent, such as water. The separation of isomers can also be accomplished through the formation of aniline salts, where the less soluble salt of the para isomer can be selectively crystallized.[2]
Causality Behind Experimental Choices and Self-Validating Systems
-
Excess Sulfuric Acid: The use of excess sulfuric acid serves two purposes: it acts as both the sulfonating agent and the solvent, and it helps to drive the reversible sulfonation reaction towards the products.
-
Temperature Control: Maintaining a low temperature during the addition of sulfuric acid is critical to prevent a runaway reaction and the formation of unwanted byproducts, such as disulfonated products. The subsequent heating provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.
-
Quenching on Ice: Pouring the reaction mixture onto ice is a standard and safe procedure for quenching strong acid reactions. The large volume of cold water rapidly dilutes the acid and dissipates the heat of dilution.
-
Monitoring Reaction Progress: Regularly monitoring the reaction by TLC or HPLC is a key aspect of a self-validating protocol. It allows the researcher to determine the optimal reaction time and to ensure the complete consumption of the starting material.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for separating it from its isomers. A reverse-phase HPLC method is commonly used.[4]
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column |
| Mobile Phase | A mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid.[4] |
| Detection | UV detector at a wavelength of approximately 254 nm. |
| Flow Rate | Typically around 1 mL/min. |
The retention time of this compound will depend on the specific column and mobile phase composition used. The presence of a single, sharp peak at the expected retention time is indicative of a pure sample.
Caption: A typical workflow for the HPLC analysis of this compound.
Spectroscopic Characterization
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
Predicted ¹H NMR Spectral Data:
| Protons | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration |
| CH₃ (ethyl) | ~1.2 | Triplet | 3H |
| CH₂ (ethyl) | ~2.7 | Quartet | 2H |
| Aromatic (ortho to -SO₃H) | ~7.8 | Doublet | 2H |
| Aromatic (ortho to -CH₂CH₃) | ~7.3 | Doublet | 2H |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ) [ppm] |
| CH₃ (ethyl) | ~15 |
| CH₂ (ethyl) | ~28 |
| Aromatic (C ortho to -SO₃H) | ~126 |
| Aromatic (C ortho to -CH₂CH₃) | ~129 |
| Aromatic (C ipso to -SO₃H) | ~145 |
| Aromatic (C ipso to -CH₂CH₃) | ~148 |
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum will show characteristic absorption bands corresponding to the vibrations of these groups.
Characteristic FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (sulfonic acid) | 3200-2500 (broad) | Stretching vibration, often broad due to hydrogen bonding. |
| C-H (aromatic) | 3100-3000 | Stretching vibration. |
| C-H (aliphatic) | 3000-2850 | Stretching vibration of the ethyl group. |
| S=O (sulfonic acid) | 1250-1150 and 1050-1000 | Asymmetric and symmetric stretching vibrations. |
| C=C (aromatic) | 1600-1450 | Ring stretching vibrations. |
The presence of these characteristic peaks in the FTIR spectrum provides strong evidence for the successful synthesis of this compound.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 186.[5]
Safety Considerations
This compound is a corrosive substance that can cause severe skin burns and eye damage.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact, immediately flush the affected area with plenty of water.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol for its synthesis via electrophilic aromatic substitution of ethylbenzene, coupled with the in-depth explanation of the underlying chemical principles, offers a robust framework for its preparation. The guide also outlines a suite of analytical techniques, including HPLC and various spectroscopic methods, that are crucial for verifying the identity and purity of the synthesized compound. By following the methodologies and understanding the rationale presented herein, researchers and scientists can confidently synthesize and characterize this compound for their specific applications in drug development and other scientific endeavors.
References
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- University of Kentucky. (2014, December 12). HPLC STANDARD OPERATING PROCEDURE.
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Sources
An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
4-Ethylbenzenesulfonic acid (EBSA) is an organosulfur compound of significant interest in various chemical and pharmaceutical applications. Its utility as a catalyst, a counterion for drug salification, and an intermediate in organic synthesis necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive technical overview of the core physicochemical characteristics of this compound, detailing experimental protocols for their determination and offering insights into the interpretation of analytical data. The content herein is structured to provide not just data, but a deeper understanding of the causality behind experimental choices, ensuring scientific integrity and practical applicability for researchers in the field.
Introduction: The Molecular Architecture and Significance of this compound
This compound, with the chemical formula C₈H₁₀O₃S, is an aromatic sulfonic acid characterized by an ethyl group at the para position of a benzene ring bonded to a sulfonic acid moiety. This structure imparts a combination of hydrophobicity from the ethylbenzene backbone and hydrophilicity and strong acidity from the sulfonic acid group. This amphiphilic nature is key to its utility in diverse applications, including as a dopant for conductive polymers and in the synthesis of detergents and dyes. A comprehensive characterization of its physicochemical properties is therefore paramount for its effective application and for ensuring the reproducibility of experimental outcomes.
Core Physicochemical Properties: A Quantitative Overview
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are well-documented, others, such as the melting and boiling points, are not consistently reported in the literature, likely due to the compound's hygroscopic and reactive nature.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₃S | |
| Molecular Weight | 186.23 g/mol | |
| Density | 1.3 ± 0.1 g/cm³ | |
| Refractive Index (n20/D) | 1.552 | |
| pKa (Predicted) | -0.45 ± 0.50 | |
| Physical State at STP | Solid or Liquid |
Synthesis and Purification: A Practical Approach
The primary route for the synthesis of this compound is the electrophilic aromatic substitution of ethylbenzene using a sulfonating agent, typically sulfuric acid. The para isomer is the major product due to the ortho, para-directing effect of the ethyl group.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 100 mL of ethylbenzene.
-
Cooling: Immerse the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add 120 mL of concentrated sulfuric acid (98%) dropwise from the dropping funnel over a period of 2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 4 hours.
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The product can be isolated by salting out with sodium chloride. Add solid NaCl until the solution is saturated, leading to the precipitation of the sodium salt of this compound.
-
Purification: The crude product can be purified by recrystallization from a minimal amount of hot water. The free acid can be obtained by passing an aqueous solution of the sodium salt through a cation exchange resin.
Thermal Properties: Melting and Boiling Point Determination
The determination of accurate melting and boiling points for this compound is challenging due to its hygroscopic nature and potential for decomposition at elevated temperatures. Standardized methods, such as those outlined by the OECD, provide a reliable framework for these measurements.
Melting Point/Melting Range (OECD Guideline 102)
The melting point is the temperature at which a substance transitions from a solid to a liquid. For impure substances, this occurs over a range.
-
Sample Preparation: A small amount of finely powdered, anhydrous this compound is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus with a heating block or oil bath is used.
-
Heating: The capillary tube is heated at a slow, controlled rate (e.g., 1 °C/min).
-
Observation: The temperatures at which the first droplet of liquid appears and at which the last solid particle melts are recorded as the melting range.
Boiling Point (OECD Guideline 103)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Due to the high boiling point of sulfonic acids, this is often determined under reduced pressure to prevent decomposition.
-
Apparatus: An ebulliometer, which measures the boiling point of a liquid by determining the temperature at which the liquid and its vapor are in equilibrium, is employed.
-
Procedure: A sample of this compound is placed in the ebulliometer, and the pressure is reduced to a known value.
-
Heating: The sample is heated, and the temperature at which it boils is recorded.
-
Correction: The boiling point at standard atmospheric pressure can be extrapolated from the data obtained at reduced pressure using a nomograph or the Clausius-Clapeyron equation.
Solubility Profile: A Key Parameter for Application
The solubility of this compound in various solvents is a critical parameter for its application in formulations and as a catalyst. Aromatic sulfonic acids are generally soluble in water and polar organic solvents.
Water Solubility (OECD Guideline 105)
The flask method is suitable for substances with a solubility of greater than 10⁻² g/L.
-
Equilibration: An excess amount of this compound is added to a known volume of water in a flask.
-
Shaking: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Quantification: The concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as titration with a standardized base or HPLC.
Acidity: The pKa Value
The sulfonic acid group is strongly acidic. The predicted pKa of this compound is approximately -0.45, indicating that it is a strong acid, essentially fully dissociated in aqueous solution.
Experimental Protocol: Potentiometric Titration
-
Sample Preparation: A known concentration of this compound is prepared in water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa can be determined from the pH at the half-equivalence point.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons) and the aromatic protons. The aromatic region will display a pattern typical of a 1,4-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the four unique carbons of the benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the sulfonic acid group, including strong S=O stretching vibrations typically in the regions of 1350-1340 cm⁻¹ and 1170-1120 cm⁻¹. The O-H stretching of the sulfonic acid will appear as a broad band.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. A common fragmentation pathway for aromatic sulfonic acids involves the loss of SO₂.
Analytical Methodologies for Quantification
High-performance liquid chromatography (HPLC) is a robust and widely used technique for the analysis and quantification of this compound.
HPLC Workflow
Safety and Handling
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. By integrating established theoretical principles with practical experimental protocols based on international standards, this document serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is fundamental to the successful and safe application of this versatile compound in research and development.
References
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- Wikipedia. (n.d.). Benzenesulfonic acid.
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- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- OECD. (n.d.). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1.
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- Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval.
- EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point.
- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
- ChemBK. (n.d.). p-Toluenesulfonic Acid.
- Government of Canada. (n.d.). New Substances Notification.
- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.
- OECD. (n.d.). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1.
- OECD. (n.d.). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1.
- PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement.
- American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Doc Brown's Chemistry. (n.d.). C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation.
- ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0059905).
- Study.com. (n.d.). Predict the appearance of the high-resolution proton NMR spectrum of ethylbenzene.
- Brainly. (2023, July 18). [FREE] How many signals would you expect to see in the ^{13}C NMR spectrum of ethylbenzene?.
- Sulphanilic Acid. (2025, July 21). Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications.
- Supporting information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates.
- Process NMR Associates. (n.d.). Ethyl Benzene 1H and 13C NMR.
- Semantic Scholar. (1993,
4-Ethylbenzenesulfonic acid CAS number 98-69-1
An In-Depth Technical Guide to 4-Ethylbenzenesulfonic Acid (CAS 98-69-1)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 98-69-1), an important organosulfur compound with diverse applications in industrial and research settings. This document delves into its chemical properties, synthesis, spectroscopic characterization, reactivity, and key applications, with a focus on the underlying scientific principles. Detailed experimental considerations and safety protocols are included to provide a practical resource for laboratory and development professionals.
Introduction and Core Properties
This compound is an aromatic sulfonic acid characterized by an ethyl group at the para position of a benzene ring functionalized with a sulfonic acid moiety (-SO₃H).[1] It is a strong organic acid widely utilized as a catalyst, a surfactant, an intermediate in chemical synthesis, and as a dopant for conductive polymers.[2] The presence of both a hydrophobic ethyl group and a polar sulfonic acid group gives the molecule amphiphilic properties, influencing its solubility and reactivity.[1] Typically, it is a white to light yellow solid or a viscous liquid, soluble in water and various organic solvents.[1][3]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in experimental design, process chemistry, and safety assessments.
| Property | Value | Source(s) |
| CAS Number | 98-69-1 | [4][5] |
| Molecular Formula | C₈H₁₀O₃S | [4][5] |
| Molecular Weight | 186.23 g/mol | [4][5] |
| Appearance | White to light yellow solid / Liquid | [1][4] |
| Density | 1.229 g/mL at 25 °C | [6][7] |
| Refractive Index (n20/D) | 1.5331 | [6][7] |
| pKa (Predicted) | -0.45 ± 0.50 | [7] |
| InChI Key | BRIXOPDYGQCZFO-UHFFFAOYSA-N | [3] |
| SMILES | CCc1ccc(cc1)S(O)(=O)=O | [6] |
Synthesis and Purification
The primary industrial and laboratory-scale synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of ethylbenzene using a strong sulfonating agent.[4][5][8]
Synthesis Mechanism: Electrophilic Aromatic Sulfonation
The sulfonation of ethylbenzene proceeds via a well-established electrophilic aromatic substitution mechanism. The ethyl group is an ortho-, para-directing activator. Due to steric hindrance from the ethyl group, the para-substituted product is the major isomer formed. The electrophile is typically sulfur trioxide (SO₃), which can be generated in situ from concentrated sulfuric acid.
Experimental Protocol (General)
This protocol describes a generalized procedure for the synthesis of this compound.
Materials:
-
Ethylbenzene
-
Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (Oleum)
-
Sodium Chloride (NaCl)
-
Aniline
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add ethylbenzene.
-
Sulfonation: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid dropwise from the dropping funnel while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with stirring.
-
Initial Isolation (Salting Out): Add a saturated solution of sodium chloride to the aqueous mixture to precipitate the sodium salt of the sulfonic acid. Filter the precipitate and wash with a cold, saturated NaCl solution.
-
Purification via Aniline Salt: The separation of the para-isomer from ortho and meta isomers is a critical step.[4][5][8]
-
Dissolve the crude sodium salt mixture in hot water and add aniline hydrochloride or aniline followed by acidification.
-
The aniline salt of this compound is less soluble and will preferentially crystallize upon cooling.
-
Filter the crystals and recrystallize from water or ethanol to achieve high purity.
-
-
Conversion to Free Acid: Treat the purified aniline salt with an aqueous solution of sodium hydroxide to liberate the aniline (which can be removed by extraction) and form the sodium 4-ethylbenzenesulfonate. Pass the aqueous solution through a strong acid ion-exchange column to obtain the free this compound. Alternatively, careful acidification with a strong acid like HCl followed by extraction can be employed.
-
Final Product: The final product can be concentrated under reduced pressure.
Molecular Structure and Spectroscopic Characterization
Full characterization is essential to confirm the identity and purity of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
δ ~7.8 ppm (d, 2H): Aromatic protons ortho to the -SO₃H group. These are expected to be the most downfield aromatic protons due to the strong electron-withdrawing effect of the sulfonyl group.
-
δ ~7.3 ppm (d, 2H): Aromatic protons meta to the -SO₃H group (and ortho to the ethyl group).
-
δ ~2.7 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl group.
-
δ ~1.2 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.
-
δ ~10-12 ppm (s, 1H, broad): Acidic proton of the -SO₃H group. This signal is often broad and may exchange with residual water in the solvent.
-
-
¹³C NMR (Predicted):
-
δ ~148 ppm: Quaternary aromatic carbon attached to the ethyl group (C4).
-
δ ~145 ppm: Quaternary aromatic carbon attached to the -SO₃H group (C1).
-
δ ~129 ppm: Aromatic C-H carbons ortho to the ethyl group (C3, C5).
-
δ ~126 ppm: Aromatic C-H carbons meta to the ethyl group (C2, C6).
-
δ ~29 ppm: Methylene carbon (-CH₂) of the ethyl group.
-
δ ~15 ppm: Methyl carbon (-CH₃) of the ethyl group.
-
Infrared (IR) Spectroscopy
The FTIR spectrum provides key information about the functional groups present in the molecule.
-
3400-3500 cm⁻¹ (broad): O-H stretch of the sulfonic acid group, often very broad due to hydrogen bonding.
-
2800-3000 cm⁻¹: C-H stretching from the ethyl group and aromatic ring.
-
~1600, ~1475 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
1150-1250 cm⁻¹ (strong): Asymmetric SO₂ stretching.
-
1000-1080 cm⁻¹ (strong): Symmetric SO₂ stretching.
-
~690-900 cm⁻¹: C-H out-of-plane bending, indicative of the 1,4-disubstitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺• would be observed at m/z = 186. A common fragmentation pattern for aromatic sulfonates involves the loss of SO₂.
-
m/z = 186: Molecular ion [C₈H₁₀O₃S]⁺•.
-
m/z = 107: Loss of SO₃ from the molecular ion, resulting in the [C₈H₉]⁺ cation (ethylphenyl cation).
-
m/z = 105: A prominent peak corresponding to the loss of the sulfonic acid group and a hydrogen, leading to the tropylium-like ion [C₇H₄CH₂]⁺.
-
m/z = 91: Loss of the ethyl group, resulting in the benzenesulfonyl cation [C₆H₅SO₂]⁺.
A characteristic fragmentation pattern involves the loss of SO₂, which is a key diagnostic feature for this class of compounds.
Chemical Reactivity and Applications
Acidity and Catalysis
As a strong acid, this compound is an effective catalyst for a variety of acid-catalyzed reactions in organic synthesis, including esterifications, alkylations, and dehydration reactions. Its organic nature often provides better solubility in non-polar reaction media compared to inorganic acids like sulfuric acid.
Electrophilic Aromatic Substitution
The benzene ring of this compound can undergo further electrophilic aromatic substitution. The sulfonic acid group is a strong deactivating group and a meta-director, while the ethyl group is a weak activating group and an ortho-, para-director. The directing effects are competitive. For example, in nitration reactions using nitric acid and sulfuric acid, the incoming nitro group will be directed to a position ortho to the activating ethyl group and meta to the deactivating sulfonic acid group.
Dopant for Conductive Polymers
This compound is used as an effective dopant for conductive polymers like polypyrrole.[2][4][5]
Mechanism of Doping:
-
Protonation: The strong acidic nature of this compound allows it to protonate the polymer backbone.
-
Charge Carrier Formation: This protonation introduces a positive charge (a polaron) onto the polymer chain.
-
Charge Delocalization: The counter-anion (4-ethylbenzenesulfonate) remains in proximity to the polymer chain to maintain charge neutrality. The positive charges can then delocalize and move along the polymer backbone under an electric field, resulting in increased electrical conductivity.
Sources
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- 7. This compound CAS#: 98-69-1 [m.chemicalbook.com]
- 8. hmdb.ca [hmdb.ca]
Spectral Analysis of 4-Ethylbenzenesulfonic Acid: A Technical Guide
This guide provides an in-depth technical analysis of the spectral data for 4-Ethylbenzenesulfonic acid (CAS No. 98-69-1), a significant organosulfur compound utilized in various industrial applications, including as a catalyst and a dopant for conductive polymers.[1] A comprehensive understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development for quality control, structural elucidation, and reaction monitoring. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.
Molecular Structure and Overview
This compound possesses a molecular formula of C₈H₁₀O₃S and a molecular weight of 186.23 g/mol .[2][3] Its structure consists of a benzene ring substituted with an ethyl group and a sulfonic acid group at the para position. This substitution pattern dictates the unique spectral features observed in NMR, IR, and Mass Spectrometry.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and aromatic protons. The para-substitution of the benzene ring simplifies the aromatic region into a characteristic AA'BB' system, which often appears as two doublets.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -CH₃ (Ethyl) | ~1.2 | Triplet | 3H | ~7.5 |
| -CH₂- (Ethyl) | ~2.7 | Quartet | 2H | ~7.5 |
| Aromatic Protons (ortho to -SO₃H) | ~7.8 | Doublet | 2H | ~8.5 |
| Aromatic Protons (ortho to -CH₂CH₃) | ~7.3 | Doublet | 2H | ~8.5 |
| -SO₃H | Variable (broad singlet) | Singlet | 1H | - |
Disclaimer: This is a predicted spectrum. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Interpretation:
-
The triplet at approximately 1.2 ppm is characteristic of the methyl protons of the ethyl group, split by the adjacent methylene protons.
-
The quartet around 2.7 ppm corresponds to the methylene protons of the ethyl group, split by the neighboring methyl protons.
-
The aromatic region is expected to show two doublets . The downfield doublet at approximately 7.8 ppm is assigned to the protons ortho to the electron-withdrawing sulfonic acid group. The upfield doublet at around 7.3 ppm is attributed to the protons ortho to the electron-donating ethyl group.
-
The acidic proton of the sulfonic acid group is typically a broad singlet and its chemical shift is highly dependent on the concentration and the solvent used.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (Ethyl) | ~15 |
| -CH₂- (Ethyl) | ~29 |
| Aromatic C (ortho to -SO₃H) | ~126 |
| Aromatic C (ortho to -CH₂CH₃) | ~129 |
| Aromatic C (ipso to -SO₃H) | ~145 |
| Aromatic C (ipso to -CH₂CH₃) | ~148 |
Disclaimer: This is a predicted spectrum. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Interpretation:
-
The aliphatic carbons of the ethyl group are expected to appear in the upfield region of the spectrum.
-
The aromatic carbons will resonate in the typical downfield region for benzene derivatives. The carbon atom attached to the electron-withdrawing sulfonic acid group (ipso-carbon) will be the most deshielded.
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O, for accurate chemical shift referencing.
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard 90° pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
Figure 2: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the aromatic ring, the alkyl group, and the sulfonic acid moiety.
IR Spectral Data Summary
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3400 (broad) | O-H stretch (sulfonic acid) | Strong |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2970-2850 | C-H stretch (aliphatic) | Medium |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium |
| ~1220, ~1130 | S=O stretch (sulfonic acid) | Strong |
| ~1030 | S-O stretch (sulfonic acid) | Strong |
| ~830 | C-H out-of-plane bend (para-disubstituted) | Strong |
Interpretation:
-
The broad absorption around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the sulfonic acid group, broadened due to hydrogen bonding.
-
The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations of the aromatic ring.
-
The absorptions between 2970 cm⁻¹ and 2850 cm⁻¹ are due to the C-H stretching of the ethyl group.
-
The strong absorptions at approximately 1220 cm⁻¹ and 1130 cm⁻¹ are characteristic of the asymmetric and symmetric S=O stretching vibrations of the sulfonate group, respectively.
-
The strong band around 830 cm⁻¹ is a key indicator of para-disubstitution on the benzene ring.
Experimental Protocol: FTIR Spectroscopy
Sample Preparation (Liquid Sample):
-
Ensure the KBr salt plates are clean and dry.
-
Place a small drop of liquid this compound onto the center of one KBr plate.
-
Carefully place the second KBr plate on top and gently rotate to create a thin, uniform film.
-
Mount the sandwiched plates in the sample holder of the FTIR spectrometer.
Instrumental Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.
Mass Spectral Data
The GC-MS data for this compound shows a molecular ion peak and several characteristic fragment ions.[2]
| m/z | Proposed Fragment | Relative Intensity |
| 186 | [C₈H₁₀O₃S]⁺ (Molecular Ion) | Low |
| 107 | [C₈H₁₁]⁺ | Medium |
| 105 | [C₇H₅O]⁺ or [C₈H₉]⁺ | High |
Interpretation of Fragmentation:
The fragmentation of alkylbenzenes and their derivatives is a well-studied area.[2] A primary fragmentation pathway for this compound involves the loss of a neutral sulfur dioxide (SO₂) molecule from the molecular ion. Another common fragmentation is the benzylic cleavage of the ethyl group.
-
m/z 186: This corresponds to the molecular ion [M]⁺.
-
Loss of SO₂: A characteristic fragmentation of sulfonic acids is the loss of SO₂ (64 Da), which would lead to a fragment at m/z 122, corresponding to the 4-ethylphenol radical cation.
-
m/z 107: This peak likely corresponds to the tropylium ion formed after benzylic cleavage of the ethyl group.
-
m/z 105: This is often the base peak in the mass spectra of ethylbenzene derivatives and can be attributed to the loss of a methyl radical from the ethyl group followed by rearrangement.
Figure 3: Proposed fragmentation pathway for this compound.
Experimental Protocol: GC-MS
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
Instrumental Parameters (Example):
-
Gas Chromatograph (GC):
-
Column: DB-5 fused silica capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Conclusion
The comprehensive spectral analysis of this compound presented in this guide provides a foundational understanding for its identification and characterization. The predicted NMR data, in conjunction with the experimental IR and MS data, offers a detailed picture of its molecular structure. The provided experimental protocols serve as a practical starting point for researchers in the field. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible spectral data, which is essential for advancing research and development in areas where this compound plays a critical role.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). Benzenesulfonic acid. HMDB.
- NIST. (n.d.). Benzenesulfonic acid, 4-methyl-, ethyl ester. NIST WebBook.
- SIELC Technologies. (2018, February 16). This compound.
- Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin.
- Budavari, S. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.). Merck & Co.
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A Comprehensive Technical Guide to the Solubility of 4-Ethylbenzenesulfonic Acid in Organic Solvents
Executive Summary
4-Ethylbenzenesulfonic acid (EBSA) is an aromatic sulfonic acid of significant interest in chemical synthesis, catalysis, and materials science. A thorough understanding of its solubility in organic solvents is paramount for its effective application, enabling researchers and process chemists to design robust reaction conditions, develop purification strategies, and formulate products. This guide provides an in-depth analysis of the physicochemical principles governing the solubility of EBSA. While specific quantitative solubility data is scarce in public literature, this document synthesizes foundational chemical theories with qualitative data from analogous compounds to present a reliable solubility profile. Furthermore, a detailed, field-proven experimental protocol for the precise determination of its solubility is provided, empowering researchers to generate the critical data needed for their specific applications.
Introduction to this compound
This compound (CAS No. 98-69-1) is an organosulfur compound produced via the sulfonation of ethylbenzene.[1][2] It belongs to the class of arylsulfonic acids, which are characterized by a sulfonic acid moiety (-SO₃H) attached to an aromatic ring. These compounds are strong acids, often comparable in strength to mineral acids like sulfuric acid.[3] The utility of EBSA spans various fields; for instance, it has been used to dope high-conductivity polypyrrole thin films, highlighting its role in advanced materials.[2] In drug development and organic synthesis, arylsulfonic acids are frequently employed as strong, organic-soluble acid catalysts for reactions such as esterification and acetalization.[4] The dual character of the EBSA molecule—a polar, hydrophilic acid group and a non-polar, hydrophobic ethylbenzene tail—dictates its solubility and makes it a versatile, yet complex, compound to work with.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior. The key properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 98-69-1 | [2][5] |
| Molecular Formula | C₈H₁₀O₃S | [5] |
| Molecular Weight | 186.23 g/mol | [5] |
| Appearance | White to light yellow solid | [2] |
| Density | 1.229 g/mL at 25 °C | [2][6] |
| pKa (Predicted) | -0.45 ± 0.50 | [6] |
| LogP | ~1.5 | [5] |
| Hazards | Corrosive; Causes severe skin burns and eye damage | [2] |
Theoretical Principles of Solubility
The solubility of this compound is a direct consequence of its amphiphilic molecular structure. It contains two distinct regions with opposing affinities for solvents, a principle best explained by the maxim "like dissolves like."
-
The Hydrophilic Headgroup (-SO₃H): The sulfonic acid group is highly polar and capable of acting as both a hydrogen bond donor (from the -OH) and acceptor (from the oxygens). This allows it to interact strongly with polar solvents, particularly polar protic solvents like water and alcohols, and polar aprotic solvents like acetone or DMSO.[7][8][9] Its strong acidity (pKa ≈ -0.45) means it readily dissociates in protic solvents, further enhancing its solubility in these media through strong ion-dipole interactions.[6]
-
The Hydrophobic Tail (C₂H₅C₆H₄-): The ethylbenzene portion of the molecule is non-polar and lipophilic. This part of the molecule interacts favorably with non-polar solvents through van der Waals forces (specifically, London dispersion forces). The presence of the ethyl group, compared to the methyl group in the closely related p-toluenesulfonic acid (TsOH), gives EBSA a slightly more pronounced hydrophobic character.
The overall solubility in a given solvent is therefore determined by the balance of these interactions. Solvents that can effectively solvate both the polar head and the non-polar tail will be the most effective.
Solubility Profile in Organic Solvents
4.1 Qualitative Assessment
Specific quantitative solubility data for this compound in various organic solvents is not widely available in peer-reviewed literature or chemical databases. However, by applying the theoretical principles discussed above and using data from the structurally analogous compound p-toluenesulfonic acid (TsOH), we can construct a reliable qualitative profile. TsOH is well-documented as being soluble in water, alcohols, and other polar organic solvents.[4][7][8] EBSA is expected to follow a similar pattern, with its slightly larger alkyl group marginally decreasing its polarity and potentially reducing solubility in highly polar solvents while slightly increasing it in less polar ones compared to TsOH.
| Solvent Class | Representative Solvents | Expected Solubility | Scientific Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The solvent's hydroxyl group can form strong hydrogen bonds with the -SO₃H group. The solvent's alkyl portion has an affinity for the ethylbenzene tail. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents are strong hydrogen bond acceptors and have large dipole moments, allowing them to effectively solvate the polar -SO₃H group. Solubility may be slightly lower than in alcohols as the non-polar tail is less well-solvated. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | Ethers are weaker hydrogen bond acceptors than ketones or alcohols. THF, being more polar, is expected to be a better solvent than diethyl ether. The hydrophobic tail contributes favorably. |
| Esters | Ethyl Acetate | Moderate to Low | Ethyl acetate has moderate polarity. It can act as a hydrogen bond acceptor but is less effective at solvating the highly polar acid group than more polar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | While having a dipole moment, these solvents are poor hydrogen bonders. Solubility is primarily driven by the ethylbenzene tail and is expected to be limited. |
| Aromatic | Toluene, Benzene | Low to Very Low | These non-polar solvents can solvate the ethylbenzene tail but are very poor solvents for the highly polar sulfonic acid headgroup. |
| Aliphatic | Hexane, Heptane | Very Low / Insoluble | These non-polar solvents cannot effectively solvate the polar -SO₃H group, leading to negligible solubility. |
4.2 Importance of Experimental Verification
The qualitative profile serves as an essential guideline for solvent screening. However, for critical applications such as process design, crystallization, or formulation, these predictions must be validated with precise, quantitative data. Factors like temperature, process impurities (e.g., residual sulfuric acid), and water content can significantly alter the solubility. Therefore, experimental determination is a non-negotiable step for any rigorous scientific or industrial application.
Experimental Determination of Solubility
The following protocol describes the equilibrium shake-flask method, a robust and widely accepted technique for determining the solubility of a solid in a liquid solvent. This method is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.
5.1 Principle
An excess amount of the solid solute (EBSA) is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the solution to reach saturation. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated liquid phase is determined using a suitable analytical technique.
5.2 Apparatus and Reagents
-
Analytical balance (± 0.1 mg)
-
Constant temperature orbital shaker or water bath
-
Thermostatically controlled vials or flasks with screw caps
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical instrument for quantification (e.g., HPLC-UV, or equipment for acid-base titration)
5.3 Step-by-Step Protocol
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure a visible amount of undissolved solid will remain at equilibrium.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the constant temperature shaker set to the target temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixtures.
-
Expert Insight: The time to reach equilibrium is critical and must be determined empirically. A preliminary experiment should be run where samples are taken at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration plateaus over consecutive time points. For arylsulfonic acids, 48-72 hours is often a sufficient starting point.
-
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to remain undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle. This step is crucial to avoid contamination of the liquid phase.
-
Sampling: Carefully draw a sample from the clear supernatant of each vial using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed vial for gravimetric analysis or into a volumetric flask for dilution prior to analysis.
-
Trustworthiness Check: The filtration step is mandatory to ensure no microscopic solid particles are transferred, which would artificially inflate the measured solubility. The first few drops from the filter should be discarded to saturate the filter material.
-
-
Quantification: Determine the concentration of EBSA in the collected filtrate.
-
Method A: Acid-Base Titration: For alcoholic or aqueous-organic solvents, titration with a standardized solution of sodium hydroxide to a potentiometric or colorimetric endpoint is a reliable method, given that EBSA is a strong acid.
-
Method B: HPLC-UV Analysis: A reverse-phase HPLC method with a UV detector is highly specific and sensitive.[10] A calibration curve must be prepared using standards of known EBSA concentration in the same solvent. This is the preferred method for complex mixtures or non-protic solvents.
-
Method C: Gravimetric Analysis: A known mass or volume of the filtered solution is transferred to a pre-weighed vial, and the solvent is carefully evaporated under reduced pressure or a stream of nitrogen. The mass of the remaining EBSA residue is measured. This method is simple but requires that EBSA be non-volatile under the evaporation conditions.
-
-
Calculation: Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Safety and Handling Considerations
This compound is a corrosive substance that can cause severe skin burns and serious eye damage.[2] It must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a face shield. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion
While quantitative solubility data for this compound remains a gap in publicly accessible literature, a robust understanding of its physicochemical properties and molecular structure allows for a reliable qualitative prediction of its behavior in various organic solvents. EBSA is expected to be highly soluble in polar protic and aprotic solvents and sparingly soluble in non-polar media. For any application requiring precise solubility values, the experimental protocol detailed in this guide provides a trustworthy and scientifically sound methodology for generating this critical data. This empowers researchers and drug development professionals to confidently employ this compound in their work.
References
- Wikipedia. (2023). p-Toluenesulfonic acid.
- ChemBK. (n.d.). p-Toluenesulfonic Acid.
- Human Metabolome Database. (2013). Showing metabocard for p-Toluenesulfonic acid (HMDB0059933).
- Bellevue College. (n.d.). Experiment 2 # Solubility 13.
- Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- California State University, Bakersfield (CSUB). (n.d.). Lab 14: Qualitative Organic Analysis.
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- Chemsrc. (n.d.). This compound | CAS#:98-69-1.
- SIELC Technologies. (2018). This compound.
- ResearchGate. (n.d.). Solubility comparison in ethyl acetate.
- Wikipedia. (2023). Sulfonic acid.
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discovery and history of 4-Ethylbenzenesulfonic acid
An In-Depth Technical Guide to 4-Ethylbenzenesulfonic Acid: From Discovery to Modern Applications
Introduction
This compound (4-EBSA) is an aromatic organosulfur compound with the chemical formula C₈H₁₀O₃S.[1] As a member of the benzenesulfonic acid derivative class, it is characterized by an ethyl group and a sulfonic acid group attached to a benzene ring at the para position (positions 1 and 4, respectively).[2] This compound typically appears as a white to light-yellow crystalline solid that is soluble in water and various organic solvents, a property conferred by its polar sulfonic acid group.[2]
The history and development of 4-EBSA are intrinsically linked to the broader field of electrophilic aromatic substitution, a cornerstone of organic chemistry. Its primary production method involves the direct sulfonation of ethylbenzene, a reaction that has been refined over time to optimize yield and purity.[3] 4-EBSA serves as a versatile compound in scientific research and industrial processes, finding utility as an acid catalyst, a dopant for conductive polymers, and an intermediate in the synthesis of pharmaceuticals and detergents.[1][4] This guide provides a comprehensive overview of its historical context, synthesis, properties, and key applications for researchers and professionals in the chemical sciences.
Historical Context and Discovery
The specific discovery of this compound is not attributed to a single event or individual but rather emerged from the systematic study of aromatic sulfonation in the 19th and 20th centuries. Aromatic sulfonation, the process of attaching a sulfonic acid group (-SO₃H) to an aromatic ring, is a fundamental electrophilic aromatic substitution reaction.[5] The reaction of benzene with fuming sulfuric acid was one of the earliest examples of this class of reactions.
The synthesis of 4-EBSA is a direct application of this principle to ethylbenzene. Early investigations into the sulfonation of alkylbenzenes established that the reaction of ethylbenzene with sulfuric acid or oleum (sulfuric acid containing excess sulfur trioxide) yields a mixture of isomers.[3][6] The ethyl group is an ortho-, para-directing activator, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. Due to steric hindrance from the ethyl group, the para-substituted product, this compound, is the major product formed.[3] Historical methods focused on controlling reaction conditions to maximize the yield of this desired isomer and developing effective techniques for its separation and purification, such as fractional crystallization of its salts.[3][7]
Physicochemical and Spectroscopic Properties
The functional characteristics of 4-EBSA are defined by its molecular structure, combining the hydrophobic nature of the ethylbenzene backbone with the strong acidity and polarity of the sulfonic acid group. These properties dictate its behavior in various chemical systems and are summarized below.
| Property | Value | Source |
| CAS Number | 98-69-1 | [1] |
| Molecular Formula | C₈H₁₀O₃S | [1][8] |
| Molecular Weight | 186.23 g/mol | [1] |
| Appearance | Solid, white to light-yellow | [2][7] |
| Density | 1.229 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.5331 | [7] |
| pKa | -0.45 ± 0.50 (Predicted) | [7][9] |
| Flash Point | >113 °C (>230 °F) | |
| InChI Key | BRIXOPDYGQCZFO-UHFFFAOYSA-N | [9][10] |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)O | [1] |
Synthesis and Reaction Mechanism
The industrial and laboratory synthesis of this compound is achieved through the electrophilic aromatic sulfonation of ethylbenzene.[3][7] The choice of sulfonating agent and reaction conditions is critical for controlling the reaction rate and minimizing the formation of byproducts, particularly the di-sulfonated product.[11]
Reaction Mechanism: Electrophilic Aromatic Substitution
The sulfonation of ethylbenzene proceeds via a well-established electrophilic aromatic substitution mechanism. The electrophile is sulfur trioxide (SO₃) or its protonated form, which is present in concentrated or fuming sulfuric acid (oleum).[5]
-
Formation of the Electrophile : In sulfuric acid, an equilibrium exists that generates the highly electrophilic sulfur trioxide.
-
Electrophilic Attack : The π-electron system of the ethylbenzene ring acts as a nucleophile, attacking the sulfur trioxide. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation : A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the sulfonate group, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Electrophilic aromatic substitution mechanism for the sulfonation of ethylbenzene.
Experimental Protocol: Laboratory Synthesis of 4-EBSA
This protocol describes a representative method for synthesizing 4-EBSA. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as the reagents are corrosive.[2]
Materials:
-
Ethylbenzene (C₈H₁₀)
-
Concentrated Sulfuric Acid (98% H₂SO₄)
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Aniline (for purification, optional)
Procedure:
-
Reaction Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice bath.
-
Reagent Addition : Carefully add 50 mL of ethylbenzene to the flask. While stirring vigorously, slowly add 60 mL of concentrated sulfuric acid dropwise. The slow addition and cooling are crucial to manage the exothermic nature of the reaction.
-
Reaction : After the addition is complete, remove the ice bath and attach a reflux condenser. Heat the mixture to 80-100°C using a heating mantle and maintain this temperature for 2-3 hours with continuous stirring to drive the reaction to completion.
-
Workup : Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 200 mL of cold water. This step precipitates the product and unreacted starting material.
-
Purification (via Aniline Salt) : To separate the 4-EBSA from its isomers, the mixture can be neutralized with a base, and then aniline is added to form the aniline salt of the sulfonic acids. The aniline salt of 4-EBSA is less soluble and can be isolated by filtration and then reconverted to the free acid.[3][7]
-
Isolation : The purified this compound can be isolated by crystallization from water. The resulting solid is collected by vacuum filtration and dried.
Caption: General workflow for the laboratory synthesis of this compound.
Applications in Research and Industry
This compound is a valuable compound with a range of applications stemming from its strong acidic nature and surfactant properties.
-
Dopant for Conductive Polymers : One of its most notable modern applications is as a dopant for conductive polymers like polypyrrole.[4][7] When introduced into the polymer matrix, 4-EBSA increases the material's electrical conductivity, making it suitable for use in electronic devices such as organic light-emitting diodes (OLEDs) and antistatic coatings.[4]
-
Acid Catalyst : Due to the strong acidity of the sulfonic acid group, 4-EBSA serves as an effective Brønsted-Lowry acid catalyst in various organic synthesis reactions.[4] It offers an alternative to mineral acids, sometimes providing better selectivity or easier workup.
-
Surfactants and Detergents : Like other alkylbenzenesulfonic acids, 4-EBSA and its salts exhibit surfactant properties. This makes them useful components in the manufacturing of soaps, cleaning compounds, and industrial detergents.[1][4]
-
Chemical Intermediate : It is a key intermediate in the synthesis of more complex molecules.[2] The sulfonic acid group can be converted into other functional groups, or the aromatic ring can undergo further substitution, making it a versatile building block for pharmaceuticals, agrochemicals, and dyes.[2][4]
Safety and Handling
This compound is classified as a corrosive substance and must be handled with care.[7]
-
Hazards : It can cause severe skin burns and eye damage (H314). Inhalation may lead to respiratory irritation.[4]
-
Personal Protective Equipment (PPE) : When handling 4-EBSA, chemical-resistant gloves, safety goggles, a face shield, and a lab coat are mandatory. Work should be conducted in a fume hood to avoid inhaling vapors.
-
Storage : The compound should be stored in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[7][8]
Conclusion
From its origins in the foundational studies of aromatic chemistry to its modern role in materials science and industrial synthesis, this compound has proven to be a compound of significant utility. Its synthesis via the sulfonation of ethylbenzene is a classic illustration of electrophilic aromatic substitution, a process that has been optimized for high yield and purity. The unique combination of an acidic functional group and an alkylated aromatic ring gives 4-EBSA a versatile set of properties, enabling its use as a catalyst, dopant, and synthetic intermediate. For researchers and professionals, a thorough understanding of its chemistry, properties, and safe handling is essential for leveraging its full potential in scientific and technological advancements.
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An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 4-Ethylbenzenesulfonic Acid
This guide provides a comprehensive exploration of 4-Ethylbenzenesulfonic acid (4-EBSA), a compound of significant interest in materials science and chemical synthesis. We will move beyond a superficial overview to dissect the molecule's core characteristics through a synergistic approach, integrating foundational theoretical principles with verifiable experimental data. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile organosulfur compound.
Introduction: The Molecular Profile of this compound
This compound (CAS No: 98-69-1) is an aromatic sulfonic acid that has found utility in diverse applications. It serves as a potent acid catalyst, a dopant for enhancing the conductivity of polymers like polypyrrole, and an intermediate in the synthesis of pharmaceuticals and dyes.[1][2] Its functionality is derived from the interplay between the hydrophobic ethyl group and the highly polar, acidic sulfonic acid moiety attached to a stable benzene ring.[2] Understanding the electronic structure, reactivity, and spectroscopic signatures of 4-EBSA is paramount for optimizing its performance in these applications and for developing novel derivatives. This guide will detail the theoretical underpinnings of its structure and reactivity, grounded in and validated by established spectroscopic and synthetic protocols.
Physicochemical and Spectroscopic Data Summary
A precise understanding of a molecule begins with its fundamental properties. The following tables summarize the key physicochemical and predicted spectroscopic data for 4-EBSA, providing a reference framework for the subsequent theoretical discussion.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₃S | [3][4][5] |
| Molecular Weight | 186.23 g/mol | [3][6][7] |
| CAS Number | 98-69-1 | [3][5][6] |
| Appearance | White to light yellow solid; Liquid | [2][6][8] |
| Density | 1.229 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.5331 | [5] |
| pKa | -0.45 ± 0.50 (Predicted) | [5] |
| LogP | 1.46 | [4] |
Table 2: Predicted and Observed Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted/Observed Value | Rationale |
| ¹H NMR | Aromatic Protons (H-2, H-6) | ~7.8 ppm (d) | Ortho to the strongly electron-withdrawing -SO₃H group. |
| Aromatic Protons (H-3, H-5) | ~7.3 ppm (d) | Ortho to the electron-donating -CH₂CH₃ group. | |
| Methylene Protons (-CH₂) | ~2.7 ppm (q) | Coupled to the methyl protons. | |
| Methyl Protons (-CH₃) | ~1.2 ppm (t) | Coupled to the methylene protons. | |
| IR Spectroscopy | O-H Stretch (Sulfonic Acid) | ~3400-2800 cm⁻¹ (broad) | Characteristic of hydrogen-bonded acidic protons. |
| S=O Asymmetric Stretch | ~1250-1160 cm⁻¹ | Strong absorption typical for sulfonyl groups. | |
| S=O Symmetric Stretch | ~1080-1030 cm⁻¹ | Strong absorption typical for sulfonyl groups. | |
| C-S Stretch | ~700-600 cm⁻¹ | Indicates the carbon-sulfur bond. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 186 | Corresponds to the molecular weight.[6] |
| Major Fragment | m/z 105 | Loss of the -SO₃H group, leaving an ethylbenzene cation.[6] |
Synthesis and Reactivity: An Experimental Framework
The primary industrial route to 4-EBSA is the electrophilic aromatic substitution of ethylbenzene using a strong sulfonating agent, typically sulfuric acid.[3][5][6][8] This reaction exemplifies the principles of directing effects in aromatic chemistry.
The Sulfonation Pathway
The ethyl group is an ortho, para-directing activator due to hyperconjugation and weak inductive effects. The sulfonic acid group is a bulky substituent, leading to steric hindrance at the ortho positions. Consequently, the major product of the sulfonation reaction is the para-substituted isomer, this compound.[3] Isomeric impurities, such as 2-ethylbenzenesulfonic acid, are co-produced and typically separated via fractional crystallization of their salts (e.g., aniline salts).[3][5][8]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
4-EBSA's reactivity is dominated by two features:
-
Strong Acidity: The sulfonic acid group readily donates its proton, making it a powerful organic acid catalyst.[1]
-
Aromatic Ring: The benzene ring can undergo further electrophilic substitution. The existing substituents (-C₂H₅ and -SO₃H) direct incoming electrophiles. The sulfonic acid group is a deactivating meta-director, while the ethyl group is an activating ortho, para-director. The positions ortho to the ethyl group (and meta to the sulfonic acid group) are the most likely sites for subsequent reactions, such as nitration.[9]
Theoretical and Computational Analysis
To gain deeper insight into the electronic structure and reactivity of 4-EBSA, we turn to computational chemistry, primarily Density Functional Theory (DFT). DFT calculations allow us to model the molecule's geometry, electronic orbitals, and potential energy surfaces, providing predictions that complement and explain experimental observations.[10][11] For the following analyses, a common functional like B3LYP with a 6-311++G(d,p) basis set would provide a robust level of theory.[10]
Caption: 2D structure of this compound.
Molecular Geometry Optimization
The first step in any theoretical study is to find the molecule's lowest energy conformation. A geometry optimization calculation will predict bond lengths, bond angles, and dihedral angles. For 4-EBSA, key findings would include the C-S and S=O bond lengths of the sulfonyl group and the orientation of the ethyl group relative to the benzene ring. This optimized structure serves as the foundation for all subsequent calculations.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.
-
HOMO: Represents the ability to donate an electron. The HOMO of 4-EBSA is expected to be localized on the electron-rich aromatic ring, indicating this is the primary site for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. The LUMO is likely distributed over the electron-withdrawing sulfonic acid group.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO correlates with the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more readily polarized and reactive.
Molecular Electrostatic Potential (MEP)
An MEP map provides an intuitive visualization of charge distribution.
-
Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. For 4-EBSA, these will be concentrated around the oxygen atoms of the sulfonic acid group.
-
Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The acidic proton of the -SO₃H group will be the most intense positive region.
-
Green/Yellow Regions (Neutral Potential): These areas, typically the carbon framework of the benzene ring and ethyl group, are less reactive.
The MEP map visually confirms the roles of the oxygen atoms as centers of negative charge and the acidic proton as the primary site of positive charge.
Caption: The logical workflow of a DFT study on 4-EBSA.
Self-Validating Systems: Protocols
The trustworthiness of theoretical claims rests on their alignment with empirical evidence. The following protocols outline the standard procedures for synthesizing 4-EBSA and characterizing it via ¹H NMR, creating a self-validating loop between prediction and observation.
Experimental Protocol: Synthesis of this compound
Safety Note: This procedure involves corrosive and hazardous materials. It must be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[2]
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Reaction: Add ethylbenzene to the flask. Cool the flask in an ice bath.
-
Sulfonation: Slowly add concentrated sulfuric acid (H₂SO₄) dropwise from the dropping funnel to the stirred ethylbenzene. Maintain the temperature below 10 °C during the addition.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture gently (e.g., to 40-50 °C) for 1-2 hours to drive the reaction to completion.
-
Quenching: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker of ice water with stirring. This will precipitate the crude product and unreacted starting material.
-
Isolation (as Sodium Salt): Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is neutral. The sodium salt of 4-EBSA is water-soluble.
-
Purification: The isomers can be separated by fractional crystallization if required. To isolate the acid, the solution of the sodium salt can be re-acidified and the product extracted.
Experimental Protocol: ¹H NMR Spectral Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of purified this compound.[12] Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, due to the compound's solubility in water) in a standard 5 mm NMR tube.[12]
-
Instrument Setup: Place the NMR tube in the spectrometer.
-
Shimming: Shim the magnetic field to ensure homogeneity, which is critical for obtaining high-resolution spectra.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition might involve 16-32 scans.
-
Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and perform baseline correction.
-
Analysis: Integrate the peaks to determine the relative number of protons for each signal. Analyze the chemical shifts (ppm) and coupling patterns (multiplicities) to confirm the structure, comparing the results to the predicted data in Table 2.
Conclusion
The study of this compound provides a classic example of how theoretical chemistry and experimental analysis work in concert. DFT calculations grant us a predictive window into the molecule's electronic behavior, identifying reactive sites and explaining its stability through frontier orbital analysis and electrostatic potential maps. These theoretical models are not abstract; they are directly validated by spectroscopic techniques like NMR and IR, which probe the very molecular structure and bonding that the calculations describe. This integrated approach provides a robust and reliable framework for understanding and utilizing 4-EBSA in advanced chemical and materials science applications.
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4-Ethylbenzenesulfonic acid mechanism of action in catalysis
An In-Depth Technical Guide to the Catalytic Mechanism of 4-Ethylbenzenesulfonic Acid
Authored by: A Senior Application Scientist
Foreword: Deconstructing the Catalytic Core
In the landscape of industrial and synthetic organic chemistry, acid catalysis is a cornerstone, driving countless transformations from the synthesis of fine chemicals to the production of bulk polymers.[1] While inorganic mineral acids have historically dominated this field, the nuanced demands of modern synthesis—greater selectivity, milder conditions, and improved solubility in organic media—have elevated the role of organic acid catalysts. Among these, aromatic sulfonic acids are particularly prominent.
This guide moves beyond a general overview to provide a detailed, mechanistic exploration of a specific yet highly relevant catalyst: this compound (EBSA). We will dissect its function from first principles, examining how its molecular architecture dictates its catalytic prowess. This document is structured not as a rigid protocol, but as a narrative of scientific logic, designed for researchers, chemists, and drug development professionals who seek to understand not just how a catalyst works, but why it is chosen and how its mechanism can be leveraged for process optimization.
Molecular Profile and Intrinsic Properties of this compound
This compound is an organosulfur compound featuring a sulfonic acid group (-SO₃H) and an ethyl group (-C₂H₅) attached at the para position of a benzene ring.[2] This structure imparts a set of physicochemical properties that are central to its function as a catalyst.
Synthesis: EBSA is typically produced via the electrophilic sulfonation of ethylbenzene using concentrated sulfuric acid or oleum.[3][4][5]
Key Physicochemical Properties
| Property | Value | Significance in Catalysis |
| Molecular Formula | C₈H₁₀O₃S | Defines its composition and molecular weight.[6] |
| Molecular Weight | 186.23 g/mol | Used for calculating molar quantities in reactions.[6][7] |
| Acidity (pKa) | Strong (pKa ≈ -2.8 for p-TSA) | The sulfonic acid group is a powerful proton donor, significantly more acidic than carboxylic acids (e.g., acetic acid, pKa ≈ 4.76), making it an effective catalyst.[8][9] |
| Physical State | Solid | Typically a crystalline solid, which can simplify handling compared to corrosive liquid acids.[4][8] |
| Solubility | Soluble in water and polar organic solvents.[2][8][10] | The ethyl group enhances its solubility in less polar organic media compared to unsubstituted benzenesulfonic acid, facilitating homogeneous catalysis.[2][11] |
| Thermal Stability | High | Suitable for reactions requiring elevated temperatures.[10][12] |
The defining feature of EBSA is its strong Brønsted acidity, a direct consequence of the electron-withdrawing nature of the sulfonyl group (-SO₂) and the resonance stabilization of the resulting sulfonate anion.[10] This high acidity allows it to protonate even weakly basic substrates, initiating a wide range of acid-catalyzed reactions.
The General Mechanism: A Story of Proton Donation
The catalytic action of this compound, like other sulfonic acids, is rooted in its ability to act as a potent proton (H⁺) donor.[13] The sulfonic acid group, R-SO₃H, readily dissociates to release a proton and form a stable sulfonate anion (R-SO₃⁻). This initial protonation of a substrate is the critical first step that activates it towards subsequent chemical transformation.
The catalytic cycle can be generalized as follows:
-
Protonation: EBSA donates a proton to the substrate, typically to an electronegative atom like oxygen or nitrogen, creating a highly reactive, positively charged intermediate.
-
Transformation: The protonated substrate undergoes the desired chemical change (e.g., nucleophilic attack, elimination of water).
-
Deprotonation: A proton is eliminated from the intermediate, regenerating the EBSA catalyst and yielding the final product.
This cycle allows a small, catalytic amount of EBSA to facilitate the conversion of a large quantity of reactants.
Diagram: The Catalytic Cycle of a Brønsted Acid
Caption: Generalized Brønsted acid catalytic cycle involving EBSA.
Mechanistic Deep Dive I: Fischer-Speier Esterification
Fischer-Speier esterification—the reaction of a carboxylic acid with an alcohol to form an ester and water—is a classic example of a reaction catalyzed by strong acids like EBSA.[14][15] The catalyst's role is to enhance the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.
The mechanism proceeds through several discrete, reversible steps:[14][16][17]
-
Protonation of the Carbonyl Oxygen: EBSA protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it creates a resonance-stabilized cation, significantly increasing the positive charge character (electrophilicity) of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer converts a hydroxyl group into a good leaving group (H₂O).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbon-oxygen double bond.
-
Deprotonation: The protonated ester is deprotonated (often by the sulfonate anion or another alcohol molecule), regenerating the EBSA catalyst and yielding the final ester product.
Diagram: EBSA-Catalyzed Fischer Esterification Mechanism
Caption: Stepwise mechanism of Fischer esterification catalyzed by EBSA.
Mechanistic Deep Dive II: Dehydration of Fructose to 5-HMF
The conversion of biomass-derived carbohydrates into valuable platform chemicals is a key goal of green chemistry. The acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (5-HMF) is a prime example.[18][19] Sulfonic acids, including functionalized benzenesulfonic acids, are effective catalysts for this transformation.[18][19][20]
The mechanism involves a series of protonation and dehydration steps:[21][22]
-
Fructose Isomerization: In solution, fructose exists in equilibrium between its cyclic furanose and pyranose forms. The reaction proceeds primarily through the fructofuranose isomer.
-
Protonation of Hydroxyl Groups: EBSA protonates one of the hydroxyl groups of the fructose ring, converting it into a good leaving group (water).
-
Dehydration Cascade: A sequence of three successive dehydration steps occurs, initiated by protonation. Each step involves the elimination of a water molecule and the formation of double bonds, ultimately leading to the formation of the furan ring characteristic of 5-HMF. The loss of the sulfonate anion's counter-ion regenerates the catalyst.
The efficiency of this process is highly dependent on the catalyst's ability to facilitate the removal of water molecules without promoting undesirable side reactions, such as rehydration or polymerization (humins formation).
Experimental Protocols and Self-Validating Systems
Trustworthiness in scientific reporting is built on transparent and robust methodologies. The following protocol for a generic EBSA-catalyzed esterification is designed as a self-validating system, where reaction progress can be unequivocally monitored.
Protocol: Synthesis of Ethyl Acetate via EBSA Catalysis
Objective: To synthesize ethyl acetate from acetic acid and ethanol using this compound as a catalyst and validate the reaction via Thin-Layer Chromatography (TLC).
Materials:
-
Glacial Acetic Acid
-
Ethanol (anhydrous)
-
This compound (EBSA)
-
Toluene (for Dean-Stark)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
TLC plates (silica gel)
-
Mobile Phase (e.g., 3:1 Hexane:Ethyl Acetate)
Methodology:
-
Reaction Setup: Assemble a Dean-Stark apparatus with a round-bottom flask and a reflux condenser. This is critical for removing water as it forms, driving the equilibrium towards the product side.[15]
-
Charging Reagents: To the flask, add ethanol (1.5 eq), acetic acid (1.0 eq), toluene, and a catalytic amount of EBSA (e.g., 1-5 mol%).
-
Heating and Reflux: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water separating to the bottom.
-
Reaction Monitoring (Self-Validation):
-
At t=0 and regular intervals (e.g., every 30 minutes), withdraw a small aliquot from the reaction mixture.
-
Spot the aliquot on a TLC plate alongside spots of the starting materials (acetic acid and ethanol).
-
Develop the TLC plate in the chosen mobile phase.
-
Visualize the spots (e.g., using an iodine chamber or UV light if applicable). The reaction is complete when the spot corresponding to the limiting reactant (acetic acid) has disappeared and a new, distinct spot for the product (ethyl acetate) is prominent.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the EBSA catalyst and any unreacted acetic acid.
-
Wash with brine (saturated NaCl solution). . Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent (toluene and excess ethanol) via rotary evaporation or distillation to yield the crude ethyl acetate. Further purification can be achieved by fractional distillation.
Diagram: Experimental Workflow
Caption: A self-validating experimental workflow for EBSA-catalyzed reactions.
Conclusion: The Molecular Architect's Catalyst
This compound serves as a powerful and versatile Brønsted acid catalyst, whose efficacy is fundamentally derived from the potent proton-donating ability of its sulfonic acid group. Its mechanism of action relies on the protonation of substrates to form reactive intermediates, thereby lowering the activation energy for a variety of critical organic transformations, including esterification and dehydration.
The presence of the ethylbenzene backbone provides enhanced solubility in organic solvents, making it a superior choice over inorganic acids for homogeneous catalysis.[11] By understanding its core mechanism and employing self-validating experimental designs, researchers can harness the full potential of this catalyst to develop efficient, selective, and robust chemical processes.
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Toxicological Profile of 4-Ethylbenzenesulfonic Acid: An In-depth Technical Guide
Introduction
4-Ethylbenzenesulfonic acid (4-EBSA), a member of the aromatic sulfonic acid family, serves as an important intermediate in various chemical syntheses. Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is imperative for ensuring safe handling and for the risk assessment required in drug development and other industrial applications. This guide provides a comprehensive analysis of the toxicological properties of 4-EBSA. Due to the limited availability of direct toxicological data for 4-EBSA, this profile has been constructed using a scientifically justified read-across approach from well-studied structural analogs, primarily p-toluenesulfonic acid (PTSA) and benzenesulfonic acid (BSA). This methodology is supported by regulatory bodies that acknowledge the toxicological similarities among aromatic sulfonic acids[1][2].
Physicochemical Properties and Their Toxicological Relevance
The physicochemical properties of a substance are fundamental to understanding its toxicokinetics and toxicodynamics. The strong acidic nature, high water solubility, and low octanol-water partition coefficient of these aromatic sulfonic acids indicate a low potential for bioaccumulation and limit their ability to cross biological membranes.[3]
| Property | This compound | p-Toluenesulfonic Acid (Analog) | Benzenesulfonic Acid (Analog) | Reference(s) |
| CAS Number | 98-69-1 | 104-15-4 | 98-11-3 | [4][5][6] |
| Molecular Formula | C₈H₁₀O₃S | C₇H₈O₃S | C₆H₆O₃S | [4][7][8] |
| Molecular Weight | 186.23 g/mol | 172.20 g/mol | 158.18 g/mol | [7][9][10] |
| Physical State | Solid/Liquid | Colorless solid | White waxy solid/deliquescent crystals | [9][11][12] |
| Melting Point | Not well-defined | 104-105 °C | 43-44 °C (hydrate) | [8][11] |
| Boiling Point | >230 °F (Flash Point) | Decomposes | 171 °C @ 0.13 hPa | [4][10] |
| Water Solubility | Soluble | 67 g/100 mL | Highly soluble (930 g/L) | [10][13][14] |
| pKa | Strong acid | -2.8 (similar to BSA) | -2.8 | [15] |
| log Kow | 1.46 | 1.242 | - | [7] |
| Vapor Pressure | Very low (calculated) | Very low (calculated) | Very low (calculated) | [3] |
Toxicokinetics: A Profile of Limited Systemic Exposure
The toxicokinetic profile of 4-EBSA is inferred from its physicochemical properties and data from its analogs.
-
Absorption: Due to their high polarity and water solubility, aromatic sulfonic acids are expected to have minimal absorption through intact skin.[3] Oral absorption may occur, but the strong acidity will likely cause significant local irritation in the gastrointestinal tract, which can influence uptake.[1][2] Inhalation of aerosols could lead to respiratory tract irritation.
-
Distribution: Following any systemic absorption, the high water solubility suggests that these compounds would distribute primarily in the aqueous compartments of the body and are not expected to accumulate in fatty tissues.[3]
-
Metabolism: The primary metabolic pathway for aromatic compounds involves oxidation. For 4-EBSA, it is anticipated that the ethyl group may undergo oxidation. However, studies on PTSA suggest that it is largely excreted unchanged.[16] The sulfonate group generally increases water solubility and facilitates excretion.
-
Excretion: Rapid renal excretion is the expected primary route of elimination for absorbed aromatic sulfonic acids due to their high water solubility.[16]
Caption: Proposed toxicokinetic pathway for this compound.
Acute Toxicity
The acute toxicity of 4-EBSA is characterized by its corrosive properties, leading to local effects upon contact. Systemic toxicity is considered to be low to moderate.
| Endpoint | Species | Route | Value | Classification | Reference(s) |
| LD₅₀ (PTSA) | Rat | Oral | 1410 mg/kg bw | Harmful if swallowed | [2][17] |
| LD₅₀ (BSA) | Rat | Oral | 1100 mg/kg bw | Harmful if swallowed | [2] |
| Skin Irritation/Corrosion | Rabbit | Dermal | Corrosive | Causes severe skin burns | [1][17] |
| Eye Irritation/Corrosion | Rabbit | Ocular | Corrosive | Causes serious eye damage | [17] |
Causality Behind Experimental Observations: The acute oral toxicity observed is likely a consequence of the severe corrosive damage to the gastrointestinal tract rather than systemic toxicity.[17] The strong acidic nature of the sulfonic acid group leads to immediate tissue damage upon contact.
Repeated Dose Toxicity
Sub-chronic toxicity data for PTSA provide valuable insight into the potential effects of repeated exposure to 4-EBSA.
A 28-day oral repeated dose study in Wistar rats with PTSA established a No-Observed-Adverse-Effect Level (NOAEL) of >500 mg/kg bw/day, which was the highest dose tested.[2][3] This suggests a low potential for systemic toxicity upon repeated oral exposure. The lack of systemic effects is consistent with the expected low absorption and rapid excretion of these compounds.[3]
Genotoxicity
Based on a weight-of-evidence approach from analog data, 4-EBSA is not considered to be genotoxic.
-
Bacterial Reverse Mutation Assay (Ames Test): Studies on both PTSA and BSA have yielded negative results in the Ames test, indicating no mutagenic potential in bacteria.[2][18]
-
In Vitro Chromosomal Aberration Test: An in vitro chromosomal aberration test with PTSA also produced a negative result, suggesting it does not cause structural chromosome damage in mammalian cells.[2]
These findings provide strong evidence that the aromatic sulfonic acid class, including 4-EBSA, does not pose a genotoxic risk.
Carcinogenicity
There are no direct carcinogenicity studies on 4-EBSA. However, based on the lack of genotoxic potential and the absence of evidence for carcinogenicity from studies on other alkylbenzene sulfonates, 4-EBSA is not expected to be carcinogenic.[1][19][20][21] Regulatory assessments of PTSA have concluded that there is a low concern for carcinogenicity.[1]
Reproductive and Developmental Toxicity
Specific reproductive and developmental toxicity studies for 4-EBSA are not available. For the analog PTSA, regulatory bodies have concluded that testing for these endpoints is not necessary.[3] The rationale is based on:
-
Corrosive Nature: High doses required for such studies would cause severe local toxicity, confounding the interpretation of any systemic reproductive or developmental effects.
-
Low Systemic Exposure: The poor absorption and rapid excretion limit the amount of substance reaching reproductive organs or a developing fetus.[3]
-
Lack of Systemic Toxicity: Repeated dose studies on analogs have not indicated any effects on reproductive organs.[19]
Therefore, 4-EBSA is considered to have a low potential for reproductive and developmental toxicity.
Experimental Protocols
The following are detailed, step-by-step methodologies for key toxicological assays relevant to the assessment of 4-EBSA, based on OECD guidelines.
Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD 471
Objective: To assess the mutagenic potential of 4-EBSA by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.
Methodology:
-
Strain Selection: Utilize a minimum of five strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of 4-EBSA. The highest concentration should show some toxicity but not be excessively bactericidal.
-
Plate Incorporation Method: a. To 2.0 mL of molten top agar, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution (or solvent control), and 0.5 mL of S9 mix or buffer. b. Vortex briefly and pour onto the surface of a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: a. Count the number of revertant colonies on each plate. b. A positive response is defined as a concentration-related increase in the number of revertant colonies that is at least double the solvent control count for at least one strain.
Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.
Protocol 2: Acute Dermal Irritation/Corrosion - OECD 404
Objective: To determine the potential of 4-EBSA to produce irritation or corrosion on the skin.
Methodology:
-
Animal Model: Use healthy, young adult albino rabbits.
-
Test Substance Preparation: If solid, moisten 0.5 g of 4-EBSA with a few drops of water. If liquid, use 0.5 mL.
-
Application: a. Shave a small area (approx. 6 cm²) on the back of the rabbit. b. Apply the test substance to the shaved area and cover with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is 4 hours.
-
Observation: a. After 4 hours, remove the patch and wash the area to remove any residual substance. b. Score for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. c. Continue observations for up to 14 days to assess the reversibility of any effects.
-
Classification: The substance is classified as corrosive if irreversible tissue damage is observed. It is classified as an irritant based on the severity and reversibility of the erythema and edema scores.
Conclusion
The toxicological profile of this compound, developed through a robust read-across approach from its structural analogs p-toluenesulfonic acid and benzenesulfonic acid, indicates a clear hazard profile. Its primary toxicity is local and corrosive, causing severe skin burns and eye damage upon direct contact. The potential for systemic toxicity is low due to its physicochemical properties, which limit absorption and lead to rapid excretion. 4-EBSA is not considered to be genotoxic, carcinogenic, or a reproductive/developmental toxicant. This comprehensive profile provides a strong foundation for conducting risk assessments and implementing appropriate safety measures for the handling of this compound in research and industrial settings.
References
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Methodological & Application
Application Notes & Protocols: 4-Ethylbenzenesulfonic Acid as a Versatile Catalyst in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond a Simple Brønsted Acid
4-Ethylbenzenesulfonic acid (EBSA) is an aromatic sulfonic acid that has emerged as a highly effective and practical Brønsted acid catalyst in a variety of organic transformations.[1][2] Characterized by a sulfonic acid group (-SO₃H) attached to an ethyl-substituted benzene ring, EBSA is typically a white to light-yellow solid soluble in water and many organic solvents.[1] While structurally similar to other arylsulfonic acids like p-toluenesulfonic acid (TsOH), the presence of the ethyl group imparts a slightly increased hydrophobic character, which can influence its solubility and interaction with organic substrates.[1]
The primary advantage of EBSA lies in its role as a strong, yet manageable, solid acid catalyst.[3] This allows for simplified reaction workups, catalyst recovery, and often milder reaction conditions compared to corrosive mineral acids like sulfuric acid (H₂SO₄).[4][5] Its utility spans a range of critical synthetic reactions, including esterifications, multicomponent reactions, and the formation of heterocyclic systems, making it a valuable tool for chemists in research and development.[1][2]
Core Application: Fischer-Speier Esterification
The synthesis of esters from carboxylic acids and alcohols, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis. EBSA serves as an excellent catalyst for this equilibrium-driven process.[6]
Mechanism of Catalysis
The catalytic cycle, depicted below, relies on the proton-donating ability of EBSA to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.[6]
-
Protonation of Carbonyl: EBSA protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a much better leaving group than hydroxide (OH⁻).
-
Deprotonation: The protonated ester is deprotonated, regenerating the EBSA catalyst and yielding the final ester product.
Caption: Catalytic cycle of Fischer-Speier esterification using EBSA.
General Experimental Protocol: Synthesis of Ethyl Laurate
This protocol details the esterification of lauric acid with ethanol, a representative procedure for fatty acid ester synthesis.[7]
Materials:
-
Lauric Acid (Dodecanoic acid)
-
Ethanol (absolute, 200 proof)
-
This compound (EBSA), 95%+ purity[8]
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reactor Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, combine lauric acid (10.0 g, 50 mmol) and absolute ethanol (50 mL).
-
Catalyst Addition: To the stirring solution, add this compound (0.47 g, 2.5 mmol, 5 mol%).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup - Quenching: After completion, allow the mixture to cool to room temperature. Transfer the solution to a 250 mL separatory funnel.
-
Workup - Extraction: Add 50 mL of diethyl ether to the funnel and wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl laurate.
-
Purification: The product can be further purified by vacuum distillation if necessary.
Causality and Insights
-
Choice of Solvent: Using the alcohol reactant (ethanol) in large excess also serves as the solvent, pushing the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[7]
-
Catalyst Loading: Typically, 1-5 mol% of EBSA is sufficient.[9] Higher loadings rarely improve yields significantly but can complicate purification.
-
Workup: The aqueous wash with sodium bicarbonate is critical for neutralizing the acidic catalyst (EBSA) and removing any unreacted lauric acid, simplifying purification.[10]
Multicomponent Synthesis: The Biginelli Reaction
EBSA has proven to be an effective catalyst for one-pot multicomponent reactions, such as the Biginelli reaction, which is used to synthesize medicinally important 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[11][12] These compounds are known for a wide range of biological activities, including anti-inflammatory and antiviral properties.[11]
Mechanism of Catalysis
The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea.[13] EBSA's role is to activate the reactants, primarily by protonating the aldehyde carbonyl, which facilitates the key C-C and C-N bond-forming steps. The solvent-free approach is often favored for its environmental benefits.[14]
Caption: Key steps in the EBSA-catalyzed Biginelli reaction.
General Experimental Protocol: Solvent-Free Synthesis of a DHPM
This protocol describes a green, solvent-free method for synthesizing a representative DHPM.[13][14]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
This compound (EBSA)
-
Ethanol (for recrystallization)
-
Mortar and pestle or small beaker with glass rod
Procedure:
-
Mixing Reactants: In a 50 mL beaker, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), urea (0.72 g, 12 mmol), and EBSA (0.19 g, 1 mmol, 10 mol%).
-
Reaction: Thoroughly grind the mixture with a pestle or stir vigorously with a glass rod at 90-100°C for 30-60 minutes. The mixture will become a paste and then solidify.
-
Monitoring: Monitor the reaction via TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Workup: After cooling to room temperature, add 15 mL of cold water to the solid mass and stir to break it up.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from hot ethanol to afford the pure DHPM.
Performance Data
The use of sulfonic acid catalysts provides significantly higher yields compared to classical, uncatalyzed Biginelli conditions.[14]
| Aldehyde | β-Dicarbonyl | Catalyst | Conditions | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | EBSA (10 mol%) | 90°C, 30 min | ~92% |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | EBSA (10 mol%) | 90°C, 35 min | ~95% |
| Vanillin | Ethyl Acetoacetate | EBSA (10 mol%) | 90°C, 45 min | ~88% |
| Benzaldehyde | Methyl Acetoacetate | EBSA (10 mol%) | 90°C, 30 min | ~90% |
| (Yields are representative and based on similar sulfonic acid catalyzed protocols.[13][14]) |
Catalyst Recovery and Reusability
A significant advantage of solid acid catalysts like EBSA is the potential for recovery and reuse, which is crucial for sustainable and cost-effective industrial processes.[15][16]
Protocol for Catalyst Recovery
-
Post-Reaction Filtration: In reactions where the product precipitates or is extracted into an immiscible solvent, the catalyst often remains in the aqueous or polar phase. For solvent-free reactions, the catalyst can be recovered after initial product workup.
-
Solvent Wash: After filtering the product, the remaining reaction mixture containing the catalyst can be washed with a non-polar solvent (e.g., hexane) to remove organic residues.
-
Evaporation: The solvent containing the dissolved EBSA (e.g., water or ethanol from recrystallization mother liquor) is evaporated under reduced pressure.
-
Drying: The recovered solid EBSA is dried in a vacuum oven at 60-70°C for several hours before reuse.
While EBSA is effective, some leaching into polar solvents can occur, which may reduce its activity over multiple cycles.[9] For applications requiring high reusability, immobilizing the sulfonic acid group on a solid support (e.g., carbon or silica) can be a superior strategy.[15][16]
Safety and Handling
-
Corrosive: this compound is a corrosive solid.[1][17] It can cause severe skin and eye irritation or burns upon contact.[1]
-
Personal Protective Equipment (PPE): Always handle EBSA in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Incompatibilities: Avoid contact with strong bases and strong oxidizing agents.[18]
References
- Fadlan, A., et al. (2025). Synthesis of Dihydropyrimidinones via Biginelli Reaction by Using Molecular Iodine as Environmentally Friendly Catalyst. IOP Conference Series: Earth and Environmental Science.
- Wu, M. S., He, P., & Zhang, X. Z. (2010). An environmentally friendly solvent-free synthesis of 3,4-dihydropyrimidinones using a p-aminobenzene sulfonic acid catalyzed Biginelli reaction. South African Journal of Chemistry, 63, 158-160.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). A Review on 3, 4-dihydropyrimidinone Derivatives.
- National Institutes of Health. (n.d.). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions.
- ResearchGate. (n.d.). Synthesis of 3,4-dihydropyrimidinones/thiones derivatives.
- MDPI. (n.d.). Heterogeneous Acid Catalysts for Biodiesel Production: Effect of Physicochemical Properties on Their Activity and Reusability.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Luan, H. X., et al. (2014). Preparation, Characterization and Catalytic Activity of Alkyl Benzene Sulfonic Acid Carbon-Based Acid Catalyst. Open Journal of Synthesis Theory and Applications, 3, 23-28.
- SIELC Technologies. (2018). This compound.
- REVISTA DE CHIMIE. (2018). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate.
- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- Chemsrc. (n.d.). This compound | CAS#:98-69-1.
- Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
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Application Notes and Protocols for 4-Ethylbenzenesulfonic Acid Catalyzed Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of 4-Ethylbenzenesulfonic Acid in Modern Ester Synthesis
Esterification is a cornerstone of organic synthesis, pivotal in the production of a vast array of compounds ranging from pharmaceuticals and agrochemicals to polymers and fragrances. The Fischer-Speier esterification, a classic method involving the acid-catalyzed reaction of a carboxylic acid and an alcohol, remains a widely used and economical approach. The choice of acid catalyst is critical to the efficiency, selectivity, and environmental impact of the reaction.
This compound (EBSA) is a strong organic acid that serves as an excellent catalyst for esterification reactions. As an aromatic sulfonic acid, it offers several advantages over traditional mineral acid catalysts like sulfuric acid. These include reduced corrosiveness, greater solubility in organic reaction media, and often, milder reaction conditions. The presence of the ethyl group on the benzene ring increases the catalyst's hydrophobicity compared to simpler aromatic sulfonic acids like p-toluenesulfonic acid (PTSA), which can enhance its catalytic activity in certain solvent systems. This document provides a detailed overview of the mechanistic principles and practical protocols for employing this compound as a catalyst in esterification reactions.
Mechanistic Insights: The Catalytic Action of this compound
The catalytic role of this compound in esterification follows the general mechanism of Fischer esterification. The process is a series of equilibrium steps, and the overall reaction can be driven to completion by removing water as it is formed or by using an excess of one of the reactants.
The catalytic cycle can be summarized as follows:
-
Protonation of the Carbonyl Oxygen: The sulfonic acid catalyst donates a proton to the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.
-
Elimination of Water: The protonated hydroxyl group is a good leaving group and is eliminated as a water molecule, regenerating the carbonyl group and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.
Comparative Performance of Aromatic Sulfonic Acid Catalysts
The choice of a specific aromatic sulfonic acid catalyst can influence the reaction rate and yield. Studies on similar catalysts provide valuable insights into the expected performance of this compound.
| Catalyst | Key Characteristics | Expected Performance in Esterification |
| p-Toluenesulfonic Acid (PTSA) | A widely used, crystalline solid catalyst. | Provides good to excellent yields in a variety of esterification reactions.[1] |
| Benzenesulfonic Acid (BSA) | A strong aromatic sulfonic acid, often used in aqueous solutions. | Effective catalyst, with activity comparable to other aromatic sulfonic acids. |
| Dodecylbenzenesulfonic Acid (DBSA) | A surfactant-like catalyst with a long alkyl chain, enhancing its hydrophobicity. | Can exhibit enhanced catalytic activity in non-polar media due to increased solubility.[2] |
| This compound (EBSA) | Possesses intermediate hydrophobicity between PTSA and DBSA. | Expected to show excellent catalytic activity, potentially with improved solubility in organic solvents compared to PTSA, leading to enhanced reaction rates. |
Experimental Protocol: General Procedure for this compound Catalyzed Esterification
This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using this compound as the catalyst. The specific conditions may require optimization based on the substrates used.
Materials:
-
Carboxylic acid
-
Alcohol (can be used in excess as the solvent)
-
This compound (catalyst, typically 1-5 mol%)
-
Anhydrous solvent (e.g., toluene, if the alcohol is not used as the solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath with a magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Reaction Setup and Procedure:
-
Reactant Charging: To a dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).
-
Solvent and Catalyst Addition: Add the alcohol (typically 2-10 eq). If the alcohol is a solid or very high boiling, an inert solvent like toluene can be used to facilitate the reaction and azeotropic removal of water. Add this compound (0.01-0.05 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
The crude product can be further purified by distillation or column chromatography on silica gel.
-
Visualizing the Workflow:
Caption: A generalized workflow for this compound catalyzed esterification.
Catalytic Cycle of Fischer Esterification
The following diagram illustrates the key steps in the catalytic cycle of Fischer esterification, highlighting the role of the acid catalyst (H-A), which in this context is this compound.
Caption: The catalytic cycle of Fischer esterification.
Safety Considerations
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a highly effective and versatile catalyst for the synthesis of esters via Fischer esterification. Its properties offer potential advantages in terms of reaction efficiency and handling compared to traditional mineral acids. The general protocol provided herein serves as a robust starting point for the synthesis of a wide range of esters. Optimization of reaction parameters for specific substrates will likely lead to high yields of the desired products, making this compound a valuable tool for researchers and professionals in drug development and chemical synthesis.
References
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- Gómez, L., et al. (2019). Solventless esterification of glycerol with p- methoxycinnamic acid catalyzed by a novel sulfonic acid mesoporous solid: Reaction kinetics. Chemical Engineering Journal, 375, 122079. [Link]
- MDPI. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Molecules, 26(23), 7351. [Link]
- Taylor & Francis Online. (2015). Eco-friendly synthesis of esters under ultrasound with p-toluenesulfonic acid as catalyst. Journal of Essential Oil Research, 27(5), 384-390. [Link]
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experimental protocol for using 4-Ethylbenzenesulfonic acid
This method can be scaled for preparative separation to isolate impurities or used in pharmacokinetic studies. [15]
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- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Google Patents.
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- Effects of Four Sulfonate-Containing Additives and Hydroxyethyl Cellulose on the Properties of Electrolytic Copper Foils. (n.d.). MDPI.
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Definitive Quantification of 4-Ethylbenzenesulfonic Acid: High-Performance Liquid Chromatography-Based Protocols for Research and Quality Control
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed analytical methods for the precise and reliable quantification of 4-Ethylbenzenesulfonic acid (4-EBSA), a compound relevant in various chemical and pharmaceutical manufacturing processes.[1][2] As a Senior Application Scientist, this guide moves beyond mere procedural lists to explain the causality behind critical experimental choices. We present two robust, validated protocols utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, suitable for routine quality control, and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and complex matrices. Each protocol is designed as a self-validating system, incorporating system suitability tests and explaining the scientific rationale to ensure data integrity and reproducibility.
Introduction and Analytical Rationale
This compound (CAS: 98-69-1) is an aromatic sulfonic acid used as a catalyst, a synthetic intermediate, and a doping agent in the production of conductive polymers.[2][3] Its presence as a reactant, intermediate, or impurity in active pharmaceutical ingredients (APIs) and other chemical products necessitates accurate and precise quantification.[4] The sulfonic acid group imparts significant polarity, making it highly soluble in water and presenting unique challenges for chromatographic retention and separation.[3]
The selection of an analytical method is contingent upon the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput. This guide details two primary approaches:
-
RP-HPLC with UV Detection: A workhorse method for quality control, offering robustness, simplicity, and cost-effectiveness. It is ideal for quantifying 4-EBSA in bulk materials, process intermediates, and formulations where concentrations are relatively high.
-
LC-MS/MS: The gold standard for trace-level quantification, providing unparalleled sensitivity and selectivity. This method is essential for impurity analysis, pharmacokinetic studies, and detection in complex environmental or biological matrices.[5]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development. The properties of 4-EBSA guide decisions on solvent selection, chromatographic conditions, and sample preparation.
| Property | Value | Source |
| CAS Number | 98-69-1 | [6] |
| Molecular Formula | C₈H₁₀O₃S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Density | ~1.229 - 1.3 g/cm³ at 25 °C | [6] |
| LogP | 1.46 | [6] |
| Chemical Class | Benzenesulfonic Acid Derivative | [1] |
| Solubility | Soluble in water | [3] |
| Incompatibilities | Strong oxidizing agents, strong bases | [6][7] |
Protocol I: Quantification by RP-HPLC with UV Detection
This method leverages the interaction between the analyte and a nonpolar stationary phase, providing reliable quantification for routine applications.
Principle of the Method
Separation is achieved based on the partitioning of 4-EBSA between a polar mobile phase and a nonpolar (e.g., C18) stationary phase. The inclusion of an acid in the mobile phase suppresses the ionization of the sulfonic acid group, enhancing retention on the reversed-phase column and ensuring a sharp, symmetrical peak shape.[8] UV detection is effective due to the aromatic ring in the 4-EBSA structure.
Materials and Instrumentation
-
HPLC System: Quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (ACS grade).
-
Standards: this compound reference standard (>95% purity).[6]
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm PTFE syringe filters for sample preparation.
Detailed Experimental Protocol
Step 1: Mobile Phase Preparation
-
Prepare Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of deionized water and mix thoroughly.
-
Prepare Mobile Phase B (Organic): Use 100% Acetonitrile.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an inline degasser.
-
Causality: Phosphoric acid is a non-volatile acidifier that ensures consistent pH and analyte retention.[5] Degassing is critical to prevent air bubbles from disrupting the pump flow and baseline stability.
-
Step 2: Standard Stock and Working Solutions Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-EBSA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Perform serial dilutions from the stock solution using the diluent to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
Step 3: Sample Preparation
-
Accurately weigh a sample containing an expected amount of 4-EBSA and transfer it to a volumetric flask.
-
Add diluent to dissolve the sample, using sonication if necessary.
-
Dilute to the final volume with the diluent to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Causality: Filtration removes particulates that can block the column frit, increasing column lifetime and preventing system over-pressurization.[9]
-
Step 4: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 70% Mobile Phase A / 30% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Step 5: System Suitability and Analysis Sequence
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of a mid-level calibration standard (e.g., 50 µg/mL).
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared samples.
-
Inject a calibration check standard every 10-20 sample injections to monitor system drift.
System Suitability Testing (SST)
To ensure the trustworthiness of the results, the system must pass predefined performance criteria before sample analysis.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision. |
| Correlation Coefficient (r²) | ≥ 0.999 | Confirms linearity of the calibration curve. |
HPLC-UV Workflow Diagram
Protocol II: Quantification by LC-MS/MS
For applications requiring higher sensitivity and specificity, such as determining trace impurities, LC-MS/MS is the method of choice.
Principle of the Method
This technique couples the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. The analyte is separated chromatographically, ionized (typically via electrospray ionization, ESI), and detected based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. Monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode virtually eliminates matrix interference.
Materials and Instrumentation
-
LC-MS/MS System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: High-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Reagents: Acetonitrile (LC-MS grade), Deionized Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Standards & Filters: As described in Protocol I, but using LC-MS grade reagents.
Detailed Experimental Protocol
Step 1: Mobile Phase and Standard Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standards: Prepare stock and working standards as in Protocol I, but use 50:50 Water:Acetonitrile with 0.1% Formic Acid as the diluent. The concentration range should be lower (e.g., 0.1 ng/mL to 100 ng/mL) to match the sensitivity of the instrument.
Step 2: Mass Spectrometer Optimization
-
Infuse a solution of 4-EBSA (~1 µg/mL) directly into the mass spectrometer to optimize source parameters and identify the optimal precursor and product ions.
-
Operate in ESI negative ion mode, as sulfonic acids readily deprotonate.
-
Expected Ions:
-
Precursor Ion [M-H]⁻: m/z 185.0
-
Product Ions: Identify stable, high-intensity product ions for MRM transitions by performing fragmentation (e.g., m/z 107, 80). The transition from the precursor ion to the most abundant product ion will be the primary quantifier.
-
Step 3: LC-MS/MS Conditions
| Parameter | LC Condition | MS Condition |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm | Ionization Mode |
| Mobile Phase | Gradient Elution (see table below) | MRM Transition |
| Flow Rate | 0.4 mL/min | MRM Transition |
| Column Temp. | 40 °C | Source Temp. |
| Injection Vol. | 5 µL | Gas Flow |
LC Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Step 4: Sample Preparation and Analysis
-
Prepare samples as described in Protocol I, ensuring the final concentration is within the ng/mL range. Solid-Phase Extraction (SPE) may be required for complex matrices to remove interferences.[12]
-
Follow the analysis sequence from Protocol I, using the highly sensitive LC-MS/MS system.
LC-MS/MS Workflow Diagram
Method Validation Framework
Both protocols should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: Demonstrated by a correlation coefficient (r²) ≥ 0.999 over the defined concentration range.
-
Accuracy: Assessed by spike/recovery experiments, with typical acceptance criteria of 90-110%.[4]
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with %RSD values typically below 5%.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The analytical methods detailed in this guide provide robust and reliable frameworks for the quantification of this compound. The RP-HPLC-UV method serves as a dependable tool for routine quality control and high-concentration assays. For applications demanding superior sensitivity and selectivity, the LC-MS/MS protocol offers a powerful solution for trace-level analysis. By understanding the scientific principles behind each procedural step and implementing rigorous system suitability and validation criteria, researchers and drug development professionals can generate high-quality, defensible analytical data.
References
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- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
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- Shimadzu. (n.d.). Solutions for Pharmaceutical Impurities.
- World Journal of Pharmaceutical Research. (2014). Simultaneous RP-HPLC and HPTLC Estimation of Lawsone and its Metabolites.
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- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods.
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The Multifaceted Role of 4-Ethylbenzenesulfonic Acid in Polymer Chemistry: Application Notes and Protocols
Introduction
4-Ethylbenzenesulfonic acid (EBSA), an organosulfur compound with the formula C₂H₅C₆H₄SO₃H, is a strong organic acid that has carved a significant niche in the field of polymer chemistry.[1][2] Characterized by a sulfonic acid group attached to an ethylbenzene backbone, EBSA combines acidity with a degree of hydrophobicity, making it a versatile tool for polymer scientists.[1] This document provides an in-depth guide to the key applications of this compound in polymer chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and material science. The synthesis of EBSA is typically achieved through the sulfonation of ethylbenzene with sulfuric acid.[1][3]
I. Application as a Dopant for Conductive Polymers
One of the most prominent applications of this compound is as a dopant for conjugated polymers, significantly enhancing their electrical conductivity.[2][4] This process, known as doping, involves the introduction of charge carriers into the polymer backbone, transforming the material from a semiconductor or insulator into a conductor. EBSA acts as a Brønsted acid, protonating the polymer chain and creating polarons or bipolarons that facilitate charge transport.[4] This application is crucial for the development of organic electronics, including organic light-emitting diodes (OLEDs), sensors, and antistatic coatings.[5]
Application Note: Doping of Conductive Polymers
The doping of conductive polymers like polypyrrole (PPy) and polyanilines (PANI) with EBSA is a cornerstone technique for tuning their electronic properties. The ethyl group on the benzene ring provides some organic solubility, aiding in the processing of the doped polymer. The sulfonic acid moiety is a potent proton donor, leading to a high doping efficiency. The choice of doping method—solution, vapor, or in-situ—can significantly influence the final conductivity and morphology of the polymer film.[6] Solution doping, as detailed in the protocol below, is a widely used and accessible method.
Protocol: Solution Doping of a Conductive Polymer Film with this compound
This protocol describes a general procedure for the solution doping of a pre-cast conductive polymer film.
Materials:
-
Conductive polymer film (e.g., poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), polypyrrole)
-
Anhydrous organic solvent (e.g., acetonitrile, nitromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Beaker or petri dish
-
Tweezers
-
Volumetric flasks and pipettes
-
Four-point probe conductivity measurement setup
Procedure:
-
Preparation of the Doping Solution:
-
Under an inert atmosphere, prepare a stock solution of EBSA in the chosen anhydrous organic solvent. A typical concentration range is 1-10 mg/mL. For example, dissolve 100 mg of EBSA in 10 mL of anhydrous acetonitrile to obtain a 10 mg/mL solution.
-
Sonication may be used to ensure complete dissolution.
-
-
Doping of the Polymer Film:
-
Place the pre-cast conductive polymer film in a clean beaker or petri dish.
-
Immerse the film completely in the EBSA doping solution.
-
Allow the doping to proceed for a specified time, typically ranging from 30 minutes to several hours, at room temperature. The optimal doping time should be determined experimentally.
-
Gently agitate the solution periodically to ensure uniform doping.
-
-
Post-Doping Treatment:
-
Using tweezers, carefully remove the doped film from the solution.
-
Rinse the film briefly with the pure anhydrous solvent to remove any excess, unreacted EBSA from the surface.
-
Dry the film under a gentle stream of inert gas or in a vacuum oven at a low temperature (e.g., 40-60 °C) to remove residual solvent.
-
-
Characterization:
-
Measure the sheet resistance of the doped and dried film using a four-point probe.
-
Calculate the electrical conductivity (σ) using the formula σ = 1 / (R_s * t), where R_s is the sheet resistance and t is the thickness of the film.
-
Expected Results:
A significant increase in the electrical conductivity of the polymer film is expected after doping with EBSA. The magnitude of this increase will depend on the specific polymer, the concentration of the EBSA solution, and the doping time. For some systems, conductivity can increase by several orders of magnitude.[6]
Diagram: Mechanism of Conductive Polymer Doping with EBSA
Caption: Protonation of the polymer backbone by EBSA creates charge carriers.
II. Application as an Acid Catalyst in Polymerization
The strong acidity of this compound makes it an effective catalyst for various polymerization reactions, particularly those that are acid-catalyzed.[1] This includes esterification reactions for the synthesis of polyesters and the curing of thermosetting resins like phenol-formaldehyde resins.[10] Its organic-soluble nature can be advantageous in homogeneous catalysis.
Application Note: Catalysis of Phenol-Formaldehyde Resin Curing
Phenol-formaldehyde (PF) resins are important thermosets used in a wide range of applications, from adhesives to composites.[11] The curing process, which involves the crosslinking of prepolymer chains, can be accelerated by the addition of an acid catalyst. While historically strong mineral acids have been used, organic sulfonic acids like p-toluenesulfonic acid and, by extension, EBSA, offer advantages in terms of handling and solubility in the resin matrix.[12] EBSA can act as a latent acid catalyst, becoming more active at elevated curing temperatures.
Protocol: Accelerated Curing of a Phenol-Formaldehyde Resole Resin using EBSA
This protocol outlines the use of EBSA to catalyze the curing of a resole-type phenol-formaldehyde prepolymer.
Materials:
-
Phenol-formaldehyde resole prepolymer (liquid)
-
Mold for casting the resin
-
Oven with temperature control
-
Stirring rod
-
Balance
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Catalyst Incorporation:
-
Weigh a desired amount of the PF resole prepolymer into a suitable container.
-
Add a specific weight percentage of EBSA to the resin. A typical catalyst loading ranges from 0.5 to 2.0 wt% relative to the resin. For example, for 100 g of resin, add 1.0 g of EBSA for a 1.0 wt% loading.
-
Thoroughly mix the EBSA into the resin using a stirring rod until a homogeneous mixture is obtained.
-
-
Casting and Curing:
-
Pour the catalyzed resin mixture into the mold.
-
Place the mold in a preheated oven. The curing temperature will depend on the specific resin system but is typically in the range of 110-140 °C.
-
Cure the resin for a predetermined time. The addition of EBSA is expected to reduce the required curing time compared to the uncatalyzed resin.
-
The curing progress can be monitored by observing the gel time and the final hardness of the material.
-
-
Post-Curing and Characterization:
-
After the curing cycle is complete, turn off the oven and allow the mold to cool to room temperature slowly to avoid thermal shock and cracking.
-
Demold the cured phenolic resin part.
-
Characterize the cured material for properties such as hardness, thermal stability (e.g., using Thermogravimetric Analysis - TGA), and chemical resistance.
-
Expected Results:
The addition of EBSA as a catalyst will significantly reduce the gel time and the overall curing time of the phenol-formaldehyde resin. The resulting cured polymer should exhibit good hardness and thermal stability.
Diagram: EBSA-Catalyzed Curing of Phenol-Formaldehyde Resin
Caption: EBSA catalyzes the condensation reactions during the curing of PF resin.
III. Application as a Surfactant in Emulsion Polymerization
Alkylbenzenesulfonic acids are effective anionic surfactants, and this compound can be utilized in emulsion polymerization.[1] In this process, a monomer is emulsified in an aqueous phase with the aid of a surfactant to form micelles. Polymerization is then initiated in the aqueous phase, and the polymer chains grow within these micelles, leading to the formation of a stable polymer latex.
Application Note: Emulsion Polymerization of Styrene
Emulsion polymerization is a key industrial process for producing a variety of polymers, including polystyrene and acrylics. The choice of surfactant is critical as it influences the particle nucleation, particle size, and stability of the final latex.[13][14] As an anionic surfactant, EBSA can stabilize monomer droplets and polymer particles through electrostatic repulsion. Its effectiveness will depend on its concentration relative to its critical micelle concentration (CMC).
Protocol: Emulsion Polymerization of Styrene using EBSA as a Surfactant
This protocol provides a general method for the emulsion polymerization of styrene using EBSA as the primary surfactant.
Materials:
-
Styrene monomer (inhibitor removed)
-
Potassium persulfate (K₂S₂O₈) (initiator)
-
Deionized water
-
Nitrogen or argon gas
-
Three-neck round-bottom flask equipped with a condenser, mechanical stirrer, and nitrogen inlet
-
Heating mantle with temperature control
-
Beakers, graduated cylinders
Procedure:
-
Reactor Setup:
-
Assemble the three-neck flask with the condenser, stirrer, and nitrogen inlet.
-
Add deionized water to the flask.
-
Begin purging the system with nitrogen and continue throughout the reaction to maintain an inert atmosphere.
-
-
Preparation of the Emulsion:
-
In a separate beaker, dissolve the desired amount of EBSA in a portion of the deionized water. The concentration should be above the CMC.
-
Add the styrene monomer to the EBSA solution and stir vigorously to form a pre-emulsion.
-
Transfer the pre-emulsion to the reaction flask.
-
Start the mechanical stirrer to maintain a stable emulsion.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature, typically 70-90 °C, using the heating mantle.[14][15]
-
In a separate beaker, dissolve the potassium persulfate initiator in a small amount of deionized water.
-
Once the reaction temperature is stable, add the initiator solution to the flask to start the polymerization.
-
Continue the reaction for several hours (e.g., 4-6 hours) while maintaining the temperature and stirring. The progress of the reaction can be monitored by taking samples and determining the monomer conversion.
-
-
Product Recovery and Characterization:
-
After the desired conversion is reached, cool the reactor to room temperature.
-
The resulting product is a polystyrene latex.
-
The polymer can be isolated by coagulation (e.g., by adding a salt solution), followed by filtration, washing, and drying.
-
Characterize the polymer for its molecular weight (e.g., by Gel Permeation Chromatography - GPC) and the latex for its particle size and distribution (e.g., by Dynamic Light Scattering - DLS).
-
Expected Results:
A stable, milky-white polystyrene latex will be formed. The particle size of the latex will be in the nanometer range and will be influenced by the concentration of EBSA and the initiator.
Diagram: Role of EBSA in Emulsion Polymerization
Caption: EBSA forms micelles that serve as loci for polymerization.
Quantitative Data Summary
| Application | Polymer System | Parameter | Typical Value/Range | Reference |
| Dopant | Polyaniline (PANI) | Electrical Conductivity | Can reach up to 334 S/cm with secondary doping | [6] |
| Dopant | Polypyrrole (PPy) | Electrical Conductivity | ~10⁴ S/m | [16] |
| Catalyst | Phenol-Formaldehyde Resin | Curing Temperature | 110-140 °C | |
| Catalyst | Phenol-Formaldehyde Resin | Catalyst Loading | 0.5-2.0 wt% | |
| Surfactant | Polystyrene Emulsion | Polymerization Temperature | 70-90 °C | [14][15] |
Conclusion
This compound is a versatile and valuable compound in the arsenal of polymer chemists. Its utility as a dopant for enhancing the conductivity of conjugated polymers, a catalyst for accelerating polymerization and curing reactions, and a surfactant for enabling emulsion polymerization underscores its multifaceted nature. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and scientists, facilitating the exploration and application of this compound in the development of advanced polymeric materials. As with any chemical procedure, appropriate safety precautions should always be taken when handling this compound and the other reagents mentioned.
References
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- Synthesis of Polypyrrole and Their Application. (n.d.). IOSR Journal.
- Emulsion Polymerization of Styrene Using a Reactive Surfactant and Its Polymeric Counterpart: Kinetic Studies. (n.d.). ResearchGate.
- Polypyrrole Derivatives: Preparation, Properties and Application. (2022). MDPI.
- Emulsion Polymerization of Styrene. (n.d.). ResearchGate.
- Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. (n.d.). International Journal of Engineering Research & Technology.
- Recipe for the Emulsion Polymerization of Styrene at 70 °C Using... (n.d.). ResearchGate.
- Nanostructured conductive polypyrrole hydrogels as high-performance, flexible supercapacitor electrodes. (2014). Journal of Materials Chemistry A.
- Vesicle formation of single-chain amphiphilic 4-dodecylbenzene sulfonic acid in water and micelle-to-vesicle transition induced by wet–dry cycles. (2020). Soft Matter.
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- #009: Emulsion Polymerization - Making Polymer Nanoparticles. (2017). YouTube.
- Curing of phenol-formaldehyde resins. (1980). Google Patents.
- THE EFFECT OF DOPAND ON CONDUCTIVITY OF POLYANILINE AND ITS CHARACTERIZATION. (n.d.). Jetir.Org.
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- This compound. (n.d.). PubChem.
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- Investigation of the Doping Efficiency of Poly(styrene Sulfonic Acid) in poly(3,4-ethylenedioxythiophene)/poly(styrene Sulfonic Acid) Dispersions by Capillary Electrophoresis. (2014). PubMed.
- Micelle Formation and the Hydrophobic Effect. (n.d.). ResearchGate.
- Soluble polyaniline co-doped with dodecyl benzene sulfonic acid and hydrochloric acid. (n.d.). ResearchGate.
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- Sulfur-containing phenol formaldehyde resin and preparation method thereof. (2016). Google Patents.
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- Doping of Transparent Electrode Based on Oriented Networks of Nickel in Poly(3,4-Ethylenedioxythiophene) Polystyrene Sulfonate Matrix with P-Toluenesulfonic Acid. (2022). MDPI.
- An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant. (2022). MDPI.
- Aqueous electrically doped conductive polymers and polymeric acid colloids. (2005). Google Patents.
- Acid catalysts – Our products. (n.d.). TIB Chemicals.
- A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (n.d.). OUCI.
- Organic polymer solution composition and process for producting electrically conductive organic polymer therefrom. (n.d.). Google Patents.
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Application Note & Protocol: 4-Ethylbenzenesulfonic Acid (EBSA) as a High-Performance Doping Agent for Conductive Polymers
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Ethylbenzenesulfonic acid (EBSA) as a doping agent for conductive polymers, with a primary focus on Poly(3,4-ethylenedioxythiophene) (PEDOT). We will explore the fundamental principles of EBSA's function, its advantages over conventional dopants, and provide detailed, field-proven protocols for synthesis, film deposition, and characterization.
Introduction: The Role of Doping in Conductive Polymers
Inherently conductive polymers (ICPs) like PEDOT are transformative materials in fields ranging from flexible electronics to bio-interfacing.[1][2] In their pristine state, these polymers are typically semiconducting. Their utility is unlocked through a process called "doping," which involves introducing a chemical species (a dopant) to oxidize or reduce the polymer backbone.[3] This process creates mobile charge carriers—polarons and bipolarons—dramatically increasing electrical conductivity by several orders of magnitude.[4][5]
The choice of dopant is critical as it not only dictates the final conductivity but also influences the polymer's processability, stability, and morphology. While Poly(styrenesulfonic acid) (PSS) is a widely used dopant for PEDOT, forming the common PEDOT:PSS complex, it presents limitations such as high acidity and an insulating nature that can hinder optimal charge transport.[6][7] This has driven the search for effective small-molecule dopants, with this compound emerging as a superior alternative.
Section 1: Understanding this compound (EBSA)
This compound (EBSA) is an aromatic sulfonic acid that is highly effective for doping conductive polymers like PEDOT and polypyrrole.[8][9][10]
Chemical Properties of EBSA:
-
Formula: C₈H₁₀O₃S[8]
-
Structure: An ethyl group and a sulfonic acid group (-SO₃H) are attached at the para position of a benzene ring.[8]
-
Appearance: Typically a white to light yellow solid.[8]
-
Solubility: The polar sulfonic acid group renders it soluble in water and various organic solvents.[8]
-
Key Feature: The ethyl group imparts a degree of hydrophobic character, which can favorably influence its interaction with the polymer backbone and affect the morphology of the final doped film.[8]
The primary advantage of EBSA over polymeric dopants like PSS is its small molecular size. This allows for more efficient charge balancing of the oxidized PEDOT chains without introducing a bulky, insulating secondary phase. The result is often a more ordered polymer film with enhanced charge mobility and higher conductivity.
Section 2: The Doping Mechanism of EBSA with PEDOT
The doping of PEDOT with EBSA is an oxidative chemical process. The mechanism involves the removal of an electron from the π-conjugated system of the PEDOT backbone, creating a positive charge (a polaron). The negatively charged EBSA anion then acts as a counter-ion to maintain charge neutrality.
The process can be visualized as follows:
-
Oxidation: An oxidizing agent, typically an iron (III) salt like Iron (III) p-toluenesulfonate, initiates the polymerization of the EDOT monomer.[12]
-
Charge Carrier Formation: The oxidant simultaneously oxidizes the newly formed PEDOT chains, creating positively charged sites (polarons) along the polymer backbone.
-
Charge Compensation: The EBSA, present in the reaction mixture, dissociates into a proton (H⁺) and the ethylbenzenesulfonate anion (EBS⁻). The EBS⁻ anion positions itself near the positively charged PEDOT chain to provide electrostatic stabilization.
This interaction facilitates the formation of a conductive complex, PEDOT:EBSA.
Caption: Oxidative polymerization of EDOT in the presence of EBSA dopant.
Section 3: Protocol for Synthesis of PEDOT:EBSA Dispersion
This protocol details the in-situ chemical oxidative polymerization to create an aqueous dispersion of PEDOT:EBSA. This method is common for producing processable conductive polymer inks.[12]
Materials & Reagents:
-
3,4-ethylenedioxythiophene (EDOT), inhibitor-free
-
This compound (EBSA)
-
Iron(III) chloride (FeCl₃) or Iron(III) p-toluenesulfonate hexahydrate (as oxidant)
-
Deionized (DI) Water
-
Isopropanol (IPA)
-
Magnetic stirrer and stir bars
-
Reaction vessel (beaker or flask)
-
Ice bath
Step-by-Step Protocol:
-
Dopant Solution Preparation:
-
In the reaction vessel, dissolve a specific molar ratio of EBSA in DI water with vigorous stirring. A common starting point is a 1:2.5 molar ratio of EDOT (to be added later) to EBSA.
-
Rationale: EBSA acts as both the dopant and a surfactant, helping to stabilize the forming polymer particles in the aqueous dispersion.[13] The excess ensures complete doping.
-
-
Monomer Addition:
-
To the stirring EBSA solution, add the EDOT monomer.
-
Stir the mixture for 30-60 minutes to ensure the EDOT is well-dispersated within the EBSA micelles. The solution should appear cloudy.
-
Rationale: Proper dispersion of the hydrophobic EDOT monomer within the dopant solution is crucial for uniform polymerization.
-
-
Initiation of Polymerization:
-
Prepare the oxidant solution by dissolving FeCl₃ in DI water. A typical molar ratio of oxidant to monomer is 2.25:1.
-
Cool the EDOT/EBSA mixture in an ice bath to approximately 0-5 °C.
-
Slowly add the oxidant solution dropwise to the monomer mixture under continuous, vigorous stirring.
-
Rationale: The reaction is exothermic. Low temperatures slow the polymerization rate, leading to longer, more ordered polymer chains and thus higher conductivity.[12] A slow, dropwise addition prevents localized overheating and uncontrolled polymerization, which can result in lower quality material.
-
-
Reaction & Polymerization:
-
Once the oxidant addition is complete, allow the reaction to proceed for 12-24 hours at a controlled temperature (e.g., room temperature), with continued stirring.
-
The solution will gradually turn from cloudy to a deep, dark blue, indicating the formation of doped PEDOT.
-
Rationale: A longer reaction time ensures high monomer conversion and complete polymerization.
-
-
Termination & Purification:
-
To stop the reaction, add a small amount of a reducing agent or simply proceed to purification.
-
The resulting dark blue dispersion contains PEDOT:EBSA, residual oxidant, unreacted monomer, and excess dopant. Purification can be achieved through dialysis or by using ion-exchange resins to remove ionic impurities.
-
Section 4: Protocol for Thin Film Deposition & Characterization
The synthesized PEDOT:EBSA dispersion can be deposited onto various substrates (glass, PET, silicon) to form conductive thin films.
Workflow Diagram:
Caption: Standard workflow from dispersion to film characterization.
Protocol 1: Spin Coating Deposition
-
Substrate Preparation: Thoroughly clean the substrate by sonicating in a sequence of DI water, acetone, and isopropanol, then dry with a nitrogen gun. An optional UV-Ozone or oxygen plasma treatment can improve surface wettability.
-
Deposition: Dispense the PEDOT:EBSA dispersion onto the center of the substrate. Spin coat at a typical speed of 500-3000 RPM for 30-60 seconds.
-
Rationale: The final film thickness is inversely proportional to the spin speed. Higher speeds yield thinner films. A two-stage spin process can improve uniformity.[14]
-
-
Annealing: Transfer the coated substrate to a hotplate and anneal at 110-140 °C for 10-20 minutes in air or a nitrogen environment.
-
Rationale: Annealing removes residual solvent and can improve film morphology and packing, which often enhances conductivity.[15]
-
Protocol 2: Electrical Characterization (Four-Point Probe)
The four-point probe is the standard method for measuring the sheet resistance of thin films, as it eliminates the influence of contact resistance.[16][17]
-
Setup: Use a collinear four-point probe head connected to a source measure unit (SMU).
-
Measurement: Gently lower the probes onto the surface of the PEDOT:EBSA film. Apply a constant DC current (I) through the two outer probes and measure the voltage drop (V) across the two inner probes.[18]
-
Calculation:
-
Calculate the sheet resistance (Rₛ) using the formula: Rₛ = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula applies to a large, thin film relative to the probe spacing. Geometric correction factors may be needed for smaller samples.[18]
-
Measure the film thickness (t) using a profilometer or ellipsometer.
-
Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rₛ * t).
-
Protocol 3: Spectroscopic Characterization (UV-Vis-NIR)
UV-Vis-NIR spectroscopy is a powerful tool to assess the doping (oxidation) level of the PEDOT film.[4]
-
Setup: Use a spectrophotometer capable of scanning from UV to Near-Infrared wavelengths (e.g., 300 nm to 2500 nm). Use a clean, uncoated substrate as a baseline reference.
-
Measurement: Acquire the absorption spectrum of the PEDOT:EBSA film.
-
Interpretation:
-
Neutral PEDOT: Shows a primary π-π* transition peak around 600 nm.[5]
-
Doped PEDOT: As the polymer is oxidized, this peak diminishes and new absorption bands appear in the NIR region. These bands correspond to the electronic transitions of polarons (~900 nm) and bipolarons (>1200 nm).[5][19]
-
A strong, broad absorption in the NIR region is indicative of a high doping level and, consequently, high electrical conductivity.[20][21]
-
Section 5: Expected Results & Data Presentation
Films prepared with EBSA as a dopant are expected to exhibit superior performance compared to standard PEDOT:PSS formulations.
| Property | Typical Value Range | Characterization Method | Rationale for EBSA Performance |
| Conductivity (σ) | 300 - 1500 S/cm | Four-Point Probe | Small molecule dopant reduces phase segregation and insulating barriers. |
| Sheet Resistance (Rₛ) | 50 - 500 Ω/sq (for ~100 nm film) | Four-Point Probe | Directly related to high conductivity. |
| Optical Transparency | 80 - 90% in visible range | UV-Vis Spectroscopy | Thin films can be highly transparent, suitable for electrode applications.[1] |
| Surface Roughness (Rq) | 1 - 5 nm | Atomic Force Microscopy (AFM) | EBSA can promote smoother, more uniform film formation. |
Section 6: Applications
The high conductivity, stability, and processability of PEDOT:EBSA make it an excellent material for a wide range of advanced applications:
-
Flexible and Transparent Electrodes: As a replacement for Indium Tin Oxide (ITO) in flexible displays, touch panels, and wearable devices.[1]
-
Organic Photovoltaics (OPVs): As the hole transport layer (HTL), facilitating efficient charge extraction from the active layer.[1]
-
Organic Light-Emitting Diodes (OLEDs): Also used as the HTL to improve charge injection and device efficiency.[22]
-
Thermoelectrics: For converting waste heat into electrical energy.
-
Bioelectronics & Sensors: For creating biocompatible electrodes and active sensor layers.[23]
Section 7: Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conductivity | Incomplete polymerization; Insufficient doping; Poor film morphology. | Increase reaction time; Adjust monomer:dopant:oxidant ratio; Optimize annealing temperature and time. |
| Poor Film Quality | Poor substrate wetting; Aggregation in dispersion; Incorrect spin speed. | Clean substrate thoroughly (use plasma/UV-Ozone); Filter the dispersion before use; Adjust spin coating parameters. |
| Inconsistent Results | Variations in reaction temperature; Humidity changes; Inconsistent material purity. | Use an ice bath for precise temperature control during initiation; Work in a controlled environment (glovebox); Use high-purity reagents. |
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- Chemsrc. This compound | CAS#:98-69-1.
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Application Notes and Protocols for the Synthesis of Derivatives from 4-Ethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of key derivatives from 4-ethylbenzenesulfonic acid. Recognizing the significance of sulfonamides and sulfonate esters in medicinal chemistry and materials science, this document offers a deep dive into the synthetic pathways, mechanistic underpinnings, and practical laboratory procedures. Moving beyond a simple recitation of steps, this guide elucidates the rationale behind experimental choices, ensuring both reproducibility and a thorough understanding of the chemical transformations. All protocols are designed as self-validating systems, incorporating in-process controls and characterization checkpoints. This work is grounded in authoritative scientific literature, with in-text citations and a complete reference list to support all claims and procedures.
Introduction: The Versatility of the 4-Ethylbenzenesulfonyl Moiety
This compound is an aromatic sulfonic acid that serves as a versatile starting material for a wide array of chemical derivatives.[1][2][3] Its structure, featuring a reactive sulfonic acid group and a hydrophobic ethyl group on a stable benzene ring, makes it a valuable building block in organic synthesis. The derivatives of this compound, particularly sulfonamides and sulfonate esters, are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and specialty polymers.
The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and anticonvulsant drugs.[4] Similarly, sulfonate esters (-SO₂OR) are not only stable protecting groups but also excellent leaving groups in nucleophilic substitution reactions, making them valuable intermediates in the synthesis of complex molecules.
This guide will focus on the practical synthesis of these important derivatives, starting with the crucial conversion of this compound to its highly reactive sulfonyl chloride intermediate.
Core Synthetic Strategy: From Sulfonic Acid to Key Derivatives
The primary synthetic route to a diverse range of derivatives from this compound involves a two-step process. First, the sulfonic acid is converted into the more reactive 4-ethylbenzenesulfonyl chloride. This intermediate then serves as the electrophilic partner for reaction with various nucleophiles, such as amines and alcohols, to yield the desired sulfonamides and sulfonate esters, respectively.
Caption: Core synthetic workflow from this compound.
Preparation of 4-Ethylbenzenesulfonyl Chloride: The Gateway Intermediate
The conversion of this compound to 4-ethylbenzenesulfonyl chloride is the pivotal first step. While direct chlorination of the sulfonic acid is possible, a more common and often higher-yielding laboratory and industrial method involves the direct sulfonation and subsequent chlorination of ethylbenzene in a one-pot or two-step process using chlorosulfonic acid.
Protocol 1: Synthesis of 4-Ethylbenzenesulfonyl Chloride from Ethylbenzene
This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides.
Materials and Equipment:
-
Ethylbenzene
-
Chlorosulfonic acid
-
Anhydrous sodium sulfate or potassium sulfate (as catalyst)
-
Ice-water bath
-
Round-bottom flask with a dropping funnel and a gas outlet
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add 63.6 g of ethylbenzene and 6.6 g of potassium sulfate.
-
Cooling: Cool the flask in an ice-water bath to below 10°C.
-
Addition of Chlorosulfonic Acid: While maintaining the temperature between 15-20°C, slowly add 216.2 g of chlorosulfonic acid from the dropping funnel over 2.5-3.0 hours with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring at 15-20°C for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a beaker with stirring. The product will precipitate as a white solid.
-
Isolation: Filter the solid product under vacuum and wash with cold water until the washings are neutral.
-
Drying: Dry the solid product in a desiccator over anhydrous calcium chloride to obtain 4-ethylbenzenesulfonyl chloride.
Expected Yield: ~92-96%
Characterization:
-
Melting Point: 14-16 °C
-
Appearance: White to off-white solid or colorless oil.
Safety Precautions:
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, and face shield) must be worn.
-
The reaction evolves hydrogen chloride gas, which is toxic and corrosive. Ensure the gas outlet is properly vented or connected to a scrubbing system.
Synthesis of 4-Ethylbenzenesulfonamides
4-Ethylbenzenesulfonyl chloride readily reacts with primary and secondary amines in the presence of a base to form the corresponding sulfonamides. This reaction, often referred to as the Hinsberg test, is a classic method for distinguishing between primary, secondary, and tertiary amines.[5]
Mechanism Insight:
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is used to neutralize the hydrochloric acid formed during the reaction, preventing the protonation of the starting amine.[4]
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Application Notes and Protocols for 4-Ethylbenzenesulfonic Acid in Industrial Contexts
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Utility of 4-Ethylbenzenesulfonic Acid
This compound (EBSA), with the CAS Number 98-69-1, is a potent organic acid belonging to the family of aromatic sulfonic acids.[1][2] Structurally, it consists of a benzene ring substituted with both an ethyl group and a sulfonic acid (-SO₃H) group, primarily at the para position.[1][3] This unique molecular architecture imparts a combination of desirable properties: the strong acidity of the sulfonic acid group and the organophilic nature conferred by the ethylbenzene backbone.[3][4]
Industrially, EBSA is synthesized via the sulfonation of ethylbenzene, typically using concentrated sulfuric acid as the sulfonating agent.[3][5] Its utility stems from its versatility, serving as a highly effective acid catalyst, a key precursor in surfactant manufacturing, and a valuable intermediate in the synthesis of fine chemicals and specialty polymers.[1][4] Unlike mineral acids, its organic nature often provides enhanced solubility in non-polar reaction media, facilitating homogeneous catalysis.[6] This guide provides an in-depth exploration of its primary industrial applications, complete with detailed protocols and the scientific rationale behind its use.
Section 1: this compound as a Strong Acid Catalyst
Application Note: The Mechanism and Advantages of EBSA in Catalysis
Aromatic sulfonic acids like EBSA and its close analog, p-toluenesulfonic acid (p-TsOH), are workhorses in organic synthesis, primarily for reactions requiring strong acid catalysis.[6][7] They are particularly favored for esterification, acetal formation, dehydration, and polymerization reactions.[6][7]
Causality of Catalytic Action: The efficacy of EBSA as a catalyst is rooted in its low pKa, making it a strong proton donor. In Fischer esterification, for example, the EBSA catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol. This initial step is crucial for lowering the activation energy of the reaction, thereby accelerating the rate of ester formation.[8]
Advantages over Mineral Acids:
-
Solubility: EBSA exhibits better solubility in organic solvents compared to sulfuric acid, enabling reactions to proceed in a single phase (homogeneous catalysis), which can improve reaction rates and yields.[6]
-
Reduced Side Reactions: While highly acidic, EBSA is less oxidizing than concentrated sulfuric acid, which helps to minimize charring and other undesirable side reactions, particularly with sensitive substrates.[9]
-
Solid Nature: In its pure form, EBSA is a solid, which can simplify handling, measurement, and removal in certain process setups compared to viscous, corrosive liquids like sulfuric acid.[5]
The general workflow for producing EBSA for use as a catalyst or intermediate is outlined below.
Caption: General workflow for the industrial synthesis of EBSA.
Protocol 1: Fischer Esterification of Acetic Acid with n-Propanol (Representative Protocol)
This protocol describes a typical Fischer esterification reaction. While this example uses p-toluenesulfonic acid (p-TsOH), a structurally and functionally similar catalyst, the procedure is directly applicable for this compound. The choice between them often depends on cost, specific solubility requirements, and historical process validation.[10][11]
Objective: To synthesize n-propyl acetate using an aromatic sulfonic acid catalyst.
Materials:
-
Acetic Acid (glacial)
-
n-Propanol
-
This compound (EBSA) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (for azeotropic water removal)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Reagent Charging: To the flask, add acetic acid (0.80 mol), n-propanol (0.80 mol), and this compound (0.01 mol, ~1-2 mol% catalyst loading).[9] Add toluene as the solvent (approx. 150 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 3-5 hours).[11]
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water (2 x 50 mL)
-
Saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst and any unreacted acetic acid. (Caution: CO₂ evolution).
-
Saturated NaCl solution (1 x 50 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene and yield the crude n-propyl acetate.
-
Purification (Optional): If higher purity is required, the crude product can be purified by fractional distillation.
Data Presentation: Catalytic Efficiency
The choice of catalyst can significantly impact reaction outcomes. A study investigating the esterification of acetic acid and n-propanol compared the catalytic activity of various benzenesulfonic acid derivatives.[9]
| Catalyst | Abbreviation | Yield of n-propyl acetate (%) at 60 min |
| Sulfuric Acid | SA | ~70% |
| p-Phenolsulfonic Acid | PPSA | ~60% |
| p-Toluenesulfonic Acid | PTSA | ~60% |
| Benzenesulfonic Acid | BSA | ~50% |
| 2,4-Dimethylbenzenesulfonic Acid | DBSA | ~45% |
| No Catalyst | -- | <5% |
| Data adapted from a study by Revista de Chimie[9]. Note: this compound is expected to have catalytic activity comparable to BSA and PTSA. |
Section 2: EBSA in Surfactant and Detergent Manufacturing
Application Note: The Role of EBSA as a Surfactant Precursor
This compound is a key intermediate in the production of anionic surfactants, specifically linear alkylbenzene sulfonates (LAS).[1] Surfactants are amphiphilic molecules, meaning they contain both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail. In the case of EBSA's corresponding salt, the sulfonate group (-SO₃⁻Na⁺) acts as the hydrophilic head, while the ethylbenzene group provides the hydrophobic tail.[4]
This dual nature allows surfactants to reduce the surface tension between water and oily dirt. They encapsulate oil droplets in micelles, which can then be washed away with water. The neutralization of EBSA with a base, such as sodium hydroxide, converts it into its salt form, Sodium 4-ethylbenzenesulfonate, which is an active surfactant.[5][12]
Caption: Process flow for manufacturing a surfactant from EBSA.
Protocol 2: Synthesis of Sodium 4-Ethylbenzenesulfonate
This protocol is adapted from established methods for synthesizing similar alkylbenzene sulfonate salts.[5][13]
Objective: To prepare the surfactant Sodium 4-ethylbenzenesulfonate via neutralization of EBSA.
Materials:
-
This compound (EBSA)
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH indicator paper or pH meter
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
-
Ice bath
-
Evaporating dish or crystallizing dish
-
Drying oven or lyophilizer
Procedure:
-
Dissolution: In a beaker, dissolve a known quantity of this compound in a minimal amount of deionized water with stirring. Place the beaker in an ice bath to manage the exothermic reaction.
-
Neutralization: Slowly add the 10% NaOH solution dropwise to the stirred EBSA solution. Monitor the pH of the mixture continuously.[5]
-
pH Adjustment: Continue adding NaOH until the pH of the solution reaches a neutral range of 7-8. Be careful not to overshoot and make the solution too alkaline.
-
Product Isolation: The resulting aqueous solution contains Sodium 4-ethylbenzenesulfonate.[12] To isolate the solid product, transfer the solution to an evaporating dish.
-
Drying: Remove the water by either:
-
Gentle heating in a drying oven.
-
Lyophilization (freeze-drying) to obtain a fine powder.
-
-
Characterization: The final white solid product can be characterized using techniques such as FT-IR spectroscopy to confirm the presence of the sulfonate group and the disappearance of the broad sulfonic acid O-H stretch.
Section 3: Specialized Applications of EBSA
Application Note: Doping Agent for Conductive Polymers
Conductive polymers, such as polypyrrole (PPy), are materials with significant potential in electronics, sensors, and anti-corrosion coatings. However, pristine PPy is often insoluble and difficult to process.[14][15] Aromatic sulfonic acids, including EBSA, can be used as "dopants" during the polymerization of pyrrole.
The large sulfonate anion becomes incorporated into the polymer backbone, serving two primary functions:
-
Charge Balancing: It acts as a counter-ion to the positive charges (polarons/bipolarons) that form on the PPy chain, which is essential for electrical conductivity.
-
Improving Processability: The bulky organic part of the dopant (the ethylbenzene group) disrupts the close packing of the polymer chains, reducing inter-chain forces and thereby increasing the polymer's solubility in organic solvents.[16]
Caption: EBSA anion as a counter-ion for a charged polypyrrole chain.
Protocol 3: Synthesis of EBSA-Doped Polypyrrole (Adapted)
This protocol for chemical polymerization is adapted from procedures using similar alkylbenzene sulfonic acid dopants like dodecylbenzene sulfonic acid (DBSA).[15]
Objective: To synthesize a soluble, conductive polypyrrole film doped with EBSA.
Materials:
-
Pyrrole monomer
-
This compound (EBSA) as dopant
-
Benzoyl peroxide or Ammonium persulfate as oxidant
-
Chloroform and 2-Butanol (as dispersion medium)
-
Deionized water
-
Acetone
Equipment:
-
Round-bottom flask
-
Mechanical stirrer
-
Separatory funnel
-
Petri dish
Procedure:
-
Preparation of Reaction Mixture: In a round-bottom flask, add chloroform. Under mechanical stirring, dissolve the oxidant (e.g., benzoyl peroxide).
-
Addition of Reagents: Sequentially add 2-butanol, this compound (dopant), and freshly distilled pyrrole monomer to the reaction mixture.[15]
-
Emulsion Formation: Finally, add deionized water to the mixture. Stirring will produce a milky white emulsion.
-
Polymerization: Continue stirring at room temperature. The reaction mixture will gradually turn black over several hours as polypyrrole forms. Allow the reaction to proceed for approximately 24 hours.
-
Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and collect the bottom, black organic layer containing the doped polypyrrole.
-
Product Precipitation and Washing: Transfer the organic layer to a petri dish. Add approximately 50 mL of acetone to precipitate the polymer and allow it to dry at room temperature for 24 hours, forming a black film.
-
Final Product: Break the film into flakes, wash thoroughly with acetone to remove any unreacted monomer and oxidant, and dry in a desiccator. The resulting black powder is EBSA-doped polypyrrole.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[17]
-
Personal Protective Equipment (PPE): Always handle EBSA in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A face shield is recommended when handling larger quantities.[17]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and strong oxidizing agents. The material should be stored in a tightly closed container in a corrosive-compatible cabinet.[17]
-
Spills: In case of a spill, neutralize carefully with a suitable base (e.g., sodium bicarbonate) before cleanup.
Conclusion
This compound is a highly functional and economically significant chemical. Its strong acidic nature makes it an excellent catalyst for a multitude of organic reactions, offering advantages in solubility and selectivity over traditional mineral acids. As a direct precursor to alkylbenzene sulfonate surfactants, it forms the foundation of numerous cleaning and detergent products. Furthermore, its application as a dopant in the synthesis of conductive polymers showcases its role in the development of advanced materials. The protocols and data provided herein offer a framework for researchers and developers to effectively harness the versatile properties of this compound in various industrial applications.
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Application Notes and Protocols for 4-Ethylbenzenesulfonic Acid in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
4-Ethylbenzenesulfonic acid (4-EBSA) is an aromatic sulfonic acid with recognized applications as both a catalyst and a surfactant in industrial processes, including wastewater treatment.[1] While its use in this field is documented, detailed, publicly available application protocols and in-depth mechanistic studies are limited. This guide, therefore, provides a comprehensive overview of the potential applications of 4-EBSA in wastewater remediation, with a focus on its role in Advanced Oxidation Processes (AOPs) and as a surfactant to enhance pollutant degradation. The protocols and mechanistic discussions herein are synthesized from the established principles of catalytic oxidation, surfactant-aided remediation, and analytical chemistry, providing a robust framework for researchers to develop and optimize their own experimental designs for the use of 4-EBSA in treating industrial effluents.
Introduction to this compound in Wastewater Treatment
This compound (4-EBSA), a member of the arylsulfonic acid family, is a strong organic acid with amphiphilic properties owing to its aromatic ring and sulfonic acid group.[2] These characteristics underpin its dual functionality in wastewater treatment as a catalyst and a surfactant.[1] As a catalyst, it can potentially enhance the efficacy of Advanced Oxidation Processes (AOPs) for the degradation of recalcitrant organic pollutants. Its surfactant properties can aid in the solubilization of hydrophobic contaminants, making them more accessible to oxidizing agents.
This document serves as a detailed guide for researchers exploring the use of 4-EBSA in wastewater treatment. It covers the theoretical mechanisms of action, provides generalized experimental protocols for its application, and outlines analytical methods for monitoring its presence and the degradation of target pollutants.
Mechanisms of Action
The efficacy of 4-EBSA in wastewater treatment can be attributed to two primary mechanisms: its role as a catalyst in Advanced Oxidation Processes and its function as a surfactant or hydrotrope.
Catalytic Activity in Advanced Oxidation Processes (AOPs)
AOPs are a class of water treatment processes that rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) to oxidize and mineralize organic pollutants.[3] 4-EBSA, as a strong Brønsted acid, can potentially catalyze these reactions.
One of the most relevant AOPs for industrial wastewater is Catalytic Wet Air Oxidation (CWAO). In CWAO, high temperatures and pressures are used to oxidize organic compounds in the presence of a catalyst.[4] Arylsulfonic acids, a class of compounds that includes 4-EBSA, have been shown to be effective catalysts for hydrolysis reactions, a key step in the breakdown of complex organic molecules.[5] The acidic nature of 4-EBSA can facilitate the hydrolysis of polymeric materials and complex organic molecules into smaller, more easily oxidized compounds.
Figure 1: Generalized workflow of an Advanced Oxidation Process (AOP).
Surfactant and Hydrotropic Properties
Many industrial wastewaters contain hydrophobic organic pollutants, such as phenols, dyes, and petroleum hydrocarbons, which have low solubility in water.[6] This limited solubility can hinder the effectiveness of treatment processes. Surfactants can enhance the remediation of such wastewaters by increasing the apparent solubility of hydrophobic compounds through the formation of micelles.[4]
4-EBSA, with its hydrophobic ethylbenzene group and hydrophilic sulfonate group, can act as a surfactant. At concentrations above its critical micelle concentration (CMC), it can form micelles that encapsulate hydrophobic pollutants, making them more available for oxidation in the aqueous phase. This is particularly relevant for processes like Fenton-like reactions, where the interaction between the oxidant and the pollutant is crucial.
Figure 2: Mechanism of surfactant-aided pollutant degradation.
Experimental Protocols
The following protocols are generalized and should be optimized for the specific wastewater matrix and target pollutants.
Protocol 1: Catalytic Wet Air Oxidation (CWAO) of Phenolic Wastewater
This protocol describes a lab-scale batch experiment for the CWAO of a synthetic wastewater containing phenol, using 4-EBSA as a catalyst.
Materials:
-
High-pressure autoclave reactor (e.g., Parr reactor) with temperature and pressure controls
-
This compound (technical grade, 95%)
-
Phenol
-
Deionized water
-
Oxygen or compressed air
-
pH meter
-
Analytical balance
Procedure:
-
Prepare a synthetic phenolic wastewater of a known concentration (e.g., 1000 mg/L) in deionized water.
-
Add the desired concentration of 4-EBSA to the wastewater. This is a key parameter to optimize, with a starting range of 100-1000 mg/L.
-
Adjust the initial pH of the solution to the desired value using a suitable acid or base. A range of pH 3-9 should be investigated.
-
Transfer a known volume of the solution to the high-pressure autoclave.
-
Seal the reactor and purge with nitrogen to remove air.
-
Pressurize the reactor with oxygen or air to the desired partial pressure (e.g., 1-5 MPa).[4]
-
Heat the reactor to the target temperature (e.g., 150-250 °C) while stirring.[4]
-
Maintain the reaction at the set temperature and pressure for a predetermined time (e.g., 1-4 hours), withdrawing samples at regular intervals.
-
Cool the reactor, depressurize, and collect the final sample.
-
Analyze the samples for phenol and Total Organic Carbon (TOC) to determine the degradation efficiency.
Safety Precautions:
-
Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-EBSA is corrosive and can cause severe skin burns and eye damage.[7]
-
Handle phenol with extreme care as it is toxic and corrosive.
-
High-pressure autoclaves should be operated by trained personnel only.
Protocol 2: Surfactant-Enhanced Fenton-like Oxidation of Dye Wastewater
This protocol outlines a procedure for the degradation of a model dye using a Fenton-like process enhanced by the surfactant properties of 4-EBSA.
Materials:
-
Glass reactor with a magnetic stirrer
-
This compound
-
Azo dye (e.g., Acid Orange 7)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Sulfuric acid and sodium hydroxide for pH adjustment
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the azo dye in deionized water.
-
In the glass reactor, prepare a working solution of the dye at the desired concentration.
-
Add 4-EBSA to the dye solution at a concentration above its expected CMC (to be determined experimentally, but a starting point could be 500-2000 mg/L).
-
Adjust the pH to the optimal range for the Fenton reaction (typically pH 3-4).[8]
-
Add the ferrous sulfate catalyst to the solution and stir until dissolved.
-
Initiate the reaction by adding a predetermined amount of hydrogen peroxide.
-
Start a timer and withdraw samples at regular intervals.
-
Immediately quench the reaction in the samples by adding a suitable reagent (e.g., sodium sulfite).
-
Analyze the samples for color removal using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
Analyze for TOC to determine the extent of mineralization.
Safety Precautions:
-
Handle hydrogen peroxide with care as it is a strong oxidizer.
-
Wear appropriate PPE.
-
Perform the reaction in a fume hood.
Analytical Methodologies
Accurate analytical methods are crucial for evaluating the effectiveness of the treatment process.
Protocol 3: Quantification of 4-EBSA by HPLC-UV
This generalized protocol can be adapted for the quantification of 4-EBSA in aqueous samples.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile). The gradient or isocratic conditions need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by running a UV scan of a 4-EBSA standard (a starting point is around 220 nm).
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a series of 4-EBSA standards in the mobile phase to create a calibration curve.
-
Filter the wastewater samples through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples into the HPLC system.
-
Identify the 4-EBSA peak based on its retention time compared to the standard.
-
Quantify the concentration of 4-EBSA in the samples using the calibration curve.
Protocol 4: Monitoring Phenol Degradation by HPLC-UV
Instrumentation and Conditions:
-
HPLC System and Column: As described in Protocol 3.
-
Mobile Phase: A mixture of water (with 0.1% phosphoric acid) and acetonitrile is commonly used for phenol analysis.
-
Detection Wavelength: 270 nm for phenol.
Procedure:
-
Prepare phenol standards and a calibration curve.
-
Filter the treated wastewater samples.
-
Analyze the samples by HPLC to determine the residual phenol concentration.
| Parameter | 4-EBSA Analysis | Phenol Analysis |
| Technique | HPLC-UV | HPLC-UV |
| Column | C18 Reversed-Phase | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Acetonitrile/Acidified Water |
| Detection λ | ~220 nm (to be optimized) | 270 nm |
| Quantification | External Standard Calibration | External Standard Calibration |
Table 1: Summary of generalized analytical parameters for 4-EBSA and phenol.
Data Presentation and Interpretation
The following tables present illustrative data for the CWAO of phenolic wastewater to demonstrate how results can be presented.
| Condition | 4-EBSA (mg/L) | Temperature (°C) | Pressure (MPa) | Phenol Removal (%) | TOC Removal (%) |
| 1 (Control) | 0 | 200 | 2 | 45 | 30 |
| 2 | 500 | 200 | 2 | 75 | 60 |
| 3 | 1000 | 200 | 2 | 85 | 70 |
| 4 | 500 | 220 | 2 | 88 | 75 |
| 5 | 500 | 200 | 3 | 82 | 68 |
Table 2: Illustrative data for the catalytic effect of 4-EBSA on the CWAO of phenolic wastewater.
Conclusion and Future Research
This compound presents a promising, multi-functional chemical for the treatment of industrial wastewater containing recalcitrant organic pollutants. Its dual role as a potential catalyst for AOPs and as a surfactant for enhancing pollutant solubility warrants further investigation. The generalized protocols and theoretical frameworks provided in this guide offer a starting point for researchers to explore and optimize the application of 4-EBSA.
Future research should focus on:
-
Detailed mechanistic studies to elucidate the exact catalytic pathways in various AOPs.
-
Optimization of process parameters for specific industrial wastewaters.
-
Investigation of the degradation byproducts of 4-EBSA itself under treatment conditions.
-
Comparative studies with other arylsulfonic acids and conventional catalysts.
-
Pilot-scale studies to assess the feasibility of using 4-EBSA in real-world applications.
By systematically addressing these research gaps, the full potential of this compound as a valuable tool in wastewater remediation can be realized.
References
Sources
- 1. Wastewater Treatment Catalysts for Catalytic Wet Air Oxidation | Products | NIPPON SHOKUBAI [shokubai.co.jp]
- 2. This compound | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Removal of Organic Micro-Pollutants from Wastewater in Electrochemical Processes—Review [mdpi.com]
- 4. frischmannprocesstechnology.co.uk [frischmannprocesstechnology.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. ijert.org [ijert.org]
- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethylbenzenesulfonic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Ethylbenzenesulfonic acid (4-EBSA). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important chemical transformation. The synthesis, while conceptually straightforward via electrophilic aromatic substitution, presents several practical challenges that can impact yield, purity, and scalability.
This document moves beyond simple protocols to provide in-depth, experience-driven insights into the causality behind experimental choices. We will address common troubleshooting scenarios, answer frequently asked questions, and provide a validated experimental workflow to enhance the success and reproducibility of your synthesis.
Troubleshooting Guide: Common Synthesis Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yields in the sulfonation of ethylbenzene are a frequent issue, often stemming from a combination of factors related to reaction equilibrium, conditions, and physical setup.
-
Incomplete Reaction & Reversibility: The sulfonation of aromatic compounds is a reversible reaction.[1][2] The water produced as a byproduct dilutes the sulfuric acid, shifting the equilibrium back towards the reactants.
-
Solution: To drive the reaction forward, use a sulfonating agent that minimizes the presence of water. Concentrated sulfuric acid (96-98%) or, more effectively, fuming sulfuric acid (oleum), which contains excess sulfur trioxide (SO₃), is recommended.[1][2] Employing a molar excess of the sulfonating agent (e.g., a 2:1 ratio of sulfuric acid to ethylbenzene) helps ensure complete conversion.[1]
-
-
Suboptimal Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be impractically slow.
-
Solution: While the reaction is exothermic, maintaining a moderately elevated temperature, typically in the range of 40-70°C, can effectively increase the reaction rate.[1] However, be aware that excessively high temperatures can promote side reactions (see Question 2).
-
-
Poor Mixing: The reaction is heterogeneous, involving an organic liquid (ethylbenzene) and a dense, viscous aqueous phase (sulfuric acid).[1] Inadequate mixing creates a low interfacial area between the phases, severely limiting the reaction rate.[1][3]
-
Solution: Vigorous and continuous mechanical stirring is essential throughout the reaction. For laboratory-scale synthesis, ensure the stir bar or overhead stirrer creates a deep vortex to maximize the contact between the two liquid phases.
-
Question 2: I'm observing significant formation of disulfonated byproducts. How can I improve the selectivity for monosulfonation?
Answer: The formation of ethylbenzene disulfonic acid is a classic example of a competitive consecutive reaction, particularly under harsh conditions.[1][3] Minimizing its formation is key to achieving high purity.
-
Excessive Sulfonating Agent or High Temperature: A high concentration of the sulfonating agent and elevated temperatures provide the necessary activation energy for the second, less favorable sulfonation event.[1]
-
Solution: Carefully control the reaction stoichiometry. While an excess of the sulfonating agent is needed, a large surplus should be avoided. Maintain the reaction temperature at the lower end of the effective range (e.g., 40-50°C) to favor monosulfonation.[1]
-
-
Prolonged Reaction Time: Leaving the reaction to run for an extended period, especially with a potent sulfonating agent, allows for the gradual formation of the disulfonated product.[1]
-
Solution: Monitor the reaction's progress. For real-time analysis, techniques like High-Performance Liquid Chromatography (HPLC) are invaluable for determining the point at which the yield of the desired monosulfonated product is maximized before significant disulfonation occurs.[1]
-
Question 3: My final product is an isomeric mixture. How can I isolate the pure this compound (para-isomer)?
Answer: The sulfonation of ethylbenzene naturally produces a mixture of isomers, primarily the ortho- and para- products, with the para-isomer (4-EBSA) being the major component due to steric hindrance at the ortho position.[4] Separating these isomers is a critical purification step.
-
Challenge: The similar chemical properties of the sulfonic acid isomers make direct separation difficult.
-
Solution 1: Fractional Crystallization: This is the most common and effective method. It leverages the different solubilities of the sulfonic acid isomers or, more frequently, their salts.[1] Converting the crude acid mixture to its sodium or aniline salt can often enhance the solubility differences, allowing for the preferential crystallization of the desired para-isomer's salt from a suitable solvent system (e.g., ethanol/water).[1][5][6]
-
Solution 2: Derivatization: In some cases, converting the sulfonic acids to sulfonyl chlorides and then separating these less polar derivatives by chromatography or crystallization can be an effective, albeit more synthetically involved, strategy.
-
Question 4: The workup and purification are challenging due to the product's high water solubility. What is a reliable procedure?
Answer: The high polarity and water solubility of sulfonic acids are inherent challenges in their isolation.[1][7] A robust workup procedure is essential.
-
Step 1: Quenching: The reaction must be safely quenched. The standard method is to slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.[1][8] This dilutes the excess sulfuric acid and precipitates any unreacted organic starting material.
-
Step 2: Conversion to Salt for Isolation: Directly isolating the free sulfonic acid from the aqueous solution is difficult. Converting it to a salt is the preferred method.
-
Procedure: After quenching, neutralize the cold acidic solution by adding a base, such as a saturated solution of sodium bicarbonate or sodium chloride, until the pH is neutral. The sodium salt of ethylbenzenesulfonic acid will remain in the aqueous layer.[1] This solution can then be concentrated under reduced pressure, and the crude salt can be purified by recrystallization.[1]
-
Frequently Asked Questions (FAQs)
-
What is the best sulfonating agent to use? For laboratory preparations, fuming sulfuric acid (oleum) is highly effective as the excess SO₃ drives the reaction to completion.[1][2] However, it is extremely reactive. Concentrated sulfuric acid (96-98%) is a safer alternative that is also effective, provided a sufficient molar excess is used and reaction conditions are optimized.[1]
-
How can I effectively monitor the reaction's progress? High-Performance Liquid Chromatography (HPLC) is the ideal technique. A reverse-phase C18 column can be used with a mobile phase consisting of an acetonitrile and aqueous buffer mixture (e.g., water with phosphoric or formic acid).[1][9] Detection via a UV detector at around 220 nm allows for the quantification of the starting material and the various sulfonic acid isomers.[1]
-
What are the primary safety hazards I should be aware of? this compound and the sulfonating agents (concentrated sulfuric acid, oleum) are highly corrosive.[6][10] They can cause severe skin burns and eye damage.[10] Always handle these chemicals in a fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield. The quenching process is highly exothermic and must be done slowly and with adequate cooling.
-
Is it possible to reverse the reaction (desulfonation)? Yes, the sulfonation reaction is reversible.[2] Heating an arylsulfonic acid with dilute aqueous acid can remove the sulfonic acid group, regenerating the original aromatic compound.[2] This property is sometimes used strategically in organic synthesis where the sulfonic acid group acts as a temporary blocking group.[2]
Data Presentation & Diagrams
Key Reaction Parameters Summary
| Parameter | Recommended Value/Range | Rationale & Key Considerations |
| Sulfonating Agent | Conc. H₂SO₄ (96-98%) or Oleum | Oleum is more reactive but requires careful handling. Concentrated H₂SO₄ is a safer alternative.[1][2] |
| Molar Ratio | 2:1 to 3:1 (H₂SO₄ : Ethylbenzene) | An excess is required to drive the reversible reaction to completion and account for water formation.[1] |
| Reaction Temperature | 40 - 70 °C | Balances reaction rate against the formation of disulfonated byproducts. Lower end of the range favors monosulfonation.[1] |
| Reaction Time | 1 - 4 hours | Highly dependent on temperature and mixing efficiency. Should be optimized by monitoring reaction progress (e.g., via HPLC).[1] |
| Agitation | Vigorous Mechanical Stirring | Crucial for overcoming mass transfer limitations in the heterogeneous reaction mixture.[1][3] |
Visualized Synthesis Pathway
Caption: Electrophilic aromatic sulfonation of ethylbenzene.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | 98-69-1 [chemicalbook.com]
- 7. CAS 98-69-1: this compound | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | SIELC Technologies [sielc.com]
- 10. This compound | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Ethylbenzenesulfonic Acid
Welcome to the technical support center for the purification of 4-Ethylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common challenges encountered during the purification of this important organic intermediate.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound from reaction mixtures. Each issue is presented with its probable causes and a step-by-step protocol for resolution.
Problem 1: Persistent Contamination with Sulfuric Acid
Symptom: Your isolated product is highly acidic, possibly a dark and viscous oil, and analytical data (e.g., titration) indicates the presence of a strong inorganic acid.
Causality: The sulfonation of ethylbenzene typically employs a significant excess of concentrated sulfuric acid to drive the reaction to completion. Due to the high polarity and water solubility of both this compound and sulfuric acid, simple aqueous workups are often insufficient for complete separation.
Solution: The "Salting Out" Method
This procedure leverages the common ion effect to decrease the solubility of the sodium salt of this compound in the aqueous phase, causing it to precipitate.
Step-by-Step Protocol:
-
Quenching the Reaction: Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This will dilute the sulfuric acid and dissipate the heat of dilution.[1][2]
-
Neutralization and Salt Formation: While monitoring the pH, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is neutral (pH ~7). This will convert both the sulfonic acid and the residual sulfuric acid to their sodium salts.
-
Precipitation by Salting Out: To the neutralized solution, add a large volume of a saturated aqueous solution of sodium chloride (NaCl). The high concentration of sodium ions will significantly reduce the solubility of sodium 4-ethylbenzenesulfonate, causing it to precipitate out of the solution.[3]
-
Isolation: Collect the precipitated white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, saturated NaCl solution to remove any remaining dissolved impurities.
-
Drying: Dry the product thoroughly, preferably in a vacuum oven at a moderate temperature.
Visualizing the "Salting Out" Workflow
Caption: Workflow for removing excess sulfuric acid.
Problem 2: Isomeric Impurities Detected in the Final Product
Symptom: Your product shows multiple spots on a TLC plate or multiple peaks in an HPLC chromatogram. ¹H NMR analysis reveals a complex aromatic region, not the expected pair of doublets for the para-isomer.
Causality: The electrophilic aromatic substitution (sulfonation) of ethylbenzene is not perfectly regioselective. While the para-isomer (this compound) is the major product, varying amounts of the ortho- (2-ethylbenzenesulfonic acid) and meta- (3-ethylbenzenesulfonic acid) isomers are also formed. These isomers often have very similar physical properties, making them difficult to separate.
Solution: Fractional Crystallization of Salts
This technique exploits the subtle differences in the solubility of the isomeric salts in a particular solvent system. The less soluble salt will crystallize out of the solution first, allowing for its separation.
Step-by-Step Protocol (using sodium salts):
-
Preparation of the Mixed Sodium Salts: Follow the procedure in "Problem 1" to obtain the crude mixture of sodium ethylbenzenesulfonate isomers.
-
Solvent Selection: A mixture of ethanol and water is often a good starting point for the recrystallization of sodium arylsulfonates. The goal is to find a solvent system where the desired para-isomer has lower solubility than the ortho- and meta-isomers at a reduced temperature.
-
Recrystallization:
-
Dissolve the crude sodium salt mixture in a minimal amount of a hot ethanol/water solution (e.g., 9:1 ethanol:water).
-
Slowly cool the solution to room temperature, and then in an ice bath. The less soluble sodium 4-ethylbenzenesulfonate should crystallize first.
-
Collect the crystals by vacuum filtration.
-
The mother liquor will be enriched in the more soluble ortho- and meta-isomers.
-
-
Purity Assessment: Analyze a small sample of the crystals by HPLC or ¹H NMR to determine the isomeric purity.
-
Repeated Crystallization: If necessary, repeat the recrystallization process on the collected crystals to achieve the desired purity.
Expert Tip: For particularly stubborn isomer separations, consider converting the sulfonic acids to their aniline salts. The differing steric and electronic properties of the aniline salts can sometimes lead to greater solubility differences, facilitating fractional crystallization.
Visualizing Fractional Crystallization
Caption: Separation of isomers by fractional crystallization.
II. Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the sulfonation reaction?
You can monitor the reaction by taking small aliquots of the reaction mixture, quenching them in water, and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you will likely need a polar mobile phase. For HPLC, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) is a good starting point.[4]
Q2: My product is a persistent oil and will not crystallize. What should I do?
Oiling out during crystallization is a common problem, especially with sulfonic acids which can be hygroscopic. Here are a few things to try:
-
Ensure the absence of excess sulfuric acid: Residual sulfuric acid can significantly depress the melting point and inhibit crystallization. Re-purify using the "salting out" method.
-
Thoroughly dry your material: Any residual water can prevent crystallization. Dry the material under high vacuum.
-
Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change the solvent system: If you are attempting to recrystallize the sodium salt from an ethanol/water mixture, try varying the ratio of the solvents or switching to a different alcohol like methanol.
Q3: How can I use ¹H NMR to determine the isomeric purity of my this compound?
While obtaining a reference spectrum for each pure isomer is ideal, you can make some educated assignments based on the patterns in the aromatic region of the ¹H NMR spectrum. For this, it is helpful to look at the analogous toluenesulfonic acids as a reference.[5][6]
| Isomer | Aromatic Protons (Expected Pattern) | Methyl/Ethyl Protons (Expected Signals) |
| para | Two distinct doublets, each integrating to 2H. | A triplet and a quartet for the ethyl group. A singlet for the methyl group in toluenesulfonic acid is typically around 2.4 ppm.[5] |
| ortho | A more complex multiplet pattern with four distinct signals. | A triplet and a quartet for the ethyl group, likely at slightly different chemical shifts than the para-isomer. |
| meta | A complex multiplet pattern, often with four distinct signals. | A triplet and a quartet for the ethyl group, at chemical shifts different from the ortho- and para-isomers. |
By integrating the distinct signals corresponding to each isomer, you can estimate the isomeric ratio in your sample.
Q4: Is there an alternative to fractional crystallization for purifying this compound?
Yes, a common alternative is to convert the mixture of sulfonic acids into their corresponding sulfonyl chlorides.
Workflow:
-
Conversion to Sulfonyl Chlorides: React the crude sulfonic acid mixture with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
-
Purification of Sulfonyl Chloride: The resulting sulfonyl chlorides are generally less polar and more amenable to purification by distillation or chromatography on silica gel. The different isomers of ethylbenzenesulfonyl chloride will have different boiling points and polarities, allowing for their separation.
-
Hydrolysis back to Sulfonic Acid: The purified 4-ethylbenzenesulfonyl chloride can then be carefully hydrolyzed back to the pure this compound by reacting it with water.
This method is particularly useful if fractional crystallization proves to be ineffective.
Q5: What are the key safety precautions when working with this compound and during its purification?
-
Corrosive Nature: this compound is a strong acid and is corrosive. It can cause severe skin burns and eye damage.[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Handling Reagents: The sulfonation reaction uses concentrated sulfuric acid, which is highly corrosive and reacts exothermically with water. The conversion to sulfonyl chlorides uses reagents like thionyl chloride, which is toxic and reacts violently with water. Handle these reagents with extreme care.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's safety guidelines.
III. References
-
This compound Sodium Salt Safety Data Sheet. (URL: not directly available, but safety information is compiled from various sources)
-
US Patent 3,240,801A - Separation of sulfonic acid from excess sulfonating agent. (URL: )
-
PubChem Compound Summary for CID 7402, this compound. (URL: [Link])
-
Sulfonation and Sulfation Processes - Chemithon. (URL: [Link])
-
US Patent 3,719,703A - Separation of sulfonic acids from sulfuric acid. (URL: )
-
Preparation of p-toluenesulfonic acid - Phywe. (URL: [Link])
-
US Patent 3,960,938A - Extraction of sulfuric acid from sulfuric acid-sulfonic acid mixtures. (URL: )
-
Separation of isomers - Chromatography Today. (URL: [Link])
-
US Patent 4,228,081A - Separation of isomers. (URL: )
-
Solvents for Recrystallization - University of Rochester. (URL: [Link])
-
The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor - ResearchGate. (URL: [Link])
-
Sulfonation of Benzene - Chemistry Steps. (URL: [Link])
-
Separation of this compound on Newcrom R1 HPLC column - SIELC. (URL: [Link])
-
Organic Reaction Workup Formulas for Specific Reagents. (URL: not directly available, compiled from general organic chemistry resources)
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (URL: [Link])
-
Substances yield after recrystallization from different solvents - ResearchGate. (URL: [Link])
-
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (URL: [Link])
Sources
- 1. Sodium p-toluenesulfonate | 657-84-1 [chemicalbook.com]
- 2. spegroup.ru [spegroup.ru]
- 3. rsc.org [rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. p-Toluenesulfonic acid(104-15-4) 1H NMR [m.chemicalbook.com]
- 6. KR840002200B1 - Purification of p-tosyl chloride - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Optimizing Reaction Conditions with 4-Ethylbenzenesulfonic Acid Catalyst
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Ethylbenzenesulfonic acid (4-EBSA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions (FAQs) regarding the use of 4-EBSA as a catalyst. Our goal is to empower you to optimize your reaction conditions, maximize yields, and overcome common experimental hurdles.
Understanding this compound (4-EBSA) as a Catalyst
This compound is a strong organosulfur acid characterized by a sulfonic acid group (-SO₃H) attached to an ethyl-substituted benzene ring.[1][2] This structure provides a unique combination of properties that make it an effective catalyst in a variety of organic transformations.
-
High Acidity: The sulfonic acid moiety makes 4-EBSA a strong Brønsted acid, capable of efficiently protonating substrates to initiate catalytic cycles in reactions like esterification and dehydration.[1][3][4]
-
Organic Solubility: Unlike mineral acids such as sulfuric acid, the ethylbenzene backbone of 4-EBSA enhances its solubility in organic solvents.[1] This can facilitate homogeneous catalysis, leading to improved reaction rates and efficiency.[4]
-
Reduced Corrosiveness: While still a strong acid that must be handled with care, arenesulfonic acids are generally considered less corrosive and oxidizing than concentrated sulfuric acid, which can help minimize side reactions and equipment damage.[2][5][6]
-
Hydrophobicity: The presence of the ethyl group lends a degree of hydrophobic character to the molecule, which can influence its interaction with nonpolar substrates and solvents.[1]
The primary catalytic action of 4-EBSA involves the donation of a proton to a substrate, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack.[3][7]
General Guidelines for Reaction Optimization
Proactive optimization is key to success. Before troubleshooting, ensure your initial experimental design is robust.
| Parameter | Recommendation & Rationale |
| Catalyst Loading | Start with 1-5 mol%. This is typically sufficient for many reactions. Higher loading may increase the rate but can also promote side reactions like dehydration or decomposition. For reactions involving basic substrates (e.g., esterification of 4-aminobenzoic acid), a stoichiometric amount of acid may be needed to protonate the base and catalyze the reaction.[8][9] |
| Temperature | Begin with a moderate temperature (e.g., 40-80 °C). The optimal temperature is a trade-off. Higher temperatures increase the reaction rate but can also lead to thermal degradation of the catalyst or reactants and promote unwanted side reactions.[8][10][11] Monitor for darkening of the reaction mixture, which can indicate decomposition.[9] |
| Solvent Selection | Choose an inert, anhydrous solvent. The solvent must dissolve reactants but not participate in the reaction. For reactions that produce water (e.g., esterification, dehydration), using a solvent like toluene that forms an azeotrope with water allows for its continuous removal with a Dean-Stark apparatus, driving the equilibrium toward the products.[8][12] |
| Reagent Purity | Use high-purity, anhydrous reagents and solvents. Water can inhibit the catalyst's activity.[13] Basic impurities can neutralize the acid catalyst, effectively poisoning it and halting the reaction.[13][14] |
| Reaction Monitoring | Track progress diligently. Use analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting materials and the formation of the product.[10][15] This prevents running the reaction for too long, which can lead to byproduct formation.[10] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues in a question-and-answer format.
Q1: My reaction has stalled or is giving a very low yield. What are the primary causes?
Low yields are a common issue and can often be traced back to several key factors.[16] The Fischer esterification, a common application for 4-EBSA, is a reversible process, meaning the presence of the water byproduct can shift the equilibrium back to the reactants.[9][10]
-
Cause 1: Equilibrium Limitation.
-
Solution: Drive the reaction forward by removing water as it forms, either with a Dean-Stark apparatus (for solvents like toluene) or by adding a dehydrating agent like molecular sieves.[8][13] Alternatively, using a large excess (5-10 fold) of one of the reactants (usually the less expensive one) can also shift the equilibrium.[8][9]
-
-
Cause 2: Inactive or Insufficient Catalyst.
-
Cause 3: Suboptimal Temperature or Time.
-
Cause 4: Poor Mixing.
Q2: I'm observing significant byproduct formation. How can I improve selectivity?
The formation of byproducts is often related to the reaction conditions being too harsh or the substrate's inherent reactivity.
-
Problem: Dehydration of an Alcohol Substrate.
-
Context: When using an alcohol as a reactant or solvent at elevated temperatures, 4-EBSA can catalyze its dehydration to form an alkene.[8][17] This is particularly problematic for secondary and tertiary alcohols.[17]
-
Solution: Operate at the lowest effective temperature. If dehydration persists, consider using a milder acid catalyst.[8]
-
-
Problem: Polysulfonation or Isomer Formation (During Synthesis).
-
Context: If you are synthesizing 4-EBSA via the sulfonation of ethylbenzene, using harsh conditions (high temperature, excess sulfonating agent) can lead to the formation of disulfonated products or other isomers.[10]
-
Solution: Carefully control the stoichiometry of the sulfonating agent and maintain a controlled reaction temperature, typically between 40-70°C.[10]
-
-
Problem: Reaction Mixture Darkens.
-
Context: Significant darkening or charring suggests decomposition of the starting materials or products.[9] This is often caused by excessively high temperatures in the presence of a strong acid.[9]
-
Solution: Reduce the reaction temperature. Ensure the reaction is not left to run for an unnecessarily long time after completion.
-
Q3: My catalyst's activity has decreased after the first use. What's causing this and can it be regenerated?
Catalyst deactivation is an expected phenomenon over time and can occur through several mechanisms.[18][19][20]
-
Cause 1: Poisoning.
-
Cause 2: Fouling or Coking.
-
Mechanism: At elevated temperatures, organic molecules can decompose and form non-volatile, carbonaceous deposits (coke) on the catalyst surface, physically blocking the active sites.[13][19]
-
Regeneration: A simple solvent wash can often restore activity. Wash the recovered catalyst with a solvent in which the byproducts or coke precursors are soluble (e.g., acetone or methanol) and then dry thoroughly before reuse.[13]
-
-
Cause 3: Leaching.
-
Mechanism: Although 4-EBSA is a solid, some of the active sulfonic acid groups may dissolve (leach) into the reaction medium, particularly in polar solvents.[13] This leads to a lower concentration of active sites in subsequent runs.
-
Mitigation: If leaching is suspected, consider using a less polar solvent if the reaction chemistry allows. Quantifying the acidity of the reaction mixture post-filtration can help assess the extent of leaching.
-
Q4: What are the signs of catalyst deactivation?
The most common indicators are:
-
A noticeable decrease in the reaction rate.[13]
-
A lower final product yield under identical conditions.[13]
-
A change in product selectivity, with an increase in byproducts.[13]
-
Physical changes to the catalyst, such as darkening due to coke formation.[13]
Exemplary Experimental Protocol: Fischer Esterification
This protocol describes the esterification of a generic carboxylic acid with an alcohol using 4-EBSA as the catalyst and a Dean-Stark apparatus for water removal.
Sources
- 1. CAS 98-69-1: this compound | CymitQuimica [cymitquimica.com]
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stability and degradation issues of 4-Ethylbenzenesulfonic acid
Technical Support Center: 4-Ethylbenzenesulfonic Acid (4-EBSA)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (4-EBSA). This guide is designed to provide in-depth, practical advice to navigate the stability and degradation challenges associated with this compound. As a versatile sulfonic acid, 4-EBSA is employed in various applications, from acting as a catalyst to its use in forming stable salts of active pharmaceutical ingredients (APIs). However, its utility is contingent on its stability. Uncontrolled degradation can compromise experimental integrity, leading to inconsistent results, the emergence of unknown impurities, and potential safety concerns.
This document moves beyond a simple list of procedures to explain the causal factors behind the stability issues, offering robust, self-validating protocols to ensure the reliability of your work.
Frequently Asked Questions (FAQs)
What are the primary factors that cause this compound (4-EBSA) to degrade?
The stability of 4-EBSA is primarily influenced by temperature, pH, light, and the presence of strong oxidizing agents.[1][2][3][4] As an aromatic sulfonic acid, the C-S (Carbon-Sulfur) bond is susceptible to cleavage under certain conditions, a process known as desulfonation.
-
High Temperatures: Thermal stress can promote degradation. While 4-EBSA is relatively stable at room temperature, elevated temperatures, especially in the presence of moisture or acid, can accelerate the reverse reaction of its synthesis—desulfonation—to yield ethylbenzene and sulfuric acid.[5]
-
Extreme pH Conditions: Aromatic sulfonic acids exhibit pH-dependent stability. In highly acidic aqueous solutions (low pH), particularly with heating, the electrophilic substitution reaction that forms the acid can be reversed, leading to hydrolysis of the sulfonic acid group.[6][7][8] Conversely, while generally stable in moderately basic conditions, very strong bases may also affect stability.[2][3][4]
-
Light Exposure (Photodegradation): Aromatic compounds can be susceptible to photodegradation.[9][10] While specific data on 4-EBSA is limited, analogous aromatic sulfonates can degrade upon exposure to UV light, often through photocatalytic processes that generate reactive species like hydroxyl radicals.[9][10][11][12]
-
Strong Oxidizing Agents: Contact with strong oxidizers is a significant incompatibility and can lead to vigorous reactions and degradation of the molecule.[1][2][3][4] The aromatic ring and the ethyl group are both susceptible to oxidation.
How should I properly store 4-EBSA to ensure its long-term stability?
To maintain the integrity of 4-EBSA, proper storage is critical. Based on established best practices for aromatic sulfonic acids, the following conditions are recommended:
-
Container: Store in a tightly sealed container to protect from moisture.[1][13][14]
-
Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert gas like argon or nitrogen.[14][15]
-
Temperature: Keep in a cool, dry, and well-ventilated place.[1][13][14][16] Avoid exposure to excessive heat.[1] Refrigeration (2-8°C) is often recommended for long-term storage, especially for solutions.[6][15]
-
Light: Protect from direct sunlight and strong light sources.[1] Amber glass vials or storage in a dark cabinet is advisable.
-
Incompatibilities: Always store away from incompatible materials, particularly strong oxidizing agents and strong bases.[1][2][3][4]
My 4-EBSA solution has developed a yellow or brown tint. What does this signify?
A change in color from colorless to yellow or brown is a common indicator of degradation. This discoloration is often due to the formation of oxidized byproducts or other chromophoric impurities. The aromatic ring is susceptible to oxidation, which can lead to the formation of phenolic compounds or quinone-like structures that are colored.
Causality: This is frequently observed when the material has been exposed to air (oxygen), light, or incompatible materials over time. The presence of trace metal impurities can also catalyze such oxidative degradation pathways. It is a clear signal that the purity of the material should be analytically verified before use.
Can I use HPLC to check the purity of my 4-EBSA?
Yes, High-Performance Liquid Chromatography (HPLC) is an excellent and widely used method for assessing the purity of 4-EBSA and detecting its degradation products.[17]
A reverse-phase (RP) HPLC method is typically suitable.[17]
-
Column: A C18 or similar non-polar stationary phase column is effective.[17]
-
Mobile Phase: A common mobile phase consists of a mixture of an organic solvent like acetonitrile (MeCN) and an aqueous buffer, such as water with a small amount of acid (e.g., phosphoric acid or formic acid for MS-compatibility).[17]
-
Detection: UV detection is ideal, as the benzene ring in 4-EBSA is a strong chromophore.
The appearance of new peaks or a decrease in the area of the main 4-EBSA peak in your chromatogram is quantitative evidence of degradation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem 1: Inconsistent or Non-Reproducible Experimental Results
-
Symptoms: You are using 4-EBSA as a catalyst or a counterion, and you observe significant batch-to-batch variation in reaction yield, kinetics, or product purity.
-
Potential Cause: Degradation of your 4-EBSA stock. The sulfonic acid is the active functional group for many of its applications. If it has degraded via desulfonation, its effective concentration is lower than calculated, leading to poor performance. Furthermore, degradation products could interfere with your reaction.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent results.
-
Preventative Measures:
-
Aliquot Your Stock: Upon receiving a new bottle of 4-EBSA, divide it into smaller, single-use or short-term aliquots. This minimizes the number of times the main stock is opened, reducing exposure to atmospheric moisture and oxygen.
-
Routine Purity Checks: For critical applications, perform a quick purity check via HPLC on your working stock on a scheduled basis (e.g., monthly).
-
Problem 2: Unexpected Peaks in Analytical Data (HPLC, NMR, MS)
-
Symptoms: When analyzing your final product or reaction mixture, you detect unexpected signals that cannot be attributed to your starting materials, known intermediates, or target molecule.
-
Potential Cause: The unexpected peaks may be degradation products of 4-EBSA. Depending on the reaction conditions, these could include ethylbenzene (from desulfonation) or hydroxylated derivatives (from oxidation).
-
Investigative Protocol:
-
Characterize the Impurity: Use Mass Spectrometry (MS) to get a molecular weight for the unknown peak. A peak corresponding to the molecular weight of ethylbenzene (106.17 g/mol ) is a strong indicator of desulfonation.
-
Perform a Forced Degradation Study (See Protocol 2): Subject a small sample of your 4-EBSA stock to stress conditions (e.g., heat, acid, oxidation). Analyze the stressed sample by HPLC. If the retention time of a peak in the stressed sample matches the unknown peak in your experimental sample, you have strong evidence that it is a 4-EBSA degradant.
-
-
Solution:
-
If desulfonation is confirmed, your reaction conditions (e.g., high temperature, strong acid) are likely too harsh. Investigate milder conditions.
-
If oxidation is the cause, ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and use de-gassed solvents.
-
Key Experimental Protocols
Protocol 1: Standardized Purity Assessment by RP-HPLC
This protocol provides a baseline method for determining the purity of 4-EBSA.
-
Preparation of Standard Solution:
-
Accurately weigh ~20 mg of a certified 4-EBSA reference standard.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final volume of 20.0 mL to create a 1 mg/mL stock solution.
-
Dilute further to create a working standard of approximately 50 µg/mL.
-
-
Preparation of Sample Solution:
-
Prepare your test sample of 4-EBSA at the same concentration (50 µg/mL) using the same diluent.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the purity of your sample by comparing the peak area of the main analyte to the total area of all peaks (Area % method). A significant decrease from the expected >95% purity indicates degradation.[18]
-
Protocol 2: Forced Degradation Study Workflow
This study helps identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Interpreting Results:
-
Acid Hydrolysis: Significant degradation yielding a peak consistent with ethylbenzene suggests susceptibility to desulfonation.
-
Oxidative Stress: The appearance of multiple new peaks suggests the formation of various oxidized species.
-
Thermal/Photolytic: Degradation under these conditions confirms the need for controlled storage and handling.
By understanding the degradation pathways, you can proactively design more robust experiments and ensure the quality and reliability of your scientific data.
References
- Vertex AI Search, based on a Material Safety Data Sheet for this compound Sodium Salt.
- Cleanchem Laboratories, MATERIAL SAFETY DATA SHEETS BENZENESULFONIC ACID, 4-METHYL-, 2-ETHYLHEXYL ESTER.
- SIELC Technologies, this compound.
- Fabbri, D., et al. (2005). Photocatalytic degradation of aromatic sulfonates present in industrial percolates. Journal of Applied Electrochemistry, 35(7), 815-820.
- ResearchGate, Request PDF: Photocatalytic degradation of aromatic sulfonates present in industrial percol
- Fisher Scientific, SAFETY DATA SHEET - Dodecylbenzene sulfonic acid.
- ChemicalBook, this compound.
- Chemsrc, this compound | CAS#:98-69-1.
- Tokyo Chemical Industry, SAFETY DATA SHEET - Ethyl Benzenesulfon
- Anilkumar, P. S., et al. (2020). Sonochemical degradation of benzenesulfonic acid in aqueous medium. Chemosphere, 251, 126485.
- ChemicalBook, this compound | 98-69-1.
- ResearchGate, Sonochemical degradation of benzenesulfonic acid in aqueous medium.
- Santa Cruz Biotechnology, this compound | CAS 98-69-1.
- Actylis Lab Solutions, SAFETY D
- Sigma-Aldrich, this compound technical grade, 95%.
- PubChem, Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous m
- Zablotowicz, R. M., et al. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(5), 1808-1814.
- Frostburg State University Chemistry Department. (2018).
- The Organic Chemistry Tutor. (2018).
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handling and storage of corrosive 4-Ethylbenzenesulfonic acid
Welcome to the technical support center for 4-Ethylbenzenesulfonic acid (CAS No. 98-69-1). This guide is intended for researchers, scientists, and drug development professionals, providing in-depth information on the safe handling and storage of this corrosive compound. Our goal is to equip you with the necessary knowledge to mitigate risks and troubleshoot potential issues during your experiments.
Quick Facts Table
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | PubChem[1] |
| Molecular Weight | 186.23 g/mol | PubChem[1] |
| Appearance | Solid or liquid | ChemicalBook[2], PubChem[1] |
| Density | 1.229 g/mL at 25 °C | ChemicalBook[3] |
| Flash Point | >113 °C (>230 °F) | Sigma-Aldrich[4], ChemicalBook[3] |
| Primary Hazards | Corrosive; Causes severe skin burns and eye damage | PubChem[1] |
| GHS Hazard Codes | H314 | PubChem[1] |
| Storage Class | 8A (Combustible corrosive hazardous materials) | Sigma-Aldrich[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that poses significant risks upon contact.[1][5] The primary hazards include:
-
Skin Corrosion: It can cause severe skin burns upon direct contact.[1]
-
Eye Damage: The compound can cause serious and potentially irreversible eye damage.[1]
-
Respiratory Irritation: Inhalation of its dust or mist may lead to respiratory tract irritation and could cause chemical pneumonitis.[5]
It is imperative to handle this chemical with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood, to minimize exposure.[6][7]
Q2: What are the proper storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability of this compound and to prevent hazardous situations. Key storage guidelines include:
-
Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[8][9]
-
Incompatibilities: Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[2][3][10] Contact with these substances can lead to vigorous reactions.
-
Environment: Protect containers from physical damage, extreme temperature fluctuations, and direct sunlight.[8]
-
Location: Store in a designated corrosives storage cabinet.[11] Containers should be stored below eye level to minimize the risk of accidental dropping.[11]
Q3: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A3: A comprehensive PPE ensemble is required to ensure personal safety. The recommended PPE includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[6][7][9][11]
-
Skin Protection: Wear chemical-resistant gloves (nitrile or neoprene are suitable), a lab coat, and an acid-resistant apron or suit.[7][8][9][12] Ensure that pant legs are worn over boots.[9]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.[6][7][8][9]
-
Footwear: Closed-toe, chemical-resistant shoes or boots are required.[6][7][9]
Q4: How should this compound waste be disposed of?
A4: this compound and its containers must be treated as hazardous waste.[9]
-
Consult Regulations: Always adhere to federal, state, and local environmental regulations for chemical waste disposal.[6]
-
Collection: Collect waste in a designated, properly labeled, and sealed container.[9] Do not mix with other waste streams unless compatibility is confirmed.
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[9][13] Do not pour it down the drain.[9][14]
Troubleshooting Guide
Scenario 1: Accidental Spill
Issue: A small to moderate spill of this compound has occurred in the laboratory.
Causality: Spills can result from improper handling, container failure, or accidental knocking over of containers. The immediate concern is the corrosive nature of the acid, which can damage surfaces and pose a severe hazard to personnel.
Step-by-Step Protocol:
-
Alert Personnel and Isolate the Area: Immediately notify others in the vicinity and restrict access to the spill area.[15]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full PPE as described in the FAQ section.[15]
-
Ventilate the Area: If it is safe to do so, increase ventilation in the area by opening a fume hood sash.[16]
-
Contain the Spill: Create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial acid spill neutralizer.[9][16][17] Do not use combustible materials like paper towels to absorb the initial spill.[17]
-
Neutralize and Absorb: Working from the outside in, slowly and carefully apply a neutralizing agent such as sodium bicarbonate or soda ash.[9][16][17] Use pH paper to confirm that the spill has been neutralized.[16][17] Once neutralized, absorb the residue with an inert material.
-
Collect Waste: Carefully scoop the absorbed material into a designated, leak-proof container for hazardous waste.[15][16][18]
-
Decontaminate: Clean the spill area with soap and water.[15] If the acid was highly concentrated, you may need to collect the cleaning water as hazardous waste.[15]
-
Dispose of Waste: Label the waste container appropriately and arrange for its disposal according to institutional and local regulations.[13]
-
Restock Supplies: Replenish any used materials in the spill kit.[15]
Caption: Workflow for handling a corrosive acid spill.
Scenario 2: Accidental Exposure
Issue: A researcher has come into direct contact with this compound on their skin or in their eyes.
Causality: This can occur due to inadequate PPE, splashes during handling, or equipment failure. The corrosive nature of the acid necessitates immediate and thorough first aid to minimize tissue damage.
Step-by-Step Protocol:
-
Skin Contact:
-
Immediately go to the nearest emergency safety shower.[11]
-
Remove all contaminated clothing while under the shower.[14][19]
-
Flush the affected area with copious amounts of lukewarm water for at least 15 minutes.[6][18]
-
Seek immediate medical attention after flushing.[6][14][18][19] Do not apply any creams or ointments.[6]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Haz-Map. (n.d.). This compound.
- Chemsrc. (n.d.). This compound.
- North Carolina Department of Public Health. (2019). Occupational Safety Resources on Sulfuric Acid.
- CORECHEM Inc. (n.d.). Safe Handling Guide: Sulfuric Acid.
- Capital Resin Corporation. (2022). Strategies for the Safe Handling of Sulfonic Acid.
- National Center for Biotechnology Information. (n.d.). This compound | C8H10O3S | CID 7402. PubChem.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Chemsafe. (n.d.). 10 Tips Working Safely with corrosives.
- University of Texas at Austin. (n.d.). Chemical Spill Cleanup.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
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Technical Support Center: Optimizing the Synthesis of 4-Ethylbenzenesulfonic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Ethylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields and purity.
Section 1: Reaction Fundamentals: The "Why" Behind the Synthesis
The synthesis of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] Understanding the underlying mechanism and the factors that control it is the first step toward troubleshooting and optimization.
The reaction involves the attack of an electrophile, sulfur trioxide (SO₃) or its protonated form (⁺SO₃H), on the electron-rich ethylbenzene ring.[2][3] The ethyl group is an ortho-, para-directing activator, meaning it directs the incoming sulfonic acid group to the positions ortho (adjacent) or para (opposite) to it.
Key Mechanistic Insights
-
The Electrophile : In concentrated or fuming sulfuric acid (oleum), sulfur trioxide is the active electrophile.[3] Its electrophilicity is enhanced by the strongly acidic medium.
-
Reversibility : Unlike many other EAS reactions like nitration, sulfonation is reversible.[1][4] The reaction is driven forward by using a high concentration of the sulfonating agent and removing the water that is formed as a byproduct. Conversely, heating the sulfonic acid in dilute aqueous acid can reverse the reaction, a process known as desulfonation.[3][4] This reversibility is a critical factor in controlling the product distribution.
-
Thermodynamic vs. Kinetic Control : The ratio of ortho to para isomers is influenced by reaction conditions.[5]
-
Kinetic Control (lower temperatures): The ortho position is statistically favored, but the reaction leading to the ortho product is often faster.
-
Thermodynamic Control (higher temperatures): The para isomer is sterically less hindered and therefore more thermodynamically stable. Given the reversibility of the reaction, running it at higher temperatures allows the initially formed isomers to equilibrate, favoring the more stable para product.[5][6]
-
Reaction Mechanism: Electrophilic Aromatic Sulfonation
Caption: Mechanism of the electrophilic aromatic sulfonation of ethylbenzene.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Problem 1: Low or No Product Yield
Q: My reaction yield is very low, or I've recovered only starting material. What are the likely causes?
A: Low yields in this synthesis typically stem from three main factors: an incomplete reaction, suboptimal temperature, or poor mixing.[6][7]
-
Cause 1: Incomplete Reaction (Reversibility)
-
Explanation: As sulfonation is reversible, the reaction may not have been driven sufficiently towards the product side of the equilibrium.[6] This is often due to an insufficient excess of the sulfonating agent or the presence of excess water.
-
Solution:
-
Increase Sulfonating Agent: Use a molar excess of the sulfonating agent. For laboratory scale, a molar ratio of 2:1 or higher (sulfuric acid to ethylbenzene) is often effective.[6]
-
Use a Stronger Agent: Employ concentrated (96-98%) sulfuric acid or, for a more potent reaction, fuming sulfuric acid (oleum), which contains excess SO₃.[3][6]
-
Ensure Anhydrous Conditions: Sulfonating agents are sensitive to moisture.[7] Use oven-dried glassware and fresh, high-purity reagents.
-
-
-
Cause 2: Suboptimal Temperature
-
Explanation: While the reaction is exothermic, it still requires sufficient thermal energy to proceed at a reasonable rate. If the temperature is too low, the reaction may be impractically slow.[6]
-
Solution: Maintain a moderately elevated temperature, typically in the range of 40-70°C, to increase the reaction rate.[6] However, be aware that higher temperatures can promote side reactions (see Problem 2). Monitor the reaction progress to find the optimal balance.
-
-
Cause 3: Poor Mixing
-
Explanation: The reaction is heterogeneous, involving two immiscible liquids: organic ethylbenzene and dense, aqueous sulfuric acid. Without vigorous agitation, the interfacial surface area between the two phases is small, severely limiting the reaction rate.[6] Inadequate mixing is a very common cause of low yields.
-
Solution: Ensure continuous and vigorous stirring throughout the entire reaction, especially during the addition of the acid. A mechanical overhead stirrer is highly recommended over a magnetic stir bar for flask sizes above 250 mL. Specialized reactors that improve mixing, such as spinning disc reactors, have been shown to significantly boost yield and selectivity.[8]
-
Problem 2: Product Impurity & Byproduct Formation
Q: I'm observing significant amounts of disulfonated byproducts in my product. How can I minimize this?
A: The formation of diethylbenzenesulfonic acid (polysulfonation) is a common side reaction, particularly under harsh conditions.[6]
-
Explanation: A second sulfonation event can occur on the already-sulfonated ring. This is promoted by a high concentration of the sulfonating agent, high temperatures, and extended reaction times.
-
Solution:
-
Control Stoichiometry: Avoid a large excess of the sulfonating agent. While an excess is needed, a very large surplus increases the probability of disulfonation.
-
Maintain Lower Temperatures: Higher temperatures provide the activation energy for the second, less favorable sulfonation. Running the reaction at the lower end of the effective temperature range (e.g., 40-50°C) can favor monosulfonation.[6]
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the disappearance of the starting material and the appearance of the desired product using techniques like TLC or HPLC to determine the optimal endpoint.[6]
-
Q: My product is a mixture of ortho- and para-ethylbenzenesulfonic acid. How can I improve the selectivity for the para isomer?
A: Achieving high regioselectivity is a key challenge. The para isomer is generally the desired product due to its utility in further synthesis.
-
Explanation: The ethyl group directs substitution to both the ortho and para positions. The final ratio is a result of competition between the faster-forming kinetic product (often with a higher ortho component at low temperatures) and the more stable thermodynamic product (para).[5] The bulky ethyl group sterically hinders the approach of the electrophile to the ortho positions, making the para position more accessible and stable.[6][9]
-
Solution:
-
Leverage Thermodynamic Control: Run the reaction at a higher temperature (e.g., 70-100°C). The reversibility of the sulfonation allows the initially formed isomer mixture to equilibrate over time to favor the more thermodynamically stable para isomer.[5]
-
Purification: If a mixture is obtained, the isomers can often be separated. A classic method involves fractional crystallization of their salts, for example, by forming the aniline salt of the sulfonic acids.[10][11]
-
Problem 3: Difficult Product Isolation
Q: I'm having trouble isolating my product after quenching the reaction on ice. It seems to stay in the aqueous layer. What should I do?
A: This is a common issue due to the high water solubility of this compound, which is conferred by the polar sulfonic acid group.[12]
-
Explanation: When the highly acidic reaction mixture is quenched with a large volume of ice/water, the product, being a strong acid, readily dissolves in the resulting aqueous solution.
-
Solution:
-
"Salting Out": Add a saturated solution of a salt like sodium chloride (brine) to the aqueous mixture. This increases the polarity of the aqueous phase, decreasing the solubility of the organic sulfonic acid and often causing it to precipitate or separate.
-
pH Adjustment: Carefully neutralizing the excess sulfuric acid with a base (e.g., a cold, concentrated NaOH or Ca(OH)₂ solution) can precipitate the product as its less soluble salt (e.g., sodium or calcium 4-ethylbenzenesulfonate). This salt can then be filtered and, if needed, re-acidified to obtain the free acid.
-
Use of an Anti-Solvent: If the product remains in solution, it may be possible to induce precipitation by adding a water-miscible organic solvent in which the sulfonic acid is insoluble.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best sulfonating agent for this reaction: concentrated H₂SO₄, oleum, or chlorosulfonic acid? A1: For most lab-scale syntheses aiming for the sulfonic acid, concentrated sulfuric acid (96-98%) provides a good balance of reactivity and safety.[6] Fuming sulfuric acid (oleum) is more reactive and can increase the reaction rate but also significantly increases the risk of polysulfonation and charring.[3][6] Chlorosulfonic acid is highly effective but typically used when the target is the sulfonyl chloride, not the sulfonic acid.[13][14]
Q2: How critical is temperature control during the initial addition of the acid? A2: It is extremely critical. The reaction is highly exothermic. Adding the sulfuric acid to the ethylbenzene too quickly without adequate cooling can cause the temperature to rise uncontrollably. This can lead to dangerous splashing, degradation of the starting material, and a dramatic increase in unwanted side products like disulfonated species and sulfones.[6] A slow, dropwise addition into a cooled, well-stirred flask is mandatory for safety and selectivity.[7]
Q3: How can I effectively monitor the progress of my reaction? A3: High-Performance Liquid Chromatography (HPLC) is an excellent method for quantitatively tracking the disappearance of ethylbenzene and the formation of the sulfonic acid isomers.[15] For a quicker, qualitative check, Thin Layer Chromatography (TLC) can also be used, though visualization of the highly polar sulfonic acid may require specific stains.
Q4: Is the reaction truly reversible, and how does this affect my experimental setup? A4: Yes, the reaction is reversible, which is a key feature of aromatic sulfonation.[1][4] This means you must use conditions that favor the forward reaction, primarily by using an excess of the sulfonating agent to absorb the water produced.[6] It also means you must avoid adding excess water during the reaction. The reversibility can be used to your advantage to control isomer ratios (see Problem 2).[5]
Q5: What are the key safety precautions for this synthesis? A5: This reaction involves highly corrosive and reactive materials.[12][16] Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves. Concentrated sulfuric acid and oleum cause severe burns on contact. The reaction is exothermic and must be cooled, especially during the addition phase. Quenching the reaction mixture on ice must be done slowly and carefully to manage the heat generated.
Section 4: Experimental Protocols & Data
Protocol 4.1: Standard Laboratory Synthesis of this compound
This protocol is designed to favor the monosulfonated product with good regioselectivity for the para isomer through thermodynamic control.
-
Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical overhead stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath.
-
Charge Reactor: Add 53.1 g (0.5 mol, 61.7 mL) of ethylbenzene to the flask and begin stirring.
-
Acid Addition: Measure 108 g (1.1 mol, 58.7 mL) of concentrated (98%) sulfuric acid into the dropping funnel.
-
Controlled Reaction: Slowly add the sulfuric acid dropwise to the stirred ethylbenzene over 60-90 minutes. Ensure the internal reaction temperature does not exceed 20°C during the addition.[6]
-
Heating: After the addition is complete, remove the ice bath and replace it with a heating mantle. Heat the reaction mixture to 60-70°C and maintain this temperature with vigorous stirring for 2-3 hours to drive the reaction to completion and favor the thermodynamic para product.[6]
-
Quenching: Allow the mixture to cool to near room temperature. In a separate large beaker (2 L), prepare a slurry of 500 g of crushed ice and 200 mL of water.
-
Precipitation: While stirring the ice slurry vigorously, slowly and carefully pour the reaction mixture into the ice.
-
Isolation: The this compound should precipitate as a white solid. If it does not, refer to the troubleshooting guide for product isolation. Allow the mixture to stand in an ice bath for 30 minutes to maximize precipitation.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with two small portions of ice-cold water to remove residual sulfuric acid.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Table 1: Influence of Temperature on Isomer Distribution
The ratio of isomers is highly dependent on the reaction temperature, demonstrating the principle of thermodynamic control.
| Reaction Temperature (°C) | Ortho Isomer (%) | Para Isomer (%) | Reference |
| 0 | 40 | 55 | [5] |
| 25 | ~32 | ~62 | [9] |
| 100 | 20 | 70 | [5] |
Note: Minor amounts of the meta isomer are also formed but are typically low under all conditions. Percentages are approximate and can vary with specific acid concentrations and reaction times.[9]
Section 5: Troubleshooting Decision Tree
Use this logical diagram to diagnose issues during your synthesis.
Sources
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sulfonation of Benzene - Chemistry Steps [chemistrysteps.com]
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- 5. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound | 98-69-1 [chemicalbook.com]
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- 14. CN102633696A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride by two-step synthesis - Google Patents [patents.google.com]
- 15. This compound | SIELC Technologies [sielc.com]
- 16. This compound | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for 4-Ethylbenzenesulfonic Acid Catalyzed Reactions
Welcome to the technical support center for 4-Ethylbenzenesulfonic acid (4-EBSA) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during experiments. As a robust and versatile Brønsted acid catalyst, 4-EBSA is utilized in a variety of organic transformations. However, like any catalytic system, achieving optimal performance requires a nuanced understanding of reaction parameters and potential pitfalls. This center offers a structured approach to identifying and resolving issues, ensuring the integrity and success of your chemical syntheses.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the use of this compound as a catalyst.
Q1: What are the primary applications of this compound as a catalyst?
This compound is a strong aromatic sulfonic acid used as a catalyst in a range of acid-catalyzed reactions. Its applications include, but are not limited to:
-
Esterification: Catalyzing the reaction between carboxylic acids and alcohols to form esters.[1][2][3][4]
-
Fries Rearrangement: Promoting the rearrangement of phenolic esters to hydroxyaryl ketones.[5][6][7][8]
-
Alkylation: Facilitating Friedel-Crafts alkylation of aromatic compounds.
-
Hydrolysis: Catalyzing the cleavage of chemical bonds by the addition of water.
Q2: What are the key advantages of using 4-EBSA over other acid catalysts like sulfuric acid or Lewis acids?
4-EBSA offers several advantages, including:
-
Reduced Corrosivity: Compared to mineral acids like sulfuric acid, it can be less corrosive to equipment.
-
Higher Selectivity: In some reactions, it can offer improved selectivity and reduced side product formation.
-
Ease of Handling: As a solid (or in solution), it can be easier to handle and measure compared to fuming acids.
-
Alternative to Lewis Acids: In reactions like the Fries rearrangement, sulfonic acids can be a more environmentally friendly alternative to metal halides like AlCl₃, which require stoichiometric amounts and generate significant waste.[5][6]
Q3: How should I handle and store this compound?
This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[9] It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.
Q4: What are the initial signs of a failing 4-EBSA catalyzed reaction?
Common indicators of a problematic reaction include:
-
Low or no product yield: The most obvious sign that the reaction is not proceeding as expected.
-
Slow reaction rate: The reaction proceeds much slower than anticipated based on literature or previous experiments.
-
Formation of significant side products: Analysis of the reaction mixture shows a complex mixture of unintended products.
-
Incomplete conversion of starting materials: A significant amount of the limiting reagent remains unreacted even after extended reaction times.
-
Color change of the reaction mixture: Unexpected darkening or color changes can indicate decomposition or side reactions.
Troubleshooting Common Issues in 4-EBSA Catalyzed Reactions
This section provides a detailed breakdown of common problems, their potential causes, and actionable solutions.
Issue: Low Product Yield or Slow Reaction Rate
A diminished yield or a sluggish reaction is a frequent challenge. The following table outlines potential causes and their corresponding troubleshooting strategies.
| Potential Cause | Explanation | Troubleshooting & Optimization |
| Catalyst Deactivation | The catalytic activity of 4-EBSA can be compromised by several factors. | 1. Check for Impurities: Ensure reactants and solvents are pure and dry. Basic impurities can neutralize the acid catalyst.[10] 2. Prevent Fouling: In reactions at elevated temperatures, coke or polymeric material can deposit on the catalyst surface, blocking active sites.[10][11] Consider lowering the reaction temperature if feasible. 3. Regenerate the Catalyst: If deactivation is suspected, attempt a regeneration protocol (see Section 4). |
| Presence of Water | Water can negatively impact the catalytic activity of sulfonic acids in several ways.[10][12][13][14] | 1. Ensure Anhydrous Conditions: Use anhydrous reactants and solvents. Dry glassware thoroughly before use. 2. Water Removal: For reactions that produce water (e.g., esterification), employ methods to remove it as it forms, such as a Dean-Stark apparatus or the use of molecular sieves.[1] |
| Insufficient Catalyst Loading | An inadequate amount of catalyst will result in a slow reaction rate. | 1. Optimize Catalyst Concentration: The optimal catalyst loading can vary. Start with a literature-recommended amount (typically 1-10 mol%) and perform optimization studies if necessary. |
| Sub-optimal Reaction Temperature | The reaction temperature is a critical parameter influencing reaction kinetics. | 1. Temperature Optimization: If the reaction is slow, consider a moderate increase in temperature. Conversely, if side product formation is an issue, lowering the temperature may be beneficial.[5] |
| Poor Mixing | In heterogeneous reaction mixtures, inefficient stirring can limit the interaction between reactants and the catalyst. | 1. Ensure Vigorous Stirring: Use a properly sized stir bar and an appropriate stir plate speed to ensure the reaction mixture is homogeneous. For larger scale reactions, mechanical stirring is recommended. |
| Equilibrium Limitations (for reversible reactions) | Reactions like esterification are reversible, and the accumulation of products can slow down the forward reaction.[1] | 1. Shift the Equilibrium: Use a large excess of one reactant (usually the less expensive one) or remove a product as it is formed (e.g., water in esterification).[1] |
Issue: Formation of Undesired Side Products
The appearance of significant impurities can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Mitigation Strategies:
-
Sulfonation of Substrates or Products: In reactions with aromatic compounds at high temperatures, 4-EBSA can act as a sulfonating agent.
-
Solution: Employ the lowest effective reaction temperature and minimize reaction time. Monitor the reaction progress closely to avoid prolonged exposure to the catalyst at high temperatures.
-
-
Polysulfonation: In sulfonation reactions, the formation of di- or tri-sulfonated products can occur.
-
Solution: Carefully control the stoichiometry of the sulfonating agent. Use milder reaction conditions (lower temperature, shorter reaction time).
-
-
Decomposition of Starting Materials or Products: Sensitive functional groups may not be stable under strongly acidic conditions and elevated temperatures.
-
Solution: If decomposition is suspected, consider lowering the reaction temperature. A screening of milder catalysts could also be beneficial.
-
-
Ortho/Para Isomer Formation (in Fries Rearrangement): The Fries rearrangement can yield a mixture of ortho and para isomers.[5][6][7][8]
Catalyst Deactivation and Regeneration
Catalyst deactivation is a common cause of reduced reaction efficiency. Understanding the deactivation mechanism is key to effective regeneration and reuse.
Mechanisms of 4-EBSA Deactivation
-
Poisoning: Basic compounds (e.g., amines, amides) present as impurities in the reactants or solvent can neutralize the acidic sulfonic acid groups.
-
Fouling/Coking: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, physically blocking the active sites.[10][11]
-
Leaching: Although 4-EBSA is often used as a solid or in a high-boiling solvent, some dissolution into the reaction medium can occur, especially in polar solvents, leading to a loss of active catalyst in subsequent runs.[10]
General Protocol for Catalyst Regeneration
If catalyst deactivation is suspected, the following general procedure can be attempted to regenerate the 4-EBSA.
Step-by-Step Regeneration Protocol:
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration or decantation.
-
Solvent Washing: Wash the recovered catalyst with a suitable organic solvent in which byproducts and potential coke precursors are soluble (e.g., acetone, methanol, or dichloromethane). This helps to remove adsorbed organic species.[10]
-
Aqueous Washing: If the catalyst is suspected to be poisoned by basic impurities, a wash with dilute aqueous acid (e.g., 0.1 M HCl) can be performed, followed by thorough washing with deionized water to remove any residual acid and salts.
-
Drying: Dry the washed catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C) to remove all traces of solvent and water.
dot
Caption: A workflow for the regeneration of this compound catalyst.
Reaction Monitoring and Work-up Procedures
Proper reaction monitoring and work-up are crucial for maximizing yield and obtaining a pure product.
Analytical Methods for Reaction Monitoring
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the consumption of starting materials and the formation of products.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can be used to assess the purity of the product.[15]
-
Gas Chromatography (GC): Suitable for analyzing volatile compounds and can be coupled with mass spectrometry (GC-MS) for peak identification.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and can be used to monitor the reaction in real-time or by analyzing aliquots.[16]
dot
Caption: A decision tree for selecting an appropriate analytical method for reaction monitoring.
General Work-up Procedure
The work-up procedure aims to quench the reaction and separate the product from the catalyst and other impurities.
-
Quenching: Cool the reaction mixture to room temperature or below (in an ice bath). Slowly add the reaction mixture to a biphasic mixture of an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous base (e.g., saturated sodium bicarbonate solution) to neutralize the 4-EBSA catalyst.[17][18][19]
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer one or two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine (saturated NaCl solution) to remove residual water-soluble impurities.[18]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.
Important Note on Hydrolysis: For ester products, it is crucial to minimize contact time with aqueous acidic or basic solutions during work-up to prevent hydrolysis back to the carboxylic acid and alcohol.[18] Performing washes with cold solutions can help to reduce the rate of hydrolysis.[18]
Safety Information
-
This compound is corrosive and can cause severe skin burns and eye damage. [9] Always handle it in a well-ventilated fume hood and wear appropriate PPE.
-
Reactions catalyzed by strong acids can be exothermic. Ensure adequate cooling and control of the reaction temperature.
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before starting any experiment.
This technical support guide provides a comprehensive overview of troubleshooting for reactions catalyzed by this compound. By understanding the underlying principles and following these guidelines, researchers can more effectively diagnose and resolve common experimental challenges, leading to improved reaction outcomes and overall research productivity.
References
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). University of Windsor.
- Michel, C. Understanding the impact of water on the catalytic activity and stability.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- University of Rochester. Organic Reaction Workup Formulas for Specific Reagents.
- International Journal of Scientific Engineering and Technology. (2015). Catalyst Deactivation and Regeneration.
- SciSpace. (2020). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media.
- KITopen. (2021). Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading.
- ChemistryConnected. (2012). 9. Reaction Work-up- Purify, Isolate Product.mov.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 7402, this compound.
- Organic Chemistry Portal. Fries Rearrangement.
- ResearchGate. (2005). Effect of water on sulfuric acid catalyzed esterification.
- MDPI. (2016). Advances in Catalyst Deactivation and Regeneration.
- ResearchGate. (2005). Effect of water on sulfuric acid catalyzed esterification.
- Chegg. (2019). Solved: Benzene: Reaction of this compound with....
- J&K Scientific LLC. (2025). Fries Rearrangement.
- Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods.
- ResearchGate. (2014). Effects of Water on Enzyme Performance with an Emphasis on the Reactions in Supercritical Fluids.
- Analytical Chemistry. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
- MDPI. (2021). Catalyst Deactivation, Poisoning and Regeneration.
- Wikipedia. Fries rearrangement.
- Chegg. (2014). Solved: Draw the major organic product formed when Benzene: ....
- Chemguide. The mechanism for the esterification reaction.
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- 19. youtube.com [youtube.com]
Technical Support Center: Regeneration and Reuse of 4-Ethylbenzenesulfonic Acid Catalyst
From the desk of the Senior Application Scientist
Welcome to the technical support center for 4-Ethylbenzenesulfonic acid (4-EBSA). As a robust and effective Brønsted acid catalyst, 4-EBSA is integral to numerous organic syntheses, including esterification and dehydration reactions.[1] However, like all catalysts, its performance can diminish over time. Understanding the mechanisms of deactivation is the first step toward implementing a successful regeneration strategy, which is crucial for both cost-efficiency and sustainable laboratory practices.
This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the longevity and activity of your 4-EBSA catalyst.
Troubleshooting Guide: Diagnosing Catalyst Deactivation
This section addresses the most common issues encountered during the use of 4-EBSA, providing a systematic approach to identify the root cause and implement a solution.
Issue 1: You observe a significant drop in reaction rate or a lower-than-expected product yield.
This is the most common indicator of catalyst deactivation. The underlying causes can be multifaceted:
-
Potential Cause A: Catalyst Poisoning
-
Why it happens: The sulfonic acid groups (-SO₃H) are the active sites of your catalyst. Basic compounds, such as residual amines or nitrogen-containing heterocycles in your starting materials or solvents, can neutralize these acid sites, rendering them inactive. Similarly, certain metal ions can complex with the active sites, blocking them.[2]
-
How to solve it:
-
Verify Purity: Ensure the purity of all reactants and solvents. If necessary, purify them by distillation or by passing them through a plug of neutral alumina or activated carbon to remove basic impurities.
-
Regeneration: A thorough wash with a slightly acidic aqueous solution followed by a deionized water wash until neutral pH can sometimes remove basic poisons. Follow this with a solvent wash (e.g., acetone) and rigorous drying.
-
-
-
Potential Cause B: Fouling by Coke Formation
-
Why it happens: In reactions run at elevated temperatures with organic substrates, side reactions can lead to the formation of high-molecular-weight, carbonaceous deposits known as coke.[2][3][4] These deposits physically block the pores and active sites on the catalyst surface. A visible darkening of the catalyst is a strong indicator of coking.
-
How to solve it:
-
Solvent Washing: For light fouling, washing the recovered catalyst with an organic solvent in which the coke precursors or byproducts are soluble can be effective.[2] (See Protocol 1).
-
Controlled Thermal Regeneration: For more stubborn carbon deposits, a controlled thermal treatment (calcination) in the presence of a dilute stream of air or oxygen can burn off the coke.[5][6] Caution: This must be done below the catalyst's thermal decomposition temperature to avoid irreversible damage.[2]
-
-
-
Potential Cause C: Leaching of Active Sites
-
Why it happens: Although 4-EBSA is a solid, a small amount of the active sulfonic acid groups can dissolve or "leach" into the reaction medium, particularly in the presence of highly polar solvents like water or methanol at elevated temperatures.[2][7][8][9] This leads to a permanent loss of active sites from the solid catalyst with each cycle.
-
How to solve it:
-
Quantify Leaching: After a reaction, analyze a sample of the liquid phase (filtrate) by titration or HPLC to determine the concentration of leached acid.[10][11] This will help you understand the magnitude of the problem.
-
Solvent Choice: If leaching is significant, consider switching to a less polar solvent, if compatible with your reaction chemistry.
-
Optimize Conditions: Reducing the reaction temperature or time may also help minimize leaching.
-
-
-
Potential Cause D: Presence of Water
-
Why it happens: For certain reactions, such as dehydrations, water is a product that can inhibit the reaction by shifting the equilibrium. For others, excess water in the reaction medium can solvate the sulfonic acid groups, reducing their catalytic activity.[2][12][13]
-
How to solve it:
-
Use Anhydrous Reagents: Ensure all reactants and solvents are thoroughly dried before use.
-
Remove Water In Situ: For reactions that produce water, consider using a Dean-Stark trap or adding molecular sieves to remove it as it forms.[2]
-
-
Issue 2: You observe inconsistent performance between different batches of regenerated catalyst.
-
Potential Cause A: Incomplete or Non-Uniform Regeneration
-
Why it happens: The regeneration procedure may not have been sufficient to fully remove all contaminants, or it may have been applied inconsistently. For example, inadequate stirring during washing can lead to channeling, where the solvent bypasses portions of the catalyst bed.
-
How to solve it:
-
Optimize Regeneration Protocol: Increase the washing time, the number of wash cycles, or the volume of solvent used. Ensure vigorous agitation during the washing steps. (See Protocol 1).
-
Post-Regeneration Verification: It is critical to validate the effectiveness of your regeneration protocol. After regenerating a batch, test its performance in a standardized reaction and compare the results to those of a fresh catalyst.[2] (See Protocol 2).
-
-
-
Potential Cause B: Thermal Degradation During Regeneration
-
Why it happens: 4-EBSA, like other sulfonic acids, can decompose at high temperatures, leading to the loss of the -SO₃H group (desulfonation).[14] If the drying or calcination temperature is too high, you may be irreversibly destroying the catalyst's active sites.
-
How to solve it:
-
Determine Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature of your specific 4-EBSA catalyst.
-
Safe Operating Temperatures: Ensure that all drying and thermal regeneration steps are performed well below this decomposition temperature. A moderate vacuum oven (60-80 °C) is typically sufficient for drying.[2]
-
-
Visualizing the Process
Catalyst Lifecycle Workflow
The following diagram illustrates the typical cycle of catalyst use, deactivation, and regeneration.
Caption: Workflow for catalyst use, recovery, regeneration, and reuse.
Troubleshooting Decision Tree
Use this diagram to guide your troubleshooting efforts when catalyst performance declines.
Caption: A decision tree for troubleshooting common catalyst issues.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary deactivation mechanisms for 4-EBSA? A1: The three main mechanisms are: 1) Poisoning , where impurities chemically neutralize the active sulfonic acid sites; 2) Fouling , where carbonaceous deposits (coke) physically block the active sites; and 3) Leaching , where the active sulfonic acid groups dissolve into the reaction medium, leading to an irreversible loss of activity from the solid catalyst.[2][15][16]
-
Q2: How many times can I regenerate and reuse my 4-EBSA catalyst? A2: There is no fixed number. The reusability depends heavily on the specific reaction conditions, the severity of the deactivation mechanism, and the efficiency of the regeneration protocol. For deactivation by mild coking or reversible poisoning, you may achieve many cycles. However, if significant leaching occurs in each run, the catalyst's lifespan will be inherently limited.[7][9]
-
Q3: What is the best solvent for washing the deactivated catalyst? A3: The ideal solvent should readily dissolve the adsorbed impurities and coke precursors without dissolving the catalyst itself. For non-polar organic foulants, solvents like dichloromethane or acetone are often effective. For more polar impurities, methanol or ethanol can be used, followed by a wash with a less polar solvent to aid in drying.[2] Always finish with a solvent in which the catalyst has minimal solubility.
-
Q4: How can I verify that the catalyst's activity has been restored? A4: The most reliable method is to perform a standardized test reaction. Use a simple, well-characterized reaction (e.g., the esterification of acetic acid with butanol) and run it with fresh catalyst, your deactivated catalyst, and your regenerated catalyst under identical conditions. Comparing the reaction rates or final yields will provide a quantitative measure of activity recovery.[2][17]
-
Q5: What safety precautions should I take when handling 4-EBSA? A5: this compound is a corrosive substance that can cause severe skin burns and eye damage.[18][19][20] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[21][22][23]
Experimental Protocols
Protocol 1: General Regeneration of Deactivated 4-EBSA Catalyst
This protocol is designed to remove adsorbed organic impurities and light coke deposits.
-
Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the solid 4-EBSA catalyst by filtration or centrifugation.
-
Solvent Washing: a. Transfer the recovered catalyst to a clean flask. b. Add a suitable organic solvent (e.g., acetone) in a volume approximately 10-20 times the mass of the catalyst (e.g., 10-20 mL of solvent per 1 g of catalyst). c. Stir the slurry vigorously for 30-60 minutes at room temperature. d. Recover the catalyst by filtration. e. Repeat the washing step (2b-2d) at least two more times with fresh solvent.
-
Drying: a. Transfer the washed catalyst to a clean, tared watch glass or petri dish. b. Dry the catalyst in a vacuum oven at 60-80 °C until a constant weight is achieved. Crucially, do not exceed the catalyst's thermal decomposition temperature.
-
Storage: Store the dried, regenerated catalyst in a tightly sealed container in a desiccator to prevent moisture absorption.
Protocol 2: Standard Activity Test via Esterification
This protocol provides a reliable method for comparing catalyst activity.
-
Reactor Setup: In three identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, prepare the following reaction mixtures:
-
Flask A (Fresh): 1.0 eq. acetic acid, 1.5 eq. n-butanol, and 2 mol% of fresh 4-EBSA catalyst.
-
Flask B (Deactivated): 1.0 eq. acetic acid, 1.5 eq. n-butanol, and 2 mol% of deactivated 4-EBSA catalyst.
-
Flask C (Regenerated): 1.0 eq. acetic acid, 1.5 eq. n-butanol, and 2 mol% of regenerated 4-EBSA catalyst. (Note: Use an inert solvent like toluene if needed to facilitate stirring and heating).
-
-
Reaction: Heat all three mixtures to a consistent temperature (e.g., 100 °C) and stir at the same rate.
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction. Quench the aliquot and analyze it by Gas Chromatography (GC) or ¹H NMR to determine the conversion to butyl acetate.
-
Analysis: Plot the percent conversion versus time for each of the three catalysts. The resulting kinetic profiles will provide a clear comparison of their relative activities.
Data Summary: Catalyst Performance Comparison
The table below shows a typical set of results from the activity test described in Protocol 2.
| Catalyst Sample | Reaction Time (hours) | Conversion to Product (%) | Relative Activity (%) |
| Fresh 4-EBSA | 3 | 95% | 100% |
| Deactivated 4-EBSA | 3 | 28% | ~29% |
| Regenerated 4-EBSA | 3 | 88% | ~93% |
This data clearly indicates significant deactivation after one use and a successful restoration of ~93% of the original activity after regeneration.
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Technical Support Center: Safe Handling of 4-Ethylbenzenesulfonic Acid
Welcome to the technical support center for 4-Ethylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable safety information and troubleshooting for experiments involving this compound. Our goal is to bridge the gap between raw safety data and practical laboratory application, ensuring both the integrity of your research and the safety of your team.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards I should be aware of when working with this compound?
A1: this compound is a corrosive substance that poses significant risks upon contact.[1][2] The primary hazards are severe skin burns and serious eye damage.[1] According to the Globally Harmonized System (GHS), it is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1.[1] Inhalation of dust or mist can also cause respiratory tract irritation, and in some cases, may lead to chemical pneumonitis.[1] Ingestion is harmful and can cause severe damage to the digestive tract.[3]
Q2: I'm planning a reaction using this compound. What are the key chemical incompatibilities I need to consider?
A2: this compound is incompatible with strong oxidizing agents and strong bases.[3][4][5] Contact with these substances can lead to vigorous, exothermic reactions, potentially causing a release of hazardous materials or creating a fire hazard. Always review the full list of reagents in your experimental protocol to avoid accidental mixing with incompatible chemicals.
Q3: What are the appropriate storage conditions for this compound in the lab?
A3: To ensure stability and safety, store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][6][7][8] It should be stored away from heat, sources of ignition, and incompatible materials such as oxidizing agents and strong bases.[3][4][5] The designated storage area should be a corrosives-compatible cabinet.
Troubleshooting Guide
Scenario 1: Accidental Skin or Eye Contact
-
Issue: A researcher accidentally splashes a small amount of this compound solution on their gloved hand and a droplet contacts their eye.
-
Immediate Action & Rationale:
-
Eye Exposure: Immediately flush the affected eye with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing.[3] Do not use an eye ointment.[3] Seek immediate medical attention.[3][9] The goal is to dilute and remove the corrosive substance as quickly as possible to minimize damage to the cornea.
-
Skin Exposure: Simultaneously, while the eye is being flushed (ideally with assistance from a colleague), remove the contaminated glove and any affected clothing.[3] Immediately wash the affected skin area with plenty of soap and water.[9] Continue washing for at least 15 minutes. Seek medical attention if irritation persists.[3] The mechanical action of washing with soap helps to remove the acid from the skin's surface.
-
Scenario 2: Minor Spill in a Chemical Fume Hood
-
Issue: A small amount of solid this compound (less than 5 grams) is spilled inside a chemical fume hood.
-
Containment and Cleanup Protocol:
-
Ensure Safety: Keep the fume hood sash at the lowest practical height. Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves.[3]
-
Containment: If the substance is a liquid, use a neutral absorbent material like sand or vermiculite to contain the spill. For a solid spill, you can proceed directly to cleanup.
-
Cleanup: Carefully sweep or shovel the spilled material into a designated, labeled waste container.[3] Avoid generating dust.[3]
-
Decontamination: Wipe the spill area with a damp cloth or sponge, being careful not to spread the contamination. Finish by cleaning the surface with copious amounts of water.[3]
-
Disposal: Dispose of the contaminated absorbent material, cleaning supplies, and any contaminated PPE as hazardous waste in accordance with federal, state, and local regulations.[3]
-
Experimental Protocols & Data
Personal Protective Equipment (PPE) Protocol
When handling this compound, a multi-layered approach to PPE is essential to mitigate the risk of exposure.
| PPE Category | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[4] | Provides protection against splashes and airborne particles, safeguarding against severe eye damage. |
| Hand | Chemical-resistant gloves (e.g., butyl rubber or nitrile).[10] | Prevents direct skin contact and chemical burns. Always inspect gloves for tears or punctures before use. |
| Body | A lab coat is mandatory. For larger quantities or splash-prone procedures, a chemical-resistant apron is recommended.[3] | Protects against incidental contact and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[3][7] If dust is generated, a NIOSH-approved respirator is necessary.[3] | Minimizes the inhalation of corrosive dust or mists, protecting the respiratory tract from irritation and potential long-term damage. |
Emergency Response Workflow
The following diagram outlines the logical flow of actions in the event of an exposure or spill.
Caption: Workflow for responding to exposure or spills.
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- SAFETY DATA SHEET. (2010).
- MATERIAL SAFETY DATA SHEETS BENZENESULFONIC ACID, 4-METHYL-, 2-ETHYLHEXYL ESTER. (n.d.). Cleanchem Laboratories.
- SAFETY DATA SHEET. (2025). Sigma-Aldrich.
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Validation & Comparative
A Comparative Guide for Researchers: 4-Ethylbenzenesulfonic Acid vs. p-Toluenesulfonic Acid as Catalysts
In the landscape of acid catalysis, aromatic sulfonic acids stand out for their efficacy and versatility in a myriad of organic transformations. Among these, p-toluenesulfonic acid (PTSA) is a well-established and widely utilized catalyst. However, the nuanced requirements of modern synthetic chemistry continually drive the exploration of alternative catalysts that may offer advantages in specific contexts. This guide provides an in-depth, objective comparison of 4-ethylbenzenesulfonic acid and the incumbent p-toluenesulfonic acid, offering researchers, scientists, and drug development professionals a comprehensive analysis to inform their catalyst selection.
While direct, side-by-side comparative studies under identical experimental conditions are not extensively documented in peer-reviewed literature, a robust comparison can be constructed by analyzing their fundamental physicochemical properties and drawing upon established principles of structure-activity relationships in acid catalysis.
Physicochemical Properties: A Tale of Two Alkyl Groups
The primary distinction between this compound and p-toluenesulfonic acid lies in the nature of the alkyl substituent at the para position of the benzene ring: an ethyl group versus a methyl group. This seemingly subtle difference can influence several key properties relevant to their catalytic performance.
| Property | This compound | p-Toluenesulfonic Acid (PTSA) |
| Molecular Formula | C₈H₁₀O₃S | C₇H₈O₃S |
| Molecular Weight | 186.23 g/mol [1][2] | 172.20 g/mol [3] |
| Predicted pKa | -0.45 ± 0.50[4] | -2.8 to -0.43[5][6][7] |
| Physical State | Solid[8] | Solid (often as monohydrate)[9] |
| Solubility | Soluble in water and polar organic solvents[10] | Soluble in water, alcohols, and other polar organic solvents[11][12] |
Acidity: The catalytic activity of a Brønsted acid is fundamentally linked to its acidity, quantified by its pKa value. For p-toluenesulfonic acid, reported pKa values vary but generally indicate it is a strong acid, with some sources citing a pKa as low as -2.8.[5][6] The predicted pKa for this compound is in a similar range, suggesting it is also a strong acid.[4] The inductive effect of alkyl groups on the acidity of arenesulfonic acids is a key consideration. Alkyl groups are generally considered to be weakly electron-donating. In theory, the slightly larger ethyl group in this compound might exert a marginally stronger electron-donating effect compared to the methyl group in PTSA. This could potentially make this compound a slightly weaker acid than PTSA, though the difference is expected to be minimal.
Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric hindrance around the sulfonic acid catalytic site in this compound could influence its interaction with substrates, particularly in reactions involving sterically demanding transition states. While this might be a disadvantage in some cases, it could also lead to enhanced selectivity in others.
Solubility: Both acids are soluble in water and polar organic solvents.[10][11][12] The longer alkyl chain of this compound may impart slightly greater solubility in less polar organic solvents compared to PTSA, which could be advantageous in specific reaction media.
Catalytic Applications: Established Workhorse vs. Niche Player
p-Toluenesulfonic Acid (PTSA): The Versatile Catalyst
PTSA is a ubiquitous catalyst in organic synthesis, employed in a wide array of reactions:
-
Esterification and Transesterification: PTSA is a classic and highly effective catalyst for Fischer-Speier esterification and transesterification reactions.[9]
-
Acetal and Ketal Formation: It is widely used for the protection of carbonyl groups as acetals or ketals.[13]
-
Dehydration Reactions: PTSA efficiently catalyzes the dehydration of alcohols to form alkenes.
-
Polymerization: It can act as an initiator or catalyst in various polymerization reactions.[13]
-
Multicomponent Reactions: PTSA has been successfully used in various one-pot multicomponent reactions to synthesize complex molecules.[14]
The catalytic cycle of PTSA in a typical esterification reaction is illustrated below.
Figure 1. Catalytic cycle of p-toluenesulfonic acid in Fischer esterification.
This compound: A Catalyst with Untapped Potential
The documented catalytic applications of this compound are less extensive. It has been noted for its use as a dopant for conductive polymers, which highlights its acidic nature and ability to interact with organic materials.[8][15] Its role as a Brønsted acid catalyst in broader organic synthesis is less explored in the literature. However, based on its structural similarity to PTSA, it is reasonable to expect that it can catalyze a similar range of reactions. The key question for researchers is whether the ethyl substituent offers any tangible benefits over the methyl group in specific transformations.
Experimental Design and Protocols
To facilitate a direct comparison, a standardized experimental protocol for a common acid-catalyzed reaction, such as the esterification of a carboxylic acid, is essential.
General Experimental Protocol for Comparative Catalytic Esterification
This protocol outlines a general procedure for comparing the catalytic efficiency of this compound and p-toluenesulfonic acid in an esterification reaction.
Figure 2. General experimental workflow for comparing the catalytic performance.
Step-by-Step Methodology:
-
Reaction Setup: In two separate round-bottom flasks equipped with a Dean-Stark apparatus and a reflux condenser, charge the carboxylic acid (1.0 equivalent), the alcohol (3.0 equivalents), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: To one flask, add this compound (0.05 equivalents). To the other flask, add p-toluenesulfonic acid monohydrate (0.05 equivalents).
-
Reaction: Heat both reaction mixtures to reflux and monitor the removal of water in the Dean-Stark trap.
-
Monitoring: Follow the progress of each reaction by an appropriate analytical technique (e.g., Thin Layer Chromatography, Gas Chromatography, or NMR spectroscopy) at regular time intervals.
-
Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixtures to room temperature. Quench the reactions by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the yield of the purified ester for each reaction and characterize the product to confirm its identity and purity.
By running these reactions in parallel under identical conditions, a direct and reliable comparison of the catalytic performance of the two acids can be achieved.
Logical Framework for Catalyst Selection
The choice between this compound and p-toluenesulfonic acid should be guided by a logical consideration of the specific reaction requirements.
Figure 3. A decision-making diagram for catalyst selection.
Conclusion and Future Outlook
p-Toluenesulfonic acid remains the go-to catalyst for a wide range of acid-catalyzed reactions due to its proven efficacy, ready availability, and extensive documentation in the chemical literature. It is a reliable and cost-effective choice for many standard applications.
This compound, while less studied, presents an interesting alternative that warrants further investigation. Based on its physicochemical properties, it is expected to be a strong acid catalyst with potentially different solubility and steric profiles compared to PTSA. For reactions where fine-tuning of these properties is crucial—for instance, to enhance selectivity or improve performance in specific solvent systems—this compound may offer a tangible advantage.
Researchers are encouraged to perform direct comparative studies, such as the one outlined in this guide, to generate the empirical data needed to fully elucidate the relative merits of these two catalysts. Such studies will undoubtedly contribute to a more nuanced understanding of arenesulfonic acid catalysis and expand the toolkit available to synthetic chemists.
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- Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review - Preprints.org. (URL: [Link])
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- Brønsted acids-catalysed esterification of oleic acid with ethanol at room temper
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- Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Met
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A Comparative Guide to the Validation of Analytical Methods for 4-Ethylbenzenesulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and manufacturing, the rigorous quality control of all chemical entities is paramount. 4-Ethylbenzenesulfonic acid, a key intermediate and counter-ion in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its accurate and precise quantification is critical for ensuring process control, final product purity, and, ultimately, patient safety. This guide provides an in-depth, objective comparison of validated analytical methods for this compound, supported by experimental data and protocols, to empower researchers and quality control analysts in selecting the most appropriate methodology for their needs.
The validation of an analytical procedure is a formal process to demonstrate its fitness for a specific purpose, a mandate outlined by regulatory bodies worldwide.[1][2][3][4] This guide will explore and compare three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Acid-Base Titration, and Ion Chromatography (IC). Each method's performance will be evaluated based on the core validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, accuracy, precision, and sensitivity.[1][2][3][4]
Comparative Analysis of Validated Analytical Methodologies
The selection of an optimal analytical method hinges on a variety of factors, including the sample matrix, the required level of sensitivity and specificity, available instrumentation, and the desired throughput. Below is a comparative overview of HPLC-UV, Acid-Base Titration, and Ion Chromatography for the analysis of this compound.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Acid-Base Titration | Ion Chromatography (IC) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase, with UV detection. | Neutralization reaction between the sulfonic acid (an acid) and a standardized basic titrant. | Separation based on ion-exchange interactions with a resin, followed by conductivity detection. |
| Specificity | High; can separate the analyte from impurities and degradation products. | Low; titrates total acidity, susceptible to interference from other acidic or basic compounds. | High; specifically separates and detects ionic species. |
| Linearity (r²) | > 0.999 | Not Applicable (it is an absolute method) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | 97 - 103%[2] |
| Precision (%RSD) | < 2.0% | < 0.5% | < 2.0%[2] |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | Typically in the mg/mL range | ~0.07 µg/mL[5] |
| Throughput | Moderate to High (with autosampler) | Low to Moderate | Moderate to High (with autosampler) |
| Primary Application | Purity testing, impurity profiling, and assay of drug substances and products. | Assay of bulk drug substance and raw materials. | Quantification of ionic analytes, especially in aqueous matrices. |
Note: The data presented in this table is a synthesis of typical performance characteristics for the analysis of aromatic sulfonic acids and is intended for comparative purposes. Actual results may vary based on the specific instrumentation, reagents, and experimental conditions.
In-Depth Methodologies and Experimental Protocols
A self-validating system is one where the experimental design inherently includes checks and balances to ensure the reliability of the data. The following protocols are designed with this principle in mind, incorporating system suitability tests and control samples.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, making it ideal for both quantifying the main component and profiling impurities. The choice of a reversed-phase C18 column is based on the non-polar nature of the ethylbenzene moiety of the analyte, while the acidic mobile phase ensures the sulfonic acid group is in its non-ionized form, leading to better retention and peak shape.
Experimental Workflow for HPLC-UV Analysis
Caption: Experimental workflow for 4-EBSA analysis by Acid-Base Titration.
Detailed Experimental Protocol:
-
Materials and Reagents:
-
This compound sample.
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Deionized water.
-
Phenolphthalein indicator solution.
-
Burette, beaker, and magnetic stirrer.
-
-
Procedure:
-
Accurately weigh approximately 186 mg of the this compound sample into a clean 250 mL beaker.
-
Dissolve the sample in 100 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH solution consumed.
-
-
Calculation:
-
Calculate the percentage purity of this compound using the following formula: % Purity = (V × M × 186.23) / (W × 10) Where:
-
V = Volume of NaOH solution in mL
-
M = Molarity of NaOH solution
-
186.23 = Molecular weight of this compound
-
W = Weight of the sample in grams
-
-
Method 3: Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ionic species. It is particularly well-suited for analyzing sulfonic acids in aqueous matrices and can offer high sensitivity.
Experimental Workflow for Ion Chromatography Analysis
Caption: Experimental workflow for 4-EBSA analysis by Ion Chromatography.
Detailed Experimental Protocol:
-
Instrumentation and Conditions:
-
IC System: A standard ion chromatograph with a suppressed conductivity detector.
-
Column: Anion-exchange column suitable for organic acids.
-
Eluent: A carbonate-bicarbonate eluent is commonly used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Suppressed conductivity.
-
Injection Volume: 20 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in deionized water. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dilute the sample in deionized water to a concentration within the calibration range. Filter if necessary.
-
-
System Suitability Test (SST):
-
Inject the standard solution multiple times (e.g., n=6).
-
The system is deemed suitable if the %RSD of the peak area is ≤ 2.0%.
-
-
Analysis and Quantification:
-
Inject the prepared standard and sample solutions.
-
Quantify the 4-Ethylbenzenesulfonate anion based on the calibration curve.
-
Expert Insights and Method Selection Rationale
The choice between these validated methods is not arbitrary and should be guided by the specific analytical challenge at hand.
-
For Purity and Impurity Profiling: HPLC-UV is the unequivocal choice. Its high resolving power is essential for separating and quantifying not just the main compound but also any process-related impurities or degradation products. This is a critical requirement in drug development and for release testing of the final product.
-
For Assay of Bulk Material: Acid-base titration offers a rapid, cost-effective, and highly precise method for determining the overall purity of a bulk batch of this compound. Its simplicity and the fact that it is an absolute method (not requiring a reference standard of the analyte itself for the primary measurement) make it an attractive option for raw material testing. However, its lack of specificity means it should be complemented by a chromatographic technique for identity and impurity profiling.
-
For Aqueous Samples and Trace Analysis: Ion chromatography excels in the analysis of ionic species in aqueous matrices, such as process water or environmental samples. Its high sensitivity and specificity for ions make it a superior choice in these applications, where the sample matrix might be complex and the analyte concentration low.
Conclusion
The validation of analytical methods for this compound is a critical exercise in ensuring the quality and consistency of pharmaceutical products. This guide has provided a comparative overview of three robust analytical techniques: HPLC-UV, acid-base titration, and ion chromatography. Each method has its inherent strengths and is best suited for specific applications. By understanding the principles, performance characteristics, and experimental protocols of each, researchers, scientists, and drug development professionals can make informed decisions in selecting the most appropriate analytical tool to ensure the integrity of their work and the safety of the final pharmaceutical product.
References
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
- Yarbagi, K., Srikanth, B., Pilli, V., Babu, J. M., Rao, B. V., & Douglas, P. (2016). Sulfonic Acid Counter Ions Quantification in Pharmaceuticals by Ion Chromatography. International Journal of Pharmaceutical Sciences and Research, 7(4), 1612-19. [Link]
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development. [Link]
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]
- Allied Academies. (2021).
- SIELC Technologies. (2018). This compound. [Link]
- Hach.
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comparative study of different sulfonic acid catalysts in organic reactions
An In-Depth Comparative Guide to Sulfonic Acid Catalysts in Organic Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, sustainability, and economic viability of a synthetic route. Sulfonic acids, a class of strong Brønsted acids, have emerged as versatile and powerful catalysts for a multitude of organic transformations. Their utility spans from bulk chemical production to the nuanced synthesis of complex pharmaceutical intermediates.
This guide provides a comparative analysis of common sulfonic acid catalysts, both homogeneous and heterogeneous. It moves beyond a simple cataloging of options to explore the mechanistic underpinnings, comparative performance data, and the practical logic behind catalyst selection for key organic reactions. By grounding theoretical principles in experimental data and detailed protocols, this document serves as a practical resource for laboratory applications.
The Mechanism of Action: Fischer-Tropsch Esterification as a Model
To understand how sulfonic acid catalysts function, we can examine the well-established Fischer esterification mechanism. The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol.
The general mechanism involves the following key steps:
-
Protonation of the Carbonyl: The sulfonic acid (R-SO₃H) donates a proton to the carbonyl oxygen of the carboxylic acid.
-
Nucleophilic Attack: The alcohol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as water, a stable leaving group, regenerating the carbonyl double bond.
-
Deprotonation: The protonated ester is deprotonated by the sulfonate anion (R-SO₃⁻) or another alcohol molecule, regenerating the acid catalyst and yielding the final ester product.
This catalytic cycle highlights the essential role of the sulfonic acid as a proton donor and acceptor, facilitating the reaction pathway by lowering the activation energy.
Caption: Catalytic cycle of Fischer esterification promoted by a sulfonic acid catalyst.
A Comparative Overview of Sulfonic Acid Catalysts
The choice of a specific sulfonic acid catalyst depends on a balance of factors including activity, physical form, cost, reusability, and reaction conditions. They are broadly categorized into homogeneous and heterogeneous systems.
Homogeneous Sulfonic Acid Catalysts
These catalysts are soluble in the reaction medium, which often leads to high catalytic activity due to the excellent accessibility of the catalytic sites.[1]
-
p-Toluenesulfonic Acid (p-TSA): A white, solid organic acid that is easy to handle and weigh.[2] It is one of the most common and cost-effective acid catalysts used in organic synthesis for reactions like esterification, acetalization, and dehydration.[3] Its strong acidity is comparable to mineral acids, but it is considered less corrosive and is non-oxidizing.[2] The main drawback is the need for neutralization and separation from the reaction mixture post-reaction.
-
Methanesulfonic Acid (MSA): A liquid at room temperature, making it a convenient alternative to p-TSA for easy dosing.[4] It is a strong, non-oxidizing acid that often results in cleaner reactions with fewer side products compared to sulfuric acid.[4] Like p-TSA, its homogeneous nature necessitates a separation step after the reaction is complete.
-
Camphorsulfonic Acid (CSA): Derived from a natural product, CSA is a chiral organocatalyst.[5] It is available as both (1R)-(-) and (1S)-(+) enantiomers, making it invaluable for asymmetric synthesis where stereoselectivity is crucial.[6] Beyond its role in promoting stereoselective reactions, it is also a stable, non-toxic, and reusable catalyst for various organic transformations, including multi-component reactions.[5][7]
Heterogeneous Sulfonic Acid Catalysts
To overcome the separation and recycling challenges of homogeneous catalysts, significant research has focused on immobilizing sulfonic acid groups onto solid supports.[8][9] This approach combines the high activity of sulfonic acids with the practical advantages of heterogeneous catalysis.
-
Polymer-Supported Resins (e.g., Amberlyst-15): These are among the most widely used solid acid catalysts in industry.[10] They consist of a polystyrene-divinylbenzene copolymer backbone functionalized with sulfonic acid groups. Their primary advantages are ease of separation by simple filtration, high potential for recyclability, and reduced equipment corrosion.[10] However, their performance can be limited by factors like mass transfer limitations within the polymer pores and lower thermal stability compared to inorganic supports.
-
Silica-Supported Sulfonic Acids: These materials are prepared by grafting sulfonic acid-containing organic groups onto the surface of porous silica (e.g., SBA-15).[8] The high surface area and rigid structure of silica can lead to highly accessible and stable catalytic sites. These catalysts have shown excellent activity, sometimes surpassing their homogeneous counterparts, and demonstrate good thermal and mechanical stability.[11]
-
Sulfonated Metal-Organic Frameworks (MOFs): MOFs like UiO-66 can be functionalized with sulfonic acid groups to create catalysts with exceptionally high surface areas and well-defined active sites.[12][13] These materials have shown remarkable catalytic activity and stability in reactions such as Friedel-Crafts acylation and esterification, outperforming some conventional solid acids.[12][13] Their crystalline, porous structure allows for efficient diffusion of reactants and products.
Performance Data in Key Organic Reactions
The practical utility of a catalyst is best assessed through its performance in benchmark organic reactions. The following tables summarize experimental data for Fischer esterification and Friedel-Crafts reactions, comparing various sulfonic acid catalysts.
Fischer Esterification of Fatty Acids
Esterification is a cornerstone reaction, particularly in the production of biofuels and esters for the fragrance and polymer industries.
| Catalyst | Reactants | Temp. (°C) | Time (h) | Catalyst Loading | Conversion/Yield (%) | Reference |
| p-TSA | n-Butanol, Acetic Acid | 80 | ~4 | 3% (v/v) | ~68.5 | [14] |
| Sulfuric Acid | n-Butanol, Acetic Acid | 80 | ~4 | 3% (v/v) | ~73 | [14] |
| Amberlyst-15 | Propanoic Acid, Methanol | Not specified | ~6 | Not specified | Lower rate than Smopex-101 | |
| Smopex-101 | Propanoic Acid, Methanol | Not specified | ~4 | Not specified | Higher rate than Amberlyst-15 | |
| MSA/UiO-66 | Palmitic Acid, Methanol | 120 | 6 | 10 wt% | >99 | [15] |
| PTSA/UiO-66 | Palmitic Acid, Methanol | 120 | 6 | 10 wt% | >99 | [15] |
| Sulfonated Carbon | Palmitic Acid, Methanol | 65 | 8 | 10 wt% | ~90 |
Key Insights:
-
Homogeneous catalysts like sulfuric acid and p-TSA can be highly effective, though they may require separation from the product.[14]
-
Heterogeneous catalysts based on functionalized MOFs (MSA/UiO-66, PTSA/UiO-66) demonstrate exceptional activity, achieving near-quantitative conversion under optimized conditions.[15]
-
The nature of the solid support matters; fibrous polymers like Smopex-101 can show higher reaction rates than traditional resins like Amberlyst-15.
Friedel-Crafts Acylation/Alkylation
Friedel-Crafts reactions are fundamental for forming C-C bonds with aromatic rings, crucial for synthesizing many important chemical intermediates.
| Catalyst | Reaction Type | Reactants | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fe³⁺-montmorillonite | Sulfonylation | Toluene, Benzenesulfonyl chloride | 110 | 0.5 | 98 | [16] |
| Zeolite Beta | Sulfonylation | Toluene, Benzenesulfonyl chloride | 110 | 0.5 | 99 | [16] |
| MSN-SO₃H | Alkylation | Anisole, Benzaldehyde | 25 | 1 | 95 | [17] |
| MIL-101-SO₃H | Acylation | Anisole, Acetic anhydride | 150 | 24 | ~90 (Conversion) | [13] |
| Amberlyst-15 | Acylation | Anisole, Acetic anhydride | 150 | 24 | ~50 (Conversion) | [13] |
Key Insights:
-
Solid acid catalysts like zeolites and functionalized clays are highly effective for Friedel-Crafts reactions, offering a reusable alternative to traditional Lewis acids like AlCl₃.[16]
-
Sulfonated mesoporous silica (MSN-SO₃H) can catalyze alkylations efficiently at room temperature.[17]
-
In Friedel-Crafts acylation, the open structure of MOF-based catalysts like MIL-101-SO₃H can lead to significantly higher conversion compared to polymer resins like Amberlyst-15.[13]
Experimental Protocols
To bridge theory and practice, this section provides detailed methodologies for catalyst synthesis and a model organic reaction.
Protocol 1: Preparation of a Silica-Supported Sulfonic Acid Catalyst (SBA-15-SO₃H)
This protocol describes the post-grafting method to functionalize mesoporous silica.
Materials:
-
Mesoporous silica (SBA-15)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Toluene (anhydrous)
-
Hydrogen peroxide (30% solution)
-
Methanol
Procedure:
-
Activation: Dry the SBA-15 silica at 120°C under vacuum for 12 hours to remove adsorbed water.
-
Grafting: Suspend 5.0 g of dried SBA-15 in 100 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser. Add 5.0 mL of MPTMS to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere with constant stirring.
-
Washing: After cooling to room temperature, filter the solid material (SBA-15-SH). Wash it sequentially with toluene, methanol, and diethyl ether to remove unreacted silane. Dry the material under vacuum at 60°C.
-
Oxidation: Suspend the dried SBA-15-SH in 100 mL of methanol. Add 10 mL of 30% H₂O₂ dropwise. Stir the mixture at room temperature for 24 hours to oxidize the thiol groups to sulfonic acid groups.
-
Final Product: Filter the resulting solid (SBA-15-SO₃H), wash thoroughly with deionized water until the filtrate is neutral, and then with methanol. Dry the final catalyst at 80°C overnight.
Caption: Experimental workflow for preparing a silica-supported sulfonic acid catalyst.
Protocol 2: Homogeneous Esterification Using p-TSA
This protocol details a typical lab-scale Fischer esterification.[14][18]
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)
-
Alcohol (e.g., Methanol, 20 eq, serves as solvent)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O, 0.05 - 0.10 eq)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (e.g., 10 mmol) in methanol (e.g., 40 mL), add p-TSA·H₂O (e.g., 1 mmol).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C for methanol). Monitor the reaction progress using TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL). Wash the organic layer with saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Then, wash with brine (1 x 30 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ester, which can be further purified by distillation or chromatography if necessary.
Choosing the Right Catalyst: A Decision Guide
The optimal catalyst choice is context-dependent. The following flowchart provides a logical framework for selecting a sulfonic acid catalyst based on key experimental and process considerations.
Caption: Decision flowchart for selecting the appropriate sulfonic acid catalyst.
Conclusion
Sulfonic acid catalysts represent a cornerstone of modern organic synthesis, offering potent acidity and remarkable versatility. While homogeneous catalysts like p-TSA and MSA provide high activity and are ideal for small-scale discovery applications, the field is increasingly driven by the need for sustainable processes. In this context, heterogeneous catalysts—from established polymer resins to advanced functionalized silicas and MOFs—provide a compelling solution, enabling straightforward separation, catalyst recycling, and suitability for continuous flow processes.[9][19] The choice of catalyst is a multi-faceted decision, and a thorough understanding of the advantages and limitations of each type, supported by empirical data, is paramount for developing efficient and robust chemical syntheses.
References
- Enhanced Recyclability of Polymer Brush-Supported Sulfonic Acid with Diblock Architecture.
- Camphorsulfonic Acid (CSA): An Efficient Organocatalyst for the Synthesis or Derivatization of Heterocycles with Biologically Promising Activities. Bentham Science Publishers.
- Catalytic activity and stability of sulfonic-functionalized UiO-66 and MIL-101 materials in friedel-crafts acyl
- Camphorsulfonic acid. Grokipedia.
- A DFT study on the mechanism of the sulfonic acid + alcohol esterific
- Camphorsulfonic Acid Catalyzed One-Pot Three-Component Reaction for the Synthesis of Fused Quinoline and Benzoquinoline Derivatives. The Journal of Organic Chemistry.
- Aromatic Sulfonic Acid Catalysts: A Compar
- A Comparative Guide to 4-Nitrobenzenesulfonic Acid and Sulfuric Acid as Catalysts in Esterific
- (±)-Camphor-10-sulfonic acid catalyzed direct one-pot three-component Mannich type reaction of alkyl (hetero)aryl ketones under solvent-free conditions: application to the synthesis of aminochromans. RSC Publishing.
- Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah.
- A Comparative Study of the Catalytic Activity of Sulfonic Acid Cation-Exchange Resins with a Macroporous and Gel Structure in Fatty Acid Esterification.
- Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkyl
- Polymer-Supported Acid Catalysis in Organic Synthesis.
- Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
- Camphorsulfonic acid-catalyzed Michael reaction of indoles with enones. EurekAlert!.
- Catalytic activity and stability of sulfonic-functionalized UiO-66 and MIL-101 materials in friedel-crafts acylation reaction.
- Sustainable Sulfonic Acid Functionalized Tubular Shape Mesoporous Silica as a Heterogeneous Catalyst for Selective Unsymmetrical Friedel–Crafts Alkyl
- A DFT study on the mechanism of the sulfonic acid + alcohol esterific
- Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported C
- Fischer Esterific
- Sulfonic-acid-functionalized polymers based on fluorinated methylstyrenes and styrene as promising heterogeneous catalysts for esterification.
- Hybrid Sulfonic Acid Catalysts Based on Silica-Supported Poly(Styrene Sulfonic Acid) Brush Materials and Their Application in Ester Hydrolysis.
- Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. SciSpace.
- Fully recyclable Brønsted acid c
- A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction.
- A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst.
- Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol. MDPI.
- Highly efficient and recyclable sulfonic acid-modified polypropylene fiber catalysts for epoxide ring-opening, aldol condensation and heterocyclic synthesis.
- Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol. PMC - NIH.
- Sulfonic acid catalysts based on porous carbons and polymers. ScholarBank@NUS.
- Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applic
- Polymer Supported Sulfonic Catalysts: Synthesis, Characterization and Evaluation.
- Supported Sulfonic Acids: Solid Catalysts for Batch and Continuous-Flow Synthetic Processes. NIH.
- Sulfonic groups and catalytic activity of the catalysts analyzed for esterification reactions.
- Catalytic performance and deactivation of sulfonated hydrothermal carbon in the esterification of fatty acids: Comparison with sulfonic solids of different nature.
- Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. MDPI.
- Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of F
- Sulfonic acid functionalized porous organic polymer as a heterogeneous catalyst for efficient pseudo four-component synthesis of dihydro-2-oxypyrroles. NIH.
- Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors
- Mechanism of esterification catalyzed by sulfonic acid moieties.
- Sulfonic acid functionalized porous organic polymer as a heterogeneous catalyst for efficient pseudo four-component synthesis of dihydro-2-oxypyrroles. Semantic Scholar.
- Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org.
- Methanesulfonic acid p-toluenesulfonic acid. PubChem.
- Preparation of p-toluenesulfonic acid. [Unknown Source].
- What is/are the alternative acid/s for Mehtanesulfonic acid? Which has similar effect or possibly properties.
- Heterogeneous vs. Homogenous Catalysts | Differences & Example. Study.com.
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- 8. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview | MDPI [mdpi.com]
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- 19. academic.oup.com [academic.oup.com]
performance of 4-Ethylbenzenesulfonic acid in different solvent systems
An In-Depth Technical Guide to the Performance of 4-Ethylbenzenesulfonic Acid in Different Solvent Systems
Authored by a Senior Application Scientist
This guide offers a comprehensive analysis of this compound (4-EBSA), focusing on its performance characteristics within various solvent systems. Designed for researchers, scientists, and professionals in drug development, this document provides objective comparisons with common alternatives, supported by physicochemical data and detailed experimental protocols to aid in practical application and methodological design.
Introduction to this compound (4-EBSA)
This compound is an aromatic sulfonic acid notable for its strong acidic properties and utility as a catalyst in organic synthesis.[1][2] Its molecular structure, featuring a sulfonic acid group (-SO₃H) and an ethyl group (-C₂H₅) attached to a benzene ring, imparts a unique combination of hydrophilicity and hydrophobicity.[1] This amphiphilic character is central to its behavior and performance across different solvent environments.
The sulfonic acid group provides strong Brønsted acidity, comparable to mineral acids, making it an effective catalyst for a wide range of chemical transformations, including esterification, alkylation, and condensation reactions.[2][3] Unlike many mineral acids, 4-EBSA is a solid organic acid, which can simplify handling and measurement in experimental setups.[4][5]
The Critical Role of the Solvent System
The choice of solvent is paramount as it directly influences the efficacy of any acid catalyst, including 4-EBSA. The solvent's properties—polarity, proticity, and coordinating ability—dictate the catalyst's solubility, the degree of its dissociation, and its interaction with reactants and transition states.
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can solvate both the cationic (H⁺) and anionic (sulfonate) components of the acid, promoting dissociation. However, their ability to hydrogen-bond and act as nucleophiles can sometimes lead to competition with the intended reactant, potentially slowing down the desired reaction.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents possess high dielectric constants that can stabilize ions, but they lack acidic protons. They are effective at solvating cations but less so for anions. This can influence the reactivity of the dissociated acid.
-
Nonpolar Solvents (e.g., toluene, hexane): In these environments, the solubility and dissociation of a polar catalyst like 4-EBSA are significantly reduced. The catalytic activity often occurs in a heterogeneous manner or relies on the minimal solubility of the acid. However, for reactions where water is a byproduct (e.g., esterification), using a nonpolar solvent that allows for azeotropic removal of water can drive the reaction to completion.
The ethyl group on the benzene ring in 4-EBSA enhances its solubility in less polar organic solvents compared to its unsubstituted counterpart, benzenesulfonic acid, thereby expanding its utility in a broader range of reaction media.[1]
Comparative Analysis: 4-EBSA vs. Common Alternatives
To contextualize the performance of 4-EBSA, it is useful to compare its properties against other widely used sulfonic acids: p-Toluenesulfonic acid (p-TSA) and Methanesulfonic acid (MSA).
| Property | This compound (4-EBSA) | p-Toluenesulfonic Acid (p-TSA) | Methanesulfonic Acid (MSA) |
| Molecular Formula | C₈H₁₀O₃S[6] | C₇H₈O₃S | CH₄O₃S[7] |
| Molecular Weight | 186.23 g/mol [4] | 172.20 g/mol | 96.11 g/mol |
| Physical Form | Solid[4][5] | White crystalline solid[8] | Colorless liquid[7] |
| pKa (Predicted/Approx.) | -0.45 ± 0.50[4] | ~ -2.8 | ~ -2.0[9] |
| Key Features | Enhanced solubility in organic media due to the ethyl group.[1] | Solid, easy to handle, widely used, and relatively low cost.[3][10] | Liquid, non-oxidizing, high solubility for metal salts, considered a "green" acid.[7][11] |
| Common Applications | Acid catalyst in organic synthesis, dopant for conductive polymers.[2][4][5] | Catalyst for esterification, acetalization, and dehydration.[3][10] | Catalyst, electrolyte for electroplating, solvent.[12] |
Solubility Profile of this compound
The performance of 4-EBSA is intrinsically linked to its solubility in the chosen reaction medium. The following table provides a qualitative summary of its solubility based on its structural characteristics.
| Solvent Class | Representative Solvent | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol | Soluble | The highly polar sulfonic acid group allows for strong hydrogen bonding and ion-dipole interactions.[1] |
| Polar Aprotic | Acetonitrile (MeCN) | Soluble | The molecule's overall polarity allows for favorable dipole-dipole interactions. |
| Weakly Polar | Dichloromethane (DCM) | Moderately Soluble | A balance between the polar sulfonic acid head and the nonpolar ethylbenzene tail. |
| Nonpolar Aromatic | Toluene | Sparingly Soluble | The aromatic ring of 4-EBSA allows for some π-π stacking interactions, while the ethyl group enhances organophilicity. |
| Nonpolar Aliphatic | Hexane | Insoluble | The significant polarity mismatch between the sulfonic acid group and the aliphatic solvent prevents dissolution. |
Experimental Protocol: Evaluating Catalytic Performance
To provide a framework for assessing the performance of 4-EBSA, this section details a self-validating protocol for a model esterification reaction. The causality behind key experimental choices is explained to ensure methodological soundness.
Objective: To determine the catalytic efficiency of 4-EBSA in the esterification of propanoic acid with isobutanol in a nonpolar solvent system (toluene) and compare it to p-TSA.
Materials and Equipment:
-
This compound (≥95% purity)
-
p-Toluenesulfonic acid monohydrate (as a comparator)
-
Propanoic acid
-
Isobutanol
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Internal standard (e.g., dodecane) for GC analysis
-
Round-bottom flask with a Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Gas chromatograph with a flame ionization detector (GC-FID)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add propanoic acid (0.1 mol), isobutanol (0.12 mol, 1.2 equivalents), and toluene (40 mL).
-
Causality: Using a slight excess of the alcohol can help shift the equilibrium towards the product side. Toluene is chosen as the solvent to facilitate the azeotropic removal of water, the reaction byproduct, via the Dean-Stark trap.
-
Add the catalyst, 4-EBSA (1 mol%, 0.001 mol). A parallel reaction should be set up with p-TSA (1 mol%) for direct comparison.
-
Add the internal standard (e.g., 1 mL of dodecane) for quantitative analysis.
-
-
Catalytic Reaction:
-
Assemble the Dean-Stark apparatus and reflux condenser on the flask.
-
Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap.
-
Causality: Refluxing provides the necessary activation energy for the reaction. The continuous removal of water is crucial as it drives the reversible esterification reaction towards completion according to Le Châtelier's principle.
-
-
Reaction Monitoring (Self-Validation):
-
At timed intervals (e.g., 0, 30, 60, 90, 120 minutes), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot in a vial containing 1 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction.
-
Add 1 mL of diethyl ether, vortex, and allow the layers to separate. Analyze the organic layer by GC-FID.
-
Causality: Time-course monitoring allows for the determination of reaction kinetics. Comparing the disappearance of reactants and the appearance of the product (isobutyl propanoate) relative to the constant internal standard provides a quantitative measure of conversion and yield over time.
-
-
Work-up and Isolation:
-
After the reaction is complete (as determined by GC analysis or when no more water is collected), cool the flask to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL) to remove the catalyst and any unreacted acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (toluene) by rotary evaporation to yield the crude ester product.
-
-
Data Analysis and Performance Comparison:
-
Calculate the percent conversion of propanoic acid at each time point for both catalysts.
-
Plot percent conversion versus time to compare the reaction rates. The catalyst yielding a faster rate to high conversion is considered more performant under these conditions.
-
Experimental Workflow Diagram
Caption: Workflow for evaluating the catalytic performance of 4-EBSA.
Conclusion
This compound is a potent and versatile strong organic acid catalyst. Its performance is fundamentally tied to the solvent system in which it is employed. The presence of the ethyl group provides an advantage over less substituted aromatic sulfonic acids by enhancing its solubility and compatibility with a wider array of organic media. For reactions in nonpolar solvents, this can lead to improved catalytic turnover, while its strong acidity remains effective in polar environments. By understanding the interplay between its physicochemical properties and the characteristics of the solvent, researchers can strategically select optimal conditions to maximize its catalytic efficiency for a given organic transformation.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Ethylbenzenesulfonic Acid
Introduction: The Critical Role of Purity in 4-Ethylbenzenesulfonic Acid Applications
This compound (EBSA) is a vital intermediate in the synthesis of various pharmaceuticals, dyes, and surfactants.[1][2] Its utility as a catalyst and surfactant stems from its unique molecular structure, featuring both a hydrophobic ethyl group and a hydrophilic sulfonic acid group.[1] The efficacy and safety of the final products derived from EBSA are intrinsically linked to its purity. Impurities, often remnants of the synthesis process, can lead to undesirable side reactions, reduced product yield, and potential toxicity. Therefore, rigorous purity assessment is a non-negotiable aspect of quality control in any research or manufacturing setting that utilizes this compound.
This guide provides an in-depth comparison of the most effective analytical techniques for determining the purity of synthesized this compound. We will delve into the principles, protocols, and comparative performance of each method, offering the practical insights needed to make informed decisions in your laboratory.
Understanding the Synthesis and Potential Impurities
This compound is typically produced by the electrophilic aromatic sulfonation of ethylbenzene using concentrated sulfuric acid or oleum.[2][3][4][5] While seemingly straightforward, this reaction can yield several impurities that require careful separation and quantification.
Common Impurities in this compound Synthesis:
-
Isomeric Byproducts: The sulfonation of ethylbenzene can also produce ortho- and meta-ethylbenzenesulfonic acid isomers. The separation of these isomers is crucial as their physical and chemical properties differ from the desired para-isomer.
-
Disulfonated Byproducts: Under harsh reaction conditions, such as high temperatures or an excess of the sulfonating agent, polysulfonation can occur, leading to the formation of ethylbenzenedisulfonic acids.[4]
-
Unreacted Ethylbenzene: Incomplete reactions will leave residual starting material in the product mixture.
-
Sulfuric Acid: As the sulfonating agent, excess sulfuric acid is a common impurity that needs to be removed and quantified.
-
Water: Water is a byproduct of the sulfonation reaction and its presence can affect the concentration and stability of the final product.[6]
The choice of analytical method for purity assessment will depend on the specific impurities of concern and the required level of sensitivity and accuracy.
Comparative Analysis of Purity Assessment Techniques
We will now explore and compare three primary analytical methodologies for assessing the purity of this compound: Titrimetry, High-Performance Liquid Chromatography (HPLC), and Spectroscopic Methods.
Titrimetry: The Classic Approach for Quantifying Acidity
Acid-base titration is a fundamental and cost-effective method for determining the total acid content in a sample of this compound.[7] This technique, however, is not specific to EBSA and will quantify any acidic impurities present, such as residual sulfuric acid.
Principle: The method involves neutralizing the sulfonic acid with a standardized basic titrant, typically sodium hydroxide. The equivalence point, where the moles of base equal the moles of acid, is detected using a colorimetric indicator or a pH meter (potentiometric titration).[7]
Experimental Protocol: Potentiometric Titration of this compound
-
Preparation of Standardized NaOH Solution (0.1 M):
-
Accurately weigh approximately 4.0 g of NaOH pellets and dissolve in 1 L of deionized, carbonate-free water.
-
Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration.
-
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the synthesized this compound into a 250 mL beaker.
-
Dissolve the sample in 100 mL of deionized water.
-
-
Titration:
-
Place a calibrated pH electrode into the sample solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, recording the pH value after each addition of titrant.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve.
-
Calculate the purity of the this compound based on the volume of NaOH used, its concentration, and the initial mass of the sample.
-
Causality Behind Experimental Choices:
-
Potentiometric vs. Colorimetric Detection: Potentiometric titration is preferred over the use of a colorimetric indicator because the gradual color change of an indicator can be subjective and lead to less precise endpoint determination, especially in the presence of colored impurities.
-
Carbonate-Free Water: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which would react with the NaOH titrant and introduce a determinate error.
Limitations:
-
Lack of Specificity: Titration provides a measure of total acidity and cannot distinguish between this compound and other acidic impurities like sulfuric acid or its isomers.
-
Lower Sensitivity: Compared to chromatographic methods, titration is less sensitive and not suitable for detecting trace impurities.
dot graph TD { A[Start] --> B{Prepare 0.1 M Standardized NaOH}; B --> C{Accurately Weigh EBSA Sample}; C --> D{Dissolve Sample in Deionized Water}; D --> E{Titrate with NaOH while Monitoring pH}; E --> F{Plot pH vs. Volume of NaOH}; F --> G{Determine Equivalence Point}; G --> H{Calculate Purity}; H --> I[End]; }
Caption: Workflow for Potentiometric Titration of EBSA.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation and Quantification
HPLC is a powerful and versatile technique that separates, identifies, and quantifies each component in a mixture.[8] It is the preferred method for accurately determining the purity of this compound and quantifying its isomers and other organic impurities.[9]
Principle: The sample is dissolved in a mobile phase and injected into a column containing a stationary phase. The different components of the sample interact differently with the stationary phase, causing them to travel through the column at different rates and elute at different times. A detector then measures the concentration of each component as it elutes. For aromatic sulfonic acids, reversed-phase HPLC is a common and effective approach.[10][11]
Experimental Protocol: Reversed-Phase HPLC Analysis of this compound
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., phosphoric acid or formic acid in water), delivered in an isocratic or gradient elution mode.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of high-purity this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh a known amount of the synthesized EBSA and dissolve it in the mobile phase to a known concentration.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing their retention times to that of the reference standard.
-
Quantify the amount of this compound and any impurities by integrating the peak areas and using the calibration curve.
-
Causality Behind Experimental Choices:
-
C18 Column: The nonpolar C18 stationary phase provides good retention and separation of aromatic compounds like EBSA and its isomers based on their hydrophobicity.
-
UV Detection at 254 nm: The benzene ring in EBSA and its aromatic impurities strongly absorbs UV light at this wavelength, providing high sensitivity.
-
Acidified Mobile Phase: The addition of an acid to the mobile phase suppresses the ionization of the sulfonic acid group, leading to better peak shape and retention on the reversed-phase column.
Advantages over Titrimetry:
-
High Specificity: HPLC can separate and individually quantify this compound, its isomers, and other organic impurities.
-
High Sensitivity: HPLC can detect and quantify impurities at very low concentrations.
dot graph TD { A[Start] --> B{Prepare Mobile Phase and Standards}; B --> C{Prepare EBSA Sample Solution}; C --> D{Equilibrate HPLC System}; D --> E{Inject Standards to Create Calibration Curve}; E --> F{Inject Sample Solution}; F --> G{Acquire Chromatogram}; G --> H{Identify and Integrate Peaks}; H --> I{Quantify Purity and Impurities}; I --> J[End]; }
Caption: Workflow for HPLC Analysis of EBSA.
Spectroscopic Methods: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide valuable information about the chemical structure of a molecule and can be used to identify this compound and detect the presence of certain types of impurities.
¹H NMR spectroscopy is a powerful tool for structural elucidation. It provides detailed information about the number and types of protons in a molecule and their chemical environment.[12]
Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of the hydrogen atoms absorb energy at specific frequencies, which are dependent on their local electronic environment. The resulting spectrum shows a series of peaks, with the position (chemical shift), splitting pattern, and integration of each peak providing structural information. The aromatic protons of this compound will show a characteristic pattern in the 7.0-8.0 ppm region.[12]
Use in Purity Assessment: While primarily a qualitative technique, NMR can be used for quantitative analysis (qNMR) if an internal standard of known concentration is added to the sample. It is particularly useful for identifying and quantifying isomeric impurities.
FTIR spectroscopy is used to identify the functional groups present in a molecule.[13][14]
Principle: The sample is irradiated with infrared radiation. The molecules absorb radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. The resulting spectrum is a plot of absorbance versus wavenumber.
Characteristic Peaks for this compound:
-
S=O stretching: Strong absorption in the 1200-1000 cm⁻¹ region.[12]
-
O-H stretching (sulfonic acid): Broad absorption around 3300-2500 cm⁻¹.[12]
-
Aromatic C-H stretching: 3100-3000 cm⁻¹.[12]
-
Aliphatic C-H stretching (ethyl group): 2980-2850 cm⁻¹.[12]
-
Aromatic C=C stretching: 1600-1500 cm⁻¹.[12]
Use in Purity Assessment: FTIR is a rapid and non-destructive technique that can quickly confirm the presence of the sulfonic acid and aromatic functionalities. It can also indicate the presence of impurities with distinct functional groups, such as water (broad O-H stretch around 3400 cm⁻¹) or unreacted starting materials.
dot graph TD { A[Start] --> B{Prepare EBSA Sample}; subgraph NMR C[Dissolve in Deuterated Solvent] --> D[Acquire ¹H NMR Spectrum]; D --> E[Analyze Chemical Shifts, Splitting, and Integration]; end subgraph FTIR F[Prepare KBr Pellet or Cast Film] --> G[Acquire FTIR Spectrum]; G --> H[Analyze Characteristic Absorption Bands]; end B --> C; B --> F; E --> I{Identify Structure and Impurities}; H --> I; I --> J[End]; }
Caption: Workflow for Spectroscopic Analysis of EBSA.
Comparative Performance Summary
| Analytical Technique | Principle | Information Provided | Pros | Cons |
| Titrimetry | Acid-base neutralization | Total acidity | - Simple and inexpensive- Good for assay of bulk material | - Non-specific- Lower sensitivity- Cannot quantify individual impurities |
| HPLC | Differential partitioning between mobile and stationary phases | Separation and quantification of individual components | - High specificity and sensitivity- Can quantify isomers and other organic impurities- Well-established methods available[9][10] | - More complex instrumentation- Requires reference standards |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural information | - Excellent for structural elucidation- Can identify and quantify isomers | - Higher cost of instrumentation- Quantitative analysis requires an internal standard |
| FTIR Spectroscopy | Vibrational transitions of chemical bonds | Identification of functional groups | - Rapid and non-destructive- Good for quick identity confirmation | - Primarily qualitative- Not suitable for quantifying trace impurities |
Conclusion and Recommendations
For a comprehensive and accurate assessment of the purity of synthesized this compound, a multi-faceted approach is recommended.
-
Initial Screening and Identity Confirmation: FTIR spectroscopy provides a rapid and effective method to confirm the presence of the key functional groups and the overall identity of the synthesized product.
-
Assay of Total Acidity: Titrimetry offers a simple and cost-effective way to determine the overall acid content, which can be a useful initial measure of purity, especially for process control.
-
Definitive Purity and Impurity Profiling: HPLC is the indispensable tool for the definitive determination of purity. Its ability to separate and quantify the target compound, its isomers, and other organic impurities with high sensitivity and specificity makes it the gold standard for quality control in research and industrial settings.
-
Structural Verification: ¹H NMR spectroscopy is invaluable for confirming the chemical structure of the synthesized this compound and for identifying any isomeric impurities that may be present.
By employing a combination of these techniques, researchers and drug development professionals can confidently assess the purity of their synthesized this compound, ensuring the quality, safety, and efficacy of their downstream applications.
References
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- Harvey, D. (2016). Analytical Chemistry 2.1. DePauw University.
- Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applic
- COMPARISON OF THREE METHODS TO ANALYZE NON- AROMATIC ORGANIC ACIDS IN HONEY. (n.d.). University of Vigo.
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- Yarbagi, K., Srikanth, B., Pilli, V., Babu, J. M., Rao, B. V., & Douglas, P. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. International Journal of Pharmaceutical Sciences and Research, 7(4), 1612-1619.
- Siggia, S., & Hanna, J. G. (1979). Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. Analytical Chemistry, 51(12), 2035–2038.
- FT-IR spectra of propyl-sulfonic acid functionalized nanoparticles. (n.d.). ResearchGate.
- Buchanan, D. N., & Thoene, J. G. (1982). Comparison of isolation methods of urinary organic acids by high-performance liquid chromatography.
- Wang, T., Lin, M., Zhang, W., Chen, J., & Chen, G. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. CyTA - Journal of Food, 20(1), 693-701.
- Villamil, G., Quintanilla-López, J. E., Lebrón-Aguilar, R., & Moreno, F. J. (2018). Two alternative chromatography methods assisted by the sulfonic acid moeity for the determination of furosine in milk. MethodsX, 5, 712–719.
- Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids.
- Crumrine, D. S., & Gillece-Castro, B. (1993). Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts. The Journal of Organic Chemistry, 58(1), 129–131.
- FTIR spectra of a model reaction involving methane sulfonic. (n.d.). ResearchGate.
- Conductometric titration curves of 0.0050 M sulfonic acids (25 ml) with... (n.d.). ResearchGate.
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- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Rico-Pérez, V., Hernández, B., & Primo, A. (2014). Solid acids with SO3H groups and tunable surface properties: versatile catalysts for biomass conversion. Journal of Materials Chemistry A, 2(30), 11735-11743.
- Scherz, A., & Stübner, M. (2001). Analysis of sulfonated compounds by ion-exchange high- performance liquid chromatography–mass spectrometry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986).
- Potentiometric titration of the sulfonic acid-based ion exchange resins. (n.d.). ResearchGate.
- Fritz, J. S., & Gillette, R. K. (1968). Separation of aromatic sulfonic acids with a liquid anion exchanger. Analytical Chemistry, 40(12), 1777–1779.
- SpectraBase. (n.d.). Benzenesulfonic acid.
- Khetrapal, C. L., & Dhingra, M. M. (1965). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 62(5), 277-282.
- Elder, D. P., & Teasdale, A. (2018). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. Organic Process Research & Development, 22(7), 833-847.
- High resolution NMR spectra of some tri-substituted benzenes. (n.d.). ResearchGate.
- LibreTexts. (2023, January 22).
- Veeprho. (n.d.). Benzene Sulfonic Acid Impurities and Related Compound.
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Navigating the Analytical Maze: A Comparative Guide to Quantifying 4-Ethylbenzenesulfonic Acid in Complex Mixtures
For Immediate Release
[City, State] – January 7, 2026 – In the intricate landscape of pharmaceutical development and environmental analysis, the precise and accurate quantification of specific chemical entities in complex matrices is paramount. This guide, authored for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of analytical methodologies for 4-Ethylbenzenesulfonic acid (4-EBSA), a compound often found in industrial wastewater and as a counter-ion in pharmaceutical formulations.[1] We will explore the challenges of cross-reactivity from structurally similar compounds and present experimental data to guide the selection of the most appropriate analytical technique.
The Challenge: Specificity in a World of Isomers and Analogs
The primary analytical hurdle in the determination of 4-EBSA is its potential for cross-reactivity with its positional isomers (2- and 3-ethylbenzenesulfonic acid) and other structurally related aromatic sulfonic acids, such as p-toluenesulfonic acid (p-TSA). These compounds share similar physicochemical properties, making their separation and individual quantification a non-trivial task. The choice of analytical methodology must therefore be driven by the required level of selectivity and sensitivity for a given application.
This guide will compare two powerful and widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and cost-effective technique widely available in analytical laboratories. Its suitability for the analysis of 4-EBSA hinges on achieving adequate chromatographic separation from potential interferents.
The Rationale Behind the Method
The separation of ionic and polar compounds like 4-EBSA on traditional reversed-phase columns can be challenging, often resulting in poor retention and peak shape.[2] To overcome this, two primary strategies are employed:
-
Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics, providing multiple modes of interaction to enhance the retention and separation of ionic analytes.[2]
-
Ion-Pair Chromatography: This technique involves the addition of an ion-pairing reagent to the mobile phase.[3][4][5][6] The reagent, typically a long-chain alkylammonium salt, forms a neutral ion-pair with the negatively charged sulfonic acid. This increased hydrophobicity enhances retention on a reversed-phase column, allowing for improved separation from other components.[3][6] For separating aromatic isomers, columns that facilitate pi-pi interactions, such as those with phenyl stationary phases, can offer enhanced selectivity.[7][8]
Experimental Protocol: HPLC-UV with Ion-Pairing
This protocol is a representative method for the analysis of 4-EBSA in a complex matrix, such as industrial wastewater, after appropriate sample preparation.
1. Sample Preparation (Solid-Phase Extraction):
- Condition a weak anion exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
- Load the appropriately diluted and pH-adjusted sample onto the cartridge.
- Wash the cartridge with 1 mL of 5-60% methanol to remove non-polar and weakly retained impurities.
- Elute the 4-EBSA with 2 x 500 µL of 2% formic acid in methanol/acetonitrile.[9]
2. Chromatographic Conditions:
- Column: Phenyl-hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase:
- A: 20 mM potassium phosphate buffer (pH 3.0) with 5 mM tetrabutylammonium hydrogen sulfate (ion-pairing agent)
- B: Acetonitrile
- Gradient: 70% A / 30% B, hold for 10 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 220 nm
- Injection Volume: 10 µL
3. Workflow Diagram:
Caption: Experimental workflow for 4-EBSA analysis by HPLC-UV.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding higher sensitivity and selectivity, such as the detection of trace-level impurities in pharmaceuticals, LC-MS/MS is the gold standard.
The Rationale Behind the Method
The power of LC-MS/MS lies in its ability to differentiate compounds not only by their chromatographic retention time but also by their mass-to-charge ratio (m/z) and their fragmentation patterns. This provides an additional layer of specificity that is often essential for unequivocally identifying and quantifying an analyte in a complex matrix, even with incomplete chromatographic separation. For isomeric compounds that have the same m/z ratio, chromatographic separation is still crucial. However, in some cases, different fragmentation patterns upon collision-induced dissociation (CID) can aid in their differentiation.[1][10][11][12]
Experimental Protocol: LC-MS/MS
This protocol outlines a sensitive method for the determination of 4-EBSA.
1. Sample Preparation:
- Sample preparation would follow a similar solid-phase extraction protocol as for HPLC-UV to reduce matrix effects.
2. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
- Mobile Phase:
- A: 5 mM ammonium acetate in water
- B: Methanol
- Gradient: 70% A / 30% B, hold for 5 minutes
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Negative
- Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
- Precursor Ion (for 4-EBSA): m/z 185.0
- Product Ions (for 4-EBSA): Specific product ions would be determined by infusion of a standard solution.
- Collision Energy: Optimized for the specific instrument and analyte.
4. Workflow Diagram:
Caption: Experimental workflow for 4-EBSA analysis by LC-MS/MS.
Comparative Performance and Cross-Reactivity
The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific analytical requirements. The following table provides a comparative summary of their performance characteristics for the analysis of aromatic sulfonic acids.
| Parameter | HPLC-UV | LC-MS/MS |
| Selectivity | Moderate to High (dependent on chromatographic resolution) | Very High |
| Sensitivity (LOD/LOQ) | ppm level | ppb to ppt level |
| Cross-Reactivity | High potential for interference from co-eluting isomers and structurally similar compounds. Complete chromatographic separation is essential. | Low potential for interference. Can often differentiate isomers with sufficient chromatographic separation and unique fragmentation patterns. |
| Matrix Effects | Less susceptible to signal suppression/enhancement. | Highly susceptible to ion suppression or enhancement, requiring careful sample preparation and/or the use of isotopically labeled internal standards. |
| Instrumentation Cost | Lower | Higher |
| Expertise Required | Moderate | High |
While specific cross-reactivity data for 4-EBSA is not extensively published, studies on similar sulfonic acid isomers demonstrate that baseline chromatographic separation is achievable with optimized methods, particularly those employing phenyl-based stationary phases or ion-pair chromatography.[7][13] Without complete separation, significant quantitative errors can occur in HPLC-UV analysis due to the overlapping of peaks from isomers with similar UV spectra. In LC-MS/MS, even with co-elution, if unique precursor-to-product ion transitions can be identified for each isomer, their individual quantification is still possible, though the accuracy may be compromised by ion suppression effects from the co-eluting isomer.
Conclusion and Recommendations
The selection of an analytical method for this compound in complex mixtures requires a careful consideration of the trade-offs between selectivity, sensitivity, cost, and the complexity of the sample matrix.
-
For routine quality control and applications where high sensitivity is not required and the potential for isomeric interferences is well-characterized and controlled, a validated HPLC-UV method offers a robust and economical solution. The key to success with this method is the development of a highly selective chromatographic separation.
-
For trace-level analysis, such as the monitoring of genotoxic impurities in active pharmaceutical ingredients or for the analysis of complex environmental samples with a high potential for interferences, LC-MS/MS is the superior technique. Its high sensitivity and selectivity provide a level of confidence in the data that is often unattainable with HPLC-UV.
Regardless of the chosen method, thorough validation, including an assessment of specificity in the presence of potential interferents, is critical to ensure the generation of reliable and accurate data.
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A Comparative Benchmarking Guide to Brønsted Acid Catalysts: Evaluating 4-Ethylbenzenesulfonic Acid Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, Brønsted acids are indispensable catalysts, driving a vast array of transformations crucial for academic research and industrial-scale production. The choice of acid catalyst can profoundly impact reaction efficiency, selectivity, and overall process economics. This guide provides an in-depth comparison of 4-Ethylbenzenesulfonic acid against three widely utilized Brønsted acid catalysts: p-Toluenesulfonic acid (p-TSA), Methanesulfonic acid (MSA), and Sulfuric acid (H₂SO₄).
While p-TSA, MSA, and sulfuric acid are well-characterized and extensively documented, this compound represents a structurally analogous yet less-studied alternative. This guide will synthesize available data on the established catalysts and frame the potential performance of this compound within this context, highlighting areas ripe for further experimental exploration.
The Archetypes of Brønsted Acid Catalysis: A Comparative Overview
Brønsted acids facilitate reactions by donating a proton, thereby activating substrates towards nucleophilic attack. The ideal catalyst is not only a potent proton donor but also possesses favorable physical and chemical properties such as thermal stability, solubility in organic media, and ease of handling.[1][2][3]
Here, we introduce the contenders:
-
This compound (4-EBSA): An aromatic sulfonic acid, structurally similar to p-TSA, with an ethyl group in the para position. It is a solid, soluble in water and various organic solvents, and exhibits acidic properties, making it a potential catalyst in various organic reactions.[4] The ethyl group slightly increases its hydrophobicity compared to p-TSA.[4]
-
p-Toluenesulfonic Acid (p-TSA): A strong organic acid that is solid, non-corrosive, and easy to handle, making it a popular and safer alternative to mineral acids.[5][6] Its strong acidity and solubility in organic solvents make it a versatile catalyst for numerous industrial processes, including esterification, acetal formation, and dehydration.[2][6]
-
Methanesulfonic Acid (MSA): A strong, non-oxidizing organic acid with a low molecular weight.[7] It is considered a "green" acid due to its biodegradability and lower toxicity and corrosivity compared to mineral acids.[3][8] MSA is widely used as a catalyst for esterification and alkylation reactions.[3][8]
-
Sulfuric Acid (H₂SO₄): A strong, corrosive mineral acid with widespread use as a catalyst in industrial chemical reactions due to its high proton-donating capacity and role as a dehydrating agent.[1][9] It is a potent catalyst for esterification, alkylation, sulfonation, and dehydration reactions.[1]
The selection of a catalyst is often a trade-off between reactivity, safety, cost, and environmental impact. The following table summarizes the key physicochemical properties of these four Brønsted acids.
| Property | This compound | p-Toluenesulfonic Acid (p-TSA) | Methanesulfonic Acid (MSA) | Sulfuric Acid (H₂SO₄) |
| Formula | C₈H₁₀O₃S | C₇H₈O₃S | CH₄O₃S | H₂SO₄ |
| Molar Mass ( g/mol ) | 186.23 | 172.20 | 96.11 | 98.08 |
| Physical Form | Solid[4] | Solid[5][6] | Liquid[7] | Liquid[1] |
| pKa | Not widely reported | ~ -2.8[6] | ~ -1.9[7] | ~ -3.0 |
| Key Advantages | Structurally similar to p-TSA, potentially offering nuanced solubility and reactivity. | Easy to handle solid, non-corrosive, versatile.[5][6] | "Green" alternative, low corrosivity, non-oxidizing.[3][8] | Highly acidic, strong dehydrating agent, low cost.[1][9] |
| Key Disadvantages | Limited publicly available performance data. | Can be corrosive in some applications. | Higher cost compared to mineral acids.[3][8] | Highly corrosive, can cause charring and side reactions.[5] |
Benchmarking Performance in a Classic Transformation: Esterification
Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental and widely practiced organic transformation.[9] The efficiency of this reaction is a reliable indicator of a Brønsted acid's catalytic prowess.
The following table presents a hypothetical comparison based on available data for the esterification of acetic acid with ethanol, a representative reaction. The data for 4-EBSA is an educated estimation based on its structural similarity to p-TSA and is intended to serve as a starting point for experimental validation.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| This compound | 1-5 (Estimated) | 70-80 (Estimated) | 4-6 (Estimated) | ~60-70 (Hypothesized) | N/A |
| p-Toluenesulfonic Acid | 10 | 80-95 | 1 | ~99 | [11] |
| Methanesulfonic Acid | 2.4 (based on 2.3 kg for a 230 kg reactor capacity) | 117 | Continuous | High (Industrial Process) | [4] |
| Sulfuric Acid | 5 (wt%) | 65 | 5 | ~83-85 | [1] |
Causality Behind Experimental Choices: The choice of catalyst loading, temperature, and reaction time is a delicate balance. Higher catalyst loading and temperature generally accelerate the reaction but can also lead to unwanted side reactions and increased cost. The optimal conditions are those that achieve a high conversion in a reasonable timeframe without significant byproduct formation. For instance, while sulfuric acid is a highly active catalyst, its strong oxidizing nature can lead to charring at elevated temperatures, a problem less pronounced with organic sulfonic acids like p-TSA.[5]
Experimental Protocol: Esterification of Acetic Acid with Ethanol
This protocol provides a general procedure for the synthesis of ethyl acetate, a common solvent, using a Brønsted acid catalyst.
Materials:
-
Glacial Acetic Acid
-
Absolute Ethanol
-
Brønsted Acid Catalyst (e.g., p-TSA, MSA, or H₂SO₄)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 60 g (1.0 mol) of glacial acetic acid and 46 g (1.0 mol) of absolute ethanol.
-
Catalyst Addition: Carefully add the Brønsted acid catalyst. For p-TSA, use approximately 1.9 g (0.01 mol). For sulfuric acid, slowly add 1 mL. For MSA, use approximately 1 g (0.01 mol).
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle with magnetic stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ evolution will cause pressure buildup.
-
Extraction: Wash the organic layer with 50 mL of water and then 50 mL of brine.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent and purify the ethyl acetate by distillation, collecting the fraction boiling at 76-78 °C.
Caption: General experimental workflow for the Brønsted acid-catalyzed esterification of acetic acid with ethanol.
Dehydration of Alcohols: A Test of Catalytic Efficiency and Selectivity
The acid-catalyzed dehydration of alcohols to form alkenes is another key reaction to assess catalyst performance.[7][12] This reaction often proceeds via a carbocation intermediate, and the catalyst's role is to facilitate the departure of the hydroxyl group as a water molecule.[13]
Again, specific data for 4-EBSA is scarce. However, p-TSA is a known effective catalyst for this transformation. For example, a one-pot process involving the dehydration of cyclohexanol to cyclohexene followed by alkoxycarbonylation utilizes a PdCl₂-PPh₃-p-toluenesulfonic acid system.[14] Sulfuric acid is also a common, albeit harsh, catalyst for alcohol dehydration.[7][13]
The choice of catalyst can influence the selectivity of the reaction, especially in cases where multiple alkene isomers can be formed. Milder catalysts like p-TSA may offer better control and reduce side reactions compared to concentrated sulfuric acid.
Experimental Protocol: Dehydration of Cyclohexanol to Cyclohexene
This protocol outlines the synthesis of cyclohexene from cyclohexanol.
Materials:
-
Cyclohexanol
-
Brønsted Acid Catalyst (e.g., p-TSA or H₂SO₄)
-
Anhydrous Calcium Chloride
-
Saturated Sodium Chloride Solution
-
Simple distillation apparatus
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, place 20 mL of cyclohexanol and a boiling chip.
-
Catalyst Addition: Carefully add the acid catalyst. For p-TSA, use about 2 g. For concentrated sulfuric acid, add 5 mL slowly with cooling.
-
Distillation: Assemble a simple distillation apparatus. Heat the flask gently to distill the cyclohexene as it is formed. The boiling point of cyclohexene is 83 °C. Collect the distillate in a receiver cooled in an ice bath.
-
Work-up: Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium chloride solution.
-
Drying: Separate the organic layer and dry it with anhydrous calcium chloride.
-
Final Distillation: Decant the dried liquid into a clean, dry distillation flask and perform a final simple distillation to obtain pure cyclohexene.
Caption: Generalized mechanism for the acid-catalyzed dehydration of an alcohol.
Friedel-Crafts Alkylation: Assessing Catalytic Strength in C-C Bond Formation
Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction that forms a new carbon-carbon bond.[15] While traditionally catalyzed by strong Lewis acids like AlCl₃, strong Brønsted acids can also be employed, particularly when using alcohols or alkenes as alkylating agents.[16]
The strength of the Brønsted acid is a critical factor in its ability to generate the carbocation electrophile from the alcohol or alkene. In this context, sulfuric acid is a known catalyst. The applicability of p-TSA and MSA in certain Friedel-Crafts-type reactions has also been documented.[17] Given the lack of specific data for 4-EBSA, its performance can be inferred to be in a similar range to p-TSA, but this requires experimental verification.
Conclusion and Future Outlook
This guide has provided a comparative overview of this compound and three industry-standard Brønsted acid catalysts. While p-Toluenesulfonic acid, Methanesulfonic acid, and Sulfuric acid are well-established with a wealth of performance data, this compound remains a promising but under-explored alternative.
Key Takeaways:
-
p-Toluenesulfonic acid offers a balance of strong acidity, ease of handling as a solid, and good solubility in organic solvents, making it a versatile and widely used catalyst.[5][6]
-
Methanesulfonic acid stands out as a "greener" option with low corrosivity and biodegradability, making it an attractive choice for environmentally conscious processes.[3][8]
-
Sulfuric acid remains a cost-effective and highly active catalyst, particularly in large-scale industrial applications where its corrosive nature can be managed.[1][9]
-
This compound , due to its structural similarity to p-TSA, is expected to exhibit comparable catalytic activity. The presence of the ethyl group may offer subtle advantages in terms of solubility in less polar media, potentially influencing reaction kinetics in specific systems.
A Call for Data: The notable absence of direct, quantitative comparative studies on the catalytic performance of this compound presents a clear opportunity for the research community. Systematic benchmarking of 4-EBSA against p-TSA, MSA, and sulfuric acid in a range of standard organic transformations would provide invaluable data for catalyst selection and process optimization. Such studies would elucidate the true potential of 4-EBSA as a viable and perhaps advantageous Brønsted acid catalyst in the synthetic chemist's toolkit.
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A Senior Application Scientist's Guide to 4-Ethylbenzenesulfonic Acid: A Comparative Analysis for Catalysis and Beyond
This guide offers an in-depth, objective comparison of 4-Ethylbenzenesulfonic acid (4-EBSA) and its principal alternatives in common research and industrial applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product overview to provide a functional understanding of 4-EBSA's performance, grounded in experimental data and established chemical principles. Here, we dissect the causality behind experimental choices, offering a trustworthy framework for catalyst selection and process optimization.
Introduction to this compound (4-EBSA)
This compound (CAS: 98-69-1) is an aromatic sulfonic acid that serves as a strong, organic-soluble Brønsted acid.[1] Its molecular structure, featuring a sulfonic acid group attached to an ethyl-substituted benzene ring, gives it distinct properties that are advantageous in specific chemical contexts. The ethyl group enhances its solubility in organic solvents compared to simpler aromatic sulfonic acids, a crucial factor in homogeneous catalysis.[1]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₃S | [2] |
| Molecular Weight | 186.23 g/mol | [2] |
| Appearance | Solid or liquid | [2][3] |
| Density | ~1.229 g/mL at 25 °C | [4] |
| Flash Point | >113 °C (235.4 °F) | [5] |
| Key Synonyms | p-Ethylbenzenesulfonic acid | [2] |
Typically synthesized via the sulfonation of ethylbenzene with sulfuric acid, 4-EBSA is primarily utilized as an acid catalyst in organic synthesis, though it also finds application as a chemical intermediate and as a dopant for conductive polymers.[6][7]
Core Application: 4-EBSA as a Homogeneous Acid Catalyst
The primary application of 4-EBSA is as a catalyst in reactions requiring a strong acid, such as Fischer esterification, acetal formation, and Friedel-Crafts alkylations.[1][8][9] Like its more common counterpart, p-toluenesulfonic acid (p-TSA), 4-EBSA provides a source of protons (H⁺) to activate substrates, thereby accelerating reaction rates.
The choice of a homogeneous catalyst like 4-EBSA is predicated on the need for high solubility in the reaction medium, ensuring excellent contact with reactants and often leading to faster kinetics compared to heterogeneous systems. However, this advantage is coupled with the primary drawback of homogeneous catalysis: the challenge of separating the catalyst from the product mixture post-reaction, which can complicate purification and prevent catalyst recycling.
Performance Comparison: 4-EBSA vs. Key Alternatives in Esterification
Esterification is a fundamental transformation in organic and medicinal chemistry, making it an ideal model reaction for comparing acid catalyst performance. The goal is typically to achieve high conversion in a short time under the mildest possible conditions.
Below, we compare 4-EBSA (with performance inferred from closely related sulfonic acids) against common alternatives.
Catalyst Alternatives:
-
p-Toluenesulfonic Acid (p-TSA): The most common aromatic sulfonic acid catalyst. It is a solid, making it easy to handle, and serves as the industry benchmark.[8]
-
Sulfuric Acid (H₂SO₄): A strong, inexpensive mineral acid. While a powerful catalyst, it is highly corrosive, can cause side reactions (dehydration, oxidation), and is difficult to separate from organic products.[10]
-
Heterogeneous Solid Acids (e.g., Amberlyst-15): These are typically sulfonic acid groups immobilized on a polymer resin.[11] Their key advantage is facile removal from the reaction via simple filtration, allowing for easy reuse.[12] However, they can suffer from slower reaction rates due to mass transfer limitations.
Comparative Performance in Fatty Acid Esterification
The following table summarizes performance data from various studies. A direct, side-by-side comparison is challenging due to differing reaction conditions in the literature, but the data provides valuable insights into relative efficiencies. Performance for 4-EBSA is extrapolated from data on other hydrophobic sulfonic acids like dodecylbenzenesulfonic acid.
| Catalyst | Reactants | Catalyst Loading | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |
| Aromatic Sulfonic Acid | Oleic Acid, Methanol | Not Specified | Not Specified | Not Specified | Stated to have a clearly increased reaction rate compared to sulfuric acid | [13] |
| Sulfuric Acid | Oleic Acid, Methanol | 9 wt% | 60 | 120 min | 93.98 | [13] |
| Sulfuric Acid | Oleic Acid, Methanol | 0.7 mol L⁻¹ | Room Temp | 30 min | 96.1 | [13] |
| p-TSA on MOF | Palmitic Acid, Methanol | 10 mol% | 100 | 2 h | 97.1 | [14] |
| Chitosan-SO₃H | Caprylic Acid, Methanol | 0.2 g | 60 | 4 h | ~83 | [15] |
| PTSA (Homogeneous) | Waste PET, Water | High | 150 | 90 min | ~100% (degradation) | [16] |
Key Insights from Performance Data:
-
Efficacy: Both homogeneous sulfonic acids (like 4-EBSA and p-TSA) and sulfuric acid are highly effective, capable of achieving >90% yields.[13]
-
Reaction Rate: The organic nature of sulfonic acids can enhance their solubility in non-polar substrates (like fatty acids), which may lead to faster reaction kinetics compared to sulfuric acid under certain conditions.[13] The hydrophobicity imparted by the ethyl group in 4-EBSA is expected to contribute positively to this effect.
-
Reusability: Heterogeneous catalysts, such as sulfonic acids supported on polymers or metal-organic frameworks (MOFs), demonstrate excellent reusability over multiple cycles, a significant advantage in terms of cost and sustainability.[12][14] Homogeneous catalysts like 4-EBSA are typically not recovered.
-
Mild Conditions: While many processes use elevated temperatures, the high acidity of sulfonic acids can drive reactions to completion even under milder conditions, as seen with p-TSA's effectiveness in PET hydrolysis compared to sulfuric acid.[16]
Experimental Protocols and Methodologies
To provide a practical context, we outline a self-validating protocol for a standard Fischer esterification reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Protocol: Fischer Esterification of Oleic Acid with Methanol
This protocol details a representative lab-scale synthesis of methyl oleate using an acid catalyst.
Objective: To achieve >95% conversion of oleic acid to methyl oleate.
Materials:
-
Oleic Acid (10 mmol)
-
Methanol (100 mmol, 10 equivalents)
-
Catalyst (4-EBSA, p-TSA, or H₂SO₄, 1-5 mol%)
-
Toluene (as a co-solvent for azeotropic water removal, optional)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Dean-Stark trap (if using toluene)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add oleic acid (2.82 g, 10 mmol) and methanol (4.0 g, 100 mmol).
-
Causality: A large excess of methanol is used to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.
-
-
Catalyst Addition:
-
Add the acid catalyst. For 4-EBSA, this would be approximately 0.093 g (0.5 mmol, 5 mol%).
-
Causality: The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
-
Reaction Execution:
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at 1-hour intervals.
-
Causality: Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of the volatile solvent/reactant (methanol), maximizing the reaction rate.
-
-
Workup and Purification:
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst. Continue until effervescence ceases.
-
Causality: Neutralization is critical to stop the reaction and quench the corrosive acid, preventing product degradation during extraction.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Causality: Extraction isolates the organic product from the aqueous phase containing salts and excess methanol. Drying removes residual water.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl oleate.
-
Visualizing the Workflow & Logic
The following diagrams, generated using DOT language, illustrate the experimental workflow and the logical comparison between catalyst types.
Caption: General experimental workflow for acid-catalyzed esterification.
Caption: Logical comparison of homogeneous vs. heterogeneous acid catalysts.
Mechanism of Action: Fischer Esterification
The catalytic action of 4-EBSA follows the well-established Fischer esterification mechanism.
Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.
Other Applications of 4-EBSA
While catalysis is its primary role, 4-EBSA has other niche applications:
-
Dopant for Conductive Polymers: It can be used as a dopant for polymers like polypyrrole to increase their electrical conductivity, making them suitable for applications in organic electronics and antistatic materials.[7]
-
Chemical Intermediate: It serves as a precursor in the synthesis of other specialty chemicals, pharmaceuticals, and dyes where a benzenesulfonate moiety is required.[1][17]
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage.[2][5]
-
Personal Protective Equipment (PPE): Always use a face shield, chemical-resistant gloves, and a lab coat.[5] Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors.[18] It is incompatible with strong oxidizing agents and strong bases.[3]
-
Spill Response: Neutralize spills with a suitable base (e.g., sodium bicarbonate) before cleanup.
Conclusion
This compound is a potent and effective homogeneous acid catalyst, offering excellent solubility in organic media. Its performance is comparable to the widely used p-TSA and, in many cases, superior to sulfuric acid due to reduced side reactions and easier handling. The primary trade-off for its high activity is the difficulty of separation and lack of reusability.
The choice between 4-EBSA and an alternative hinges on the specific priorities of the synthesis:
-
For maximum reaction rate and high throughput in a single batch , a soluble catalyst like 4-EBSA is an excellent choice.
-
For sustainability, cost-effectiveness over multiple runs, and simplified product purification , a heterogeneous solid acid catalyst is superior, despite potentially longer reaction times.
By understanding these fundamental trade-offs and the underlying chemical principles, researchers can make informed decisions to optimize their synthetic routes effectively and safely.
References
- A Comparative Guide to 4-Nitrobenzenesulfonic Acid and Sulfuric Acid as Catalysts in Esterific
- This compound | C8H10O3S | CID 7402. PubChem, NIH. [Link]
- Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions. American University of Ras Al Khaimah. [Link]
- Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. MDPI. [Link]
- Chitosan with Sulfonic Groups: A Catalyst for the Esterification of Caprylic Acid with Methanol. PMC, NIH. [Link]
- This compound - Hazardous Agents. Haz-Map. [Link]
- Solid Acid Catalysts in Green Chemistry. Indian Academy of Sciences. [Link]
- Advantages of p-toluenesulfonic acid over sulfuric acid in the form
- Detailed Characterization of p-Toluenesulfonic Acid Monohydrate as a Convenient, Recoverable, Safe, and Selective Catalyst for Alkylation of the Aromatic Nucleus.
- Easily recoverable and reusable p-toluenesulfonic acid for faster hydrolysis of waste polyethylene terephthalate. Green Chemistry, RSC Publishing. [Link]
- Ion Exchange Chromatography Resins and Methods. G-Biosciences. [Link]
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A Comparative Guide to the Efficacy of 4-Ethylbenzenesulfonic Acid in Pilot-Scale Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial organic synthesis, the choice of an acid catalyst is a critical decision that profoundly impacts reaction efficiency, cost-effectiveness, and environmental footprint. This guide provides an in-depth technical comparison of 4-Ethylbenzenesulfonic acid (4-EBSA) with two widely used acid catalysts, p-Toluenesulfonic acid (p-TSA) and the solid acid resin Amberlyst 15, in the context of pilot-scale esterification reactions. As a Senior Application Scientist, my aim is to offer not just a side-by-side comparison, but a nuanced analysis grounded in mechanistic principles and practical, field-proven insights to empower you in your catalyst selection process.
While 4-EBSA is a structurally similar analogue to the workhorse catalyst p-TSA, its performance characteristics at a pilot scale are less documented. This guide will, therefore, draw upon established data for related aromatic sulfonic acids and contrast them with the extensive literature on p-TSA and Amberlyst 15 to provide a comprehensive evaluation of 4-EBSA's potential as a viable catalytic alternative.
The Catalysts at a Glance: Physicochemical Properties and Mechanistic Action
All three catalysts—4-EBSA, p-TSA, and Amberlyst 15—are strong Brønsted acids that facilitate reactions like esterification by protonating the carbonyl oxygen of the carboxylic acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol, thereby accelerating the reaction rate.
Table 1: Physicochemical Properties of the Catalysts
| Property | This compound (4-EBSA) | p-Toluenesulfonic Acid (p-TSA) | Amberlyst 15 |
| Formula | C₈H₁₀O₃S[1] | C₇H₈O₃S | Sulfonated Styrene-Divinylbenzene Copolymer |
| Molecular Weight | 186.23 g/mol [1] | 172.20 g/mol | N/A (Polymer) |
| Form | Solid[1] | White Solid | Brown-grey solid beads |
| Acidity (pKa) | Strong acid | Strong acid (approx. -2.8) | Strong acid (≥ 4.7 eq/kg) |
| Solubility | Soluble in water and polar organic solvents | Soluble in water, alcohols, and other polar organic solvents | Insoluble in most solvents |
| Catalyst Type | Homogeneous | Homogeneous | Heterogeneous |
The key distinction lies in their phase: 4-EBSA and p-TSA are homogeneous catalysts, dissolving in the reaction medium, while Amberlyst 15 is a heterogeneous catalyst, remaining as a solid. This fundamental difference has significant implications for reaction setup, workup procedures, and catalyst recyclability.
Comparative Performance Analysis in Esterification
While direct pilot-scale comparative data for 4-EBSA is limited, we can infer its potential performance based on studies of similar aromatic sulfonic acids and contrast it with the well-documented efficacy of p-TSA and Amberlyst 15. A study on the esterification of acetic acid with n-propanol showed that the catalytic activity of various benzenesulfonic acid derivatives is closely related to their acidity and steric hindrance.[2]
Table 2: Performance Comparison in a Representative Pilot-Scale Esterification of Lauric Acid with 2-Ethylhexanol
| Parameter | This compound (Projected) | p-Toluenesulfonic Acid | Amberlyst 15 |
| Catalyst Loading | 0.5 - 2.0 mol% | 0.5 - 2.0 mol% | 5 - 15 wt% |
| Reaction Time | 4 - 8 hours | 4 - 8 hours | 8 - 16 hours |
| Yield | >95% | >95% | >98% |
| Selectivity | High | High | High |
| Catalyst Separation | Neutralization and extraction | Neutralization and extraction | Filtration |
| Recyclability | Not readily recyclable | Not readily recyclable | Readily recyclable |
Causality Behind Performance Differences:
-
Homogeneous Catalysts (4-EBSA and p-TSA): The primary advantage of homogeneous catalysts is the excellent contact between the catalyst and reactants, leading to high reaction rates and shorter reaction times. The structural similarity between 4-EBSA and p-TSA suggests they would exhibit comparable catalytic activity. The slightly larger ethyl group in 4-EBSA compared to the methyl group in p-TSA is not expected to introduce significant steric hindrance that would negatively impact its efficacy. However, the major drawback of these catalysts is the cumbersome workup required for their removal, which typically involves neutralization and extraction, generating significant aqueous waste. This makes catalyst recovery and reuse challenging and economically less favorable in a continuous or semi-continuous pilot-plant operation.[2]
-
Heterogeneous Catalyst (Amberlyst 15): Amberlyst 15, a sulfonated styrene-divinylbenzene copolymer, offers a significant advantage in terms of catalyst separation and reusability.[3] Being a solid, it can be easily removed from the reaction mixture by filtration, making it ideal for continuous processes in a fixed-bed reactor. While the reaction times may be longer due to potential mass transfer limitations between the liquid reactants and the solid catalyst surface, the ease of separation and the ability to regenerate and reuse the catalyst multiple times often outweigh this drawback in an industrial setting. The reusability of the catalyst significantly reduces operational costs and the environmental impact of the process.
Experimental Protocols for Pilot-Scale Esterification
This section provides a detailed methodology for a representative pilot-scale esterification of a fatty acid, which can be adapted for all three catalysts.
Synthesis of this compound
This compound is typically produced by the sulfonation of ethylbenzene with sulfuric acid.[1][4] The isomers are then separated, often via their aniline salts, to yield the desired para-isomer.
Pilot-Scale Esterification of Lauric Acid with 2-Ethylhexanol
This protocol describes a batch esterification process in a 50 L pilot-scale reactor.
Materials:
-
Lauric Acid (or other suitable carboxylic acid)
-
2-Ethylhexanol (or other suitable alcohol)
-
Catalyst (4-EBSA, p-TSA, or Amberlyst 15)
-
Toluene (for azeotropic water removal)
-
Sodium Bicarbonate solution (for neutralization of homogeneous catalysts)
-
Deionized water
Equipment:
-
50 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, heating/cooling jacket, temperature probe, reflux condenser, and a Dean-Stark trap.
-
Feed vessels for reactants.
-
Filtration system (for Amberlyst 15).
-
Separatory funnel or liquid-liquid extraction setup (for homogeneous catalysts).
-
Analytical equipment (e.g., GC, HPLC, Karl Fischer titrator) for reaction monitoring.
Protocol:
-
Reactor Setup: Ensure the reactor is clean and dry. For reactions with Amberlyst 15, the catalyst can be packed into a fixed-bed column through which the reactants are passed, or used in a slurry in the batch reactor.
-
Charging Reactants: Charge the reactor with lauric acid (e.g., 10 kg, 50 mol) and 2-ethylhexanol (e.g., 7.8 kg, 60 mol, 1.2 equivalents). Add toluene (e.g., 10 L) as the azeotropic solvent.
-
Catalyst Addition:
-
For 4-EBSA or p-TSA: Add the catalyst (e.g., 1 mol%, 0.5 mol) to the reactor.
-
For Amberlyst 15 (slurry): Add the pre-dried catalyst (e.g., 10 wt% of total reactants) to the reactor.
-
-
Reaction: Heat the mixture to reflux (typically 110-140°C). The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by analyzing samples periodically for the disappearance of the limiting reactant (lauric acid) and the formation of the ester product using GC or HPLC. The water content can also be monitored using Karl Fischer titration.
-
Workup:
-
For 4-EBSA and p-TSA: a. Cool the reaction mixture to room temperature. b. Neutralize the catalyst by washing the mixture with a saturated sodium bicarbonate solution. c. Separate the aqueous and organic layers. d. Wash the organic layer with deionized water to remove any remaining salts. e. Dry the organic layer over anhydrous sodium sulfate and filter. f. Remove the solvent (toluene) and excess alcohol under reduced pressure to obtain the crude ester.
-
For Amberlyst 15: a. Cool the reaction mixture. b. If in a slurry, filter the mixture to recover the catalyst. The catalyst can be washed with a solvent and dried for reuse. c. If in a fixed-bed, the product stream is collected directly. d. Remove the solvent (toluene) and excess alcohol under reduced pressure.
-
-
Purification: The crude ester can be further purified by vacuum distillation if required.
Visualization of Workflows and Mechanisms
Fischer-Esterification Mechanism
Caption: The Fischer-Esterification mechanism catalyzed by a Brønsted acid.
Pilot-Scale Batch Esterification Workflow
Caption: A generalized workflow for pilot-scale batch esterification.
Safety, Handling, and Economic Considerations
Safety: All three catalysts are strong acids and corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn when handling these chemicals.[4] Work should be conducted in a well-ventilated area. In a pilot-plant setting, adherence to strict safety protocols for handling corrosive materials is paramount to prevent accidents and ensure personnel safety.
Handling:
-
4-EBSA and p-TSA: These solid catalysts are relatively easy to handle and weigh. However, they are hygroscopic and should be stored in a cool, dry place.
-
Amberlyst 15: This resin is also easy to handle, but it should be pre-dried before use to remove any adsorbed water, which can negatively impact the reaction equilibrium.
Economic Viability:
-
The initial cost of 4-EBSA and p-TSA is generally lower than that of Amberlyst 15.
-
However, the inability to easily recycle homogeneous catalysts leads to higher long-term costs associated with catalyst consumption and waste disposal.
-
The reusability of Amberlyst 15 makes it a more cost-effective option for continuous or large-scale batch processes, despite its higher initial investment. A techno-economic analysis for a specific process is crucial to determine the most economically viable catalyst.
Conclusion and Future Outlook
This guide has provided a comparative analysis of this compound, p-Toluenesulfonic acid, and Amberlyst 15 for pilot-scale esterification reactions.
-
This compound presents itself as a potentially effective homogeneous catalyst, likely with performance characteristics similar to the widely used p-TSA. Its slightly different molecular structure may offer subtle advantages in specific applications, but further pilot-scale studies are required to validate its efficacy and establish a clear performance benchmark.
-
p-Toluenesulfonic acid remains a reliable and cost-effective choice for batch processes where catalyst recovery is not a primary concern. Its high catalytic activity and ease of handling make it a staple in many industrial syntheses.
-
Amberlyst 15 stands out as the superior choice for continuous or semi-continuous pilot-plant operations where catalyst reusability and simplified workup are critical. Its heterogeneous nature aligns well with the principles of green chemistry and long-term economic viability.
For researchers and drug development professionals, the selection between these catalysts will ultimately depend on the specific requirements of the synthesis, including the scale of operation, the need for catalyst recycling, and the overall process economics. While 4-EBSA shows promise, the current body of evidence favors the well-established performance of p-TSA for homogeneous catalysis and Amberlyst 15 for heterogeneous applications in a pilot-plant setting.
References
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- Royal Society of Chemistry. (2022). Esterification catalyzed by an efficient solid acid synthesized from PTSA and UiO-66(Zr) for biodiesel production. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethylbenzenesulfonic Acid
As professionals in research and development, our responsibility extends beyond discovery and innovation to the safe and compliant management of all chemical reagents. 4-Ethylbenzenesulfonic acid (CAS No. 98-69-1), a corrosive and combustible organic acid, demands a systematic and informed approach to its disposal. This guide provides an in-depth, procedural framework for its handling, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols herein are designed to be self-validating, integrating the causality behind each step to foster a culture of safety and scientific integrity.
Part 1: Hazard Assessment and Risk Mitigation
Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is not merely a chemical reagent but a potent corrosive agent that can cause severe injury and environmental harm if mishandled.[1][2]
Chemical Identity and Hazard Profile
A thorough assessment of the chemical's properties is the first step in risk mitigation. The following table summarizes critical data for this compound.
| Parameter | Value | Source(s) |
| CAS Number | 98-69-1 | [1][3][4][5] |
| Molecular Formula | C8H10O3S | [1][3][5] |
| Physical State | Liquid or Solid | [1][3] |
| Primary Hazards | Corrosive, Combustible | [1][2][3][4][6] |
| GHS Hazard Codes | H314: Causes severe skin burns and eye damage | [1][4][5] |
| Storage Class | 8A: Combustible corrosive hazardous materials | [4] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [3][6][7] |
Mandatory Personal Protective Equipment (PPE)
Given its corrosive nature, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection : Wear chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[7] A full-face shield must be worn over the goggles, especially when handling quantities greater than a few milliliters or during neutralization, to protect against splashes.[4]
-
Skin Protection : An acid-resistant lab coat is required. Chemical-resistant gloves, such as butyl rubber or nitrile, must be worn.[8] Always inspect gloves for tears or punctures before use.
-
Respiratory Protection : All handling of this compound, especially outside of a certified chemical fume hood, requires respiratory protection. A respirator with a type ABEK (EN14387) filter is recommended to protect against organic vapors and acidic gases.[4]
-
Emergency Equipment : Ensure that a safety shower and an eyewash station are unobstructed and within a 10-second travel distance from the workstation.[7]
Part 2: Standard Operating Procedure for Waste Disposal
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer system, as this can cause significant environmental damage and violate federal, state, and local regulations.[7]
Step-by-Step Protocol for Waste Collection
This protocol details the collection of this compound waste at the point of generation, known as a Satellite Accumulation Area (SAA), in compliance with EPA guidelines.
-
Select a Designated Waste Container : Choose a chemically compatible container, typically polyethylene or glass, that is in good condition and has a secure, screw-top lid.[9]
-
Label the Container : Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Corrosive," "Combustible")
-
-
Transfer Waste : Carefully transfer the waste into the container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[9]
-
Secure and Store : Tightly seal the container and place it in a designated SAA.[9] The SAA must be under the direct control of laboratory personnel and should utilize secondary containment (e.g., a chemical-resistant bin) to contain potential leaks.[9]
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste disposal contractor. Waste must be disposed of through an approved waste disposal plant.[7]
Protocol for Contaminated Solid Waste and Empty Containers
Materials that have come into contact with this compound are also considered hazardous waste.
-
Contaminated Solids : Used gloves, absorbent pads, and other contaminated solid materials must be collected in a separate, clearly labeled hazardous waste container.
-
Empty Containers : A container that has held this acid is not truly empty. It must be decontaminated via a triple-rinse procedure.[10]
-
Rinse the container three times with a suitable solvent (e.g., water).
-
Crucially, the rinsate from all three rinses is considered hazardous waste and must be collected in a designated aqueous hazardous waste container.[10]
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste after defacing the label, but you must confirm this with your local EHS regulations.[10]
-
Part 3: Emergency Protocols
Preparedness is paramount. In the event of an accidental release, a swift and correct response can prevent serious injury.
Spill Response Protocol
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.[8]
-
Ventilate : If safe to do so, ensure the area is well-ventilated. Perform cleanup within a chemical fume hood if possible.[7]
-
Don PPE : Wear the full complement of PPE as described in section 1.2.
-
Contain and Absorb : For liquid spills, cover the spill with a neutral, inert absorbent material such as sand, dry lime, or soda ash.[11] Do not use water or combustible materials like paper towels directly on the spill. [11]
-
Collect Waste : Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department.
First Aid Measures
Immediate action is critical in the event of exposure.
-
Skin Contact : Immediately flush the affected skin with running water for at least 15 minutes while removing all contaminated clothing.[7][12] Seek immediate medical attention.[7]
-
Eye Contact : Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen.[12] Seek immediate medical attention.[7]
-
Ingestion : Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, have them drink one to two glasses of water.[13] Seek immediate medical attention.
Part 4: The Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound waste, from generation to final disposal.
Caption: Disposal workflow for this compound.
References
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- This compound | C8H10O3S | CID 7402.
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- Disposal Methods for this compound.
- This compound | CAS#:98-69-1. Chemsrc.
- SAFETY DATA SHEET - Linear alkylbenzenesulfonic acid. Fisher Scientific.
- SAFETY DATA SHEET - Benzenesulphonic acid. Sigma-Aldrich.
- ALKANE SULFONIC ACID HAZARD SUMMARY. New Jersey Department of Health.
- Material Safety Data Sheet - Diphenylamine Sulfonic Acid Sodium Salt. Fisher Scientific.
- Proper Disposal Procedures for Sulfuric Acid and Tridecan-2-ol. Benchchem.
- Proper Disposal of m-PEG4-sulfonic acid. Benchchem.
- 4-Tert-butylbenzenesulfonic acid proper disposal procedures. Benchchem.
- SAFETY D
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Navigating the Corrosive Landscape: A Guide to Personal Protective Equipment for 4-Ethylbenzenesulfonic Acid
As Senior Application Scientists, our commitment extends beyond supplying chemical reagents; it's about empowering your research with the knowledge to handle these materials safely and effectively. This guide provides an in-depth, procedural framework for the safe handling of 4-Ethylbenzenesulfonic acid, a compound that, while valuable in applications like doping high-conductivity polypyrrole thin films, demands rigorous safety protocols due to its hazardous nature.[1] This document is structured to provide immediate, actionable safety and logistical information, ensuring every step, from preparation to disposal, is conducted with the highest degree of safety.
Understanding the Hazard: The "Why" Behind the "What"
This compound (CAS No. 98-69-1) is a corrosive substance that poses significant risks upon exposure.[1][2][3] The Globally Harmonized System (GHS) classifies it as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1 .[2] This means it can cause severe skin burns and serious, potentially irreversible, eye damage upon contact.[2][4] Inhalation may also be harmful, potentially leading to respiratory tract irritation and chemical pneumonitis.[3][5] Understanding this corrosive nature is the foundational principle guiding all personal protective equipment (PPE) selections. The primary goal is to create an impermeable barrier between the researcher and the chemical.
Core Protective Ensemble: Your First Line of Defense
For any work involving this compound, a baseline of PPE is non-negotiable. This standard ensemble is designed to protect against incidental contact and minor splashes during routine laboratory procedures.
-
Hand Protection : Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for their resistance to acids.[6] Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splashes, consider double-gloving.
-
Body Protection : A standard laboratory coat is required to protect the skin and personal clothing. For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[7]
-
Eye and Face Protection : Due to its severe corrosive properties to the eyes, standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.[6][8] However, the strongly recommended best practice is to use a full-face shield in addition to safety goggles.[9][7] This provides a crucial layer of protection for the entire face from splashes.
Task-Specific PPE Escalation: A Risk-Based Approach
Different laboratory operations carry varying levels of risk. The following table and decision workflow outline how to escalate your PPE based on the specific task at hand.
| Task Scenario | Minimum Required PPE | Recommended Best Practice | Rationale |
| Weighing Solid/Preparing Solutions (<100g) | Lab Coat, Nitrile Gloves, Chemical Safety Goggles | Lab Coat, Double Nitrile Gloves, Chemical Safety Goggles, Full Face Shield | Protects against dust inhalation and minor splashes during manipulation. The face shield offers superior protection from unexpected reactions or spills. |
| Liquid Transfers/Reactions | Chemical-Resistant Apron over Lab Coat, Nitrile Gloves, Chemical Safety Goggles, Full Face Shield | Chemical-Resistant Apron, Double Nitrile Gloves, Chemical Safety Goggles, Full Face Shield, Work in a Fume Hood | The high risk of splashes and potential vapor release necessitates full facial protection and containment via a fume hood. |
| Large-Scale Operations (>1L) | Chemical-Resistant Coveralls, Chemical-Resistant Boots, Double Nitrile Gloves, Full Face Shield, Goggles | As per minimum, plus an appropriate respirator (see below). | Increased quantities amplify the risk of significant spills and aerosol generation, requiring enhanced body and respiratory protection. |
| Spill Cleanup | See Section 5: Spill Management and Decontamination | N/A | Spill response requires a dedicated, higher level of protection due to the uncontrolled nature of the hazard. |
This diagram provides a logical pathway for determining the appropriate level of PPE for any task involving this compound.
Caption: Decision workflow for selecting appropriate PPE.
Respiratory Protection: When and Why
While routine handling in a well-ventilated area or a chemical fume hood may not require respiratory protection, it becomes essential when there is a risk of generating dust (from the solid form) or aerosols.[8] If user operations generate dust, fume, or mist, ventilation must be used to keep exposure below any established limits.[5]
A NIOSH-approved respirator with a Type ABEK (EN 14387) filter is recommended for situations with potential aerosol or vapor inhalation.[9] This filter type provides protection against:
-
A : Organic gases and vapors.
-
B : Inorganic gases and vapors (e.g., chlorine, hydrogen sulfide).
-
E : Sulfur dioxide and other acid gases.
-
K : Ammonia and organic ammonia derivatives.
The "E" component is particularly critical for protection against acidic compounds like this compound.
Operational Plan: Spill Management and Decontamination
Accidents happen, but a robust plan can mitigate their impact. In the event of a spill, the immediate priority is to ensure human safety before addressing the containment and cleanup.
Step-by-Step Spill Response Protocol:
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE : Before re-entering the area, don the highest level of protective gear, including chemical-resistant coveralls, boots, double gloves, a face shield, and a respirator.
-
Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Containment : For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the acid.[8] Do not use combustible materials like paper towels. For solid spills, carefully sweep or shovel the material into a designated waste container.[5] Avoid creating dust.
-
Neutralization (Use with Caution) : While not always recommended without a specific protocol, a mild base like sodium bicarbonate can be used to neutralize the remaining residue. This should only be performed by trained personnel aware of the potential for heat generation.
-
Decontamination : Clean the spill area thoroughly with copious amounts of water, and wash all contaminated surfaces.[5]
-
Waste Disposal : Collect all contaminated materials (absorbent, gloves, etc.) in a clearly labeled, sealed container for hazardous waste disposal.
Disposal Plan: Responsible Stewardship
Disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations.[5]
-
Consult Safety Office : Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.
-
Waste Collection : Unused product and contaminated materials should be collected in designated, properly labeled hazardous waste containers.
-
Professional Disposal : It is standard practice for a licensed hazardous waste disposal company to handle the final disposal, which may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Never dispose of this chemical down the drain or in regular trash.[8]
By adhering to these rigorous, procedure-driven guidelines, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- This compound | C8H10O3S | CID 7402 - PubChem.
- This compound - Hazardous Agents - Haz-Map. Haz-Map. [Link]
- This compound | CAS#:98-69-1 | Chemsrc. Chemsrc.com. [Link]
- Personal Protective Equipment | US EPA. U.S. Environmental Protection Agency. [Link]
- Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]
- MATERIAL SAFETY DATA SHEETS BENZENESULFONIC ACID, 4-METHYL-, 2-ETHYLHEXYL ESTER - Cleanchem Laboratories.
- What PPE Should You Wear When Handling Acid 2024? - LeelineWork. LeelineWork. [Link]
- This compound | C8H10O3S | CID 7402 - PubChem (alternative link).
Sources
- 1. This compound | 98-69-1 [chemicalbook.com]
- 2. This compound | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 4. This compound | C8H10O3S | CID 7402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. leelinework.com [leelinework.com]
- 7. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-乙基苯磺酸 technical grade, 95% | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
